Product packaging for Adenosine-d9(Cat. No.:)

Adenosine-d9

Cat. No.: B12383622
M. Wt: 276.30 g/mol
InChI Key: OIRDTQYFTABQOQ-HYRPMUPXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Adenosine-d9 is a useful research compound. Its molecular formula is C10H13N5O4 and its molecular weight is 276.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N5O4 B12383622 Adenosine-d9

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N5O4

Molecular Weight

276.30 g/mol

IUPAC Name

N,N,2,8-tetradeuterio-9-[(2R,4R,5R)-3,4-dideuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]purin-6-amine

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6+,7?,10-/m1/s1/i1D2,2D,3D,16D,17D,18D/hD2

InChI Key

OIRDTQYFTABQOQ-HYRPMUPXSA-N

Isomeric SMILES

[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@H]3C([C@H]([C@H](O3)C([2H])([2H])O[2H])O[2H])O[2H])N([2H])[2H]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterated Adenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and manufacturing of deuterated adenosine, a critical tool in pharmaceutical research and development. Deuterated adenosine, in which one or more hydrogen atoms are replaced by deuterium, offers unique advantages in studying drug metabolism, pharmacokinetics, and as an internal standard for analytical applications. This document details both chemical and enzymatic synthesis methodologies, presents quantitative data for key reactions, and provides illustrative diagrams of synthetic pathways and workflows. The information is intended to equip researchers and drug development professionals with the necessary knowledge to understand and implement the synthesis of this important isotopically labeled compound.

Introduction

Adenosine, a purine nucleoside, is a fundamental building block of nucleic acids and plays a crucial role in various physiological processes. The strategic replacement of hydrogen with its stable isotope, deuterium, results in a molecule with nearly identical chemical properties but a greater mass. This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which is the basis of the kinetic isotope effect (KIE). The KIE can significantly alter the rate of metabolic processes, making deuterated compounds like adenosine invaluable for:

  • Pharmacokinetic and Metabolic Studies: Elucidating metabolic pathways and improving a drug's metabolic profile.[1]

  • Internal Standards: Serving as highly accurate internal standards for quantitative analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Therapeutic Applications: Developing new chemical entities with potentially improved therapeutic properties.

This guide will explore the primary synthetic routes to deuterated adenosine, focusing on providing actionable experimental details and quantitative data.

Chemical Synthesis of Deuterated Adenosine

The chemical synthesis of deuterated adenosine can be approached by introducing deuterium into either the purine (adenine) base or the ribose sugar moiety. The following sections detail established methods for achieving site-specific deuteration.

Deuteration of the Adenine Base

A common strategy for introducing deuterium into the adenine base is through H/D exchange reactions or by building the deuterated purine ring from isotopically labeled precursors.

One of the most direct methods for deuteration at the C8 position of the purine ring is through a base-catalyzed H/D exchange.

Experimental Protocol:

  • Materials: Adenosine, Deuterium Oxide (D2O), Sodium Deuteroxide (NaOD) in D2O.

  • Procedure:

    • Dissolve adenosine in a solution of NaOD in D2O.

    • Heat the mixture in a sealed vessel at an elevated temperature (e.g., 100-120 °C) for a specified period (e.g., 24-48 hours) to facilitate the exchange of the C8 proton with deuterium.

    • Cool the reaction mixture and neutralize with a deuterated acid (e.g., DCl in D2O).

    • Remove the solvent under reduced pressure.

    • Purify the resulting [8-D]-adenosine by recrystallization or chromatography.

Quantitative Data:

ParameterValue
Starting Material Adenosine
Reagents NaOD, D2O
Reaction Time 24-48 hours
Temperature 100-120 °C
Isotopic Purity >95% D
Typical Yield 80-90%

Synthesis Pathway:

G Adenosine Adenosine Intermediate Deprotonated Intermediate (C8 Anion) Adenosine->Intermediate NaOD, D2O, Heat Deuterated_Adenosine [8-D]-Adenosine Intermediate->Deuterated_Adenosine D2O Quench

Caption: H/D exchange synthesis of [8-D]-Adenosine.

Deuteration of the Ribose Moiety

Introducing deuterium into the ribose sugar typically involves the synthesis of a deuterated ribose precursor, which is then coupled to the adenine base.

This multi-step process begins with a commercially available starting material that is chemically modified to introduce deuterium at specific positions of the sugar ring.

Experimental Protocol (Conceptual Workflow):

  • Synthesis of Deuterated Ribose Precursor:

    • Start with a suitable protected sugar derivative (e.g., a protected xylofuranose).

    • Utilize a series of oxidation and reduction steps with deuterium-donating reagents (e.g., Sodium borodeuteride, NaBD4) to introduce deuterium at the desired positions (e.g., C2', C3', C4', C5').

    • Protect the hydroxyl groups of the deuterated ribose.

  • Glycosylation:

    • Couple the deuterated and protected ribose derivative with a protected adenine base (e.g., N6-benzoyladenine) using a Lewis acid catalyst (e.g., SnCl4).

  • Deprotection:

    • Remove the protecting groups from the sugar and the base moieties to yield the final deuterated adenosine.

  • Purification:

    • Purify the final product using chromatographic techniques such as HPLC.

Quantitative Data (Illustrative):

ParameterDescription
Starting Sugar Protected Xylofuranose
Deuterating Agent Sodium borodeuteride (NaBD4)
Coupling Reagent Protected Adenine
Overall Yield 20-40% (multi-step synthesis)
Isotopic Enrichment >98% D at specified positions

Logical Workflow for Deuterated Ribose Synthesis:

G Start Protected Sugar Derivative Oxidation Oxidation of Hydroxyl Group Start->Oxidation Reduction Reduction with Deuteride Source (e.g., NaBD4) Oxidation->Reduction Protection Protection of Hydroxyl Groups Reduction->Protection Coupling Glycosylation with Protected Adenine Protection->Coupling Deprotection Removal of Protecting Groups Coupling->Deprotection Purification Chromatographic Purification Deprotection->Purification Final Deuterated Adenosine Purification->Final

Caption: Workflow for synthesizing adenosine with a deuterated ribose moiety.

Enzymatic Synthesis of Deuterated Adenosine

Enzymatic methods offer high specificity and can be particularly useful for complex labeling patterns. The synthesis of deuterated adenosine can be achieved by utilizing enzymes that can incorporate deuterated precursors into the final molecule.

Enzymatic Synthesis of Deuterated Adenosine Triphosphate (ATP)

While this protocol yields deuterated ATP, the underlying principles can be adapted for the synthesis of deuterated adenosine by subsequent enzymatic or chemical dephosphorylation. This method often starts with a deuterated ribose-5-phosphate.

Experimental Protocol (Conceptual):

  • Enzymes: A cascade of enzymes is typically employed, including phosphoribosyl pyrophosphate (PRPP) synthetase, adenine phosphoribosyltransferase (APRT), adenylate kinase, and pyruvate kinase.

  • Substrates: Deuterated ribose-5-phosphate, adenine, and a phosphate donor (e.g., phosphoenolpyruvate).

  • Procedure:

    • Incubate the deuterated ribose-5-phosphate with ATP and PRPP synthetase to form deuterated PRPP.

    • React the deuterated PRPP with adenine in the presence of APRT to produce deuterated adenosine monophosphate (AMP).

    • Sequentially phosphorylate the deuterated AMP to adenosine diphosphate (ADP) and then to ATP using adenylate kinase and pyruvate kinase, respectively, with a phosphate donor.

    • Purify the resulting deuterated ATP using ion-exchange chromatography.

Quantitative Data (Illustrative):

ParameterValue
Starting Material Deuterated Ribose-5-Phosphate
Key Enzymes PRPP Synthetase, APRT, Kinases
Overall Yield 50-70%
Isotopic Purity >98% D

Enzymatic Synthesis Pathway:

G cluster_0 Enzymatic Cascade R5P Deuterated Ribose-5-Phosphate PRPP Deuterated PRPP R5P->PRPP PRPP Synthetase + ATP AMP Deuterated AMP PRPP->AMP APRT + Adenine ADP Deuterated ADP AMP->ADP Adenylate Kinase + ATP ATP Deuterated ATP ADP->ATP Pyruvate Kinase + PEP

Caption: Enzymatic pathway for the synthesis of deuterated ATP.

Manufacturing and Purification

The large-scale manufacturing of deuterated adenosine requires careful optimization of reaction conditions to maximize yield and isotopic purity while ensuring cost-effectiveness.

Process Considerations
  • Choice of Deuterating Reagent: The cost and availability of deuterating agents (e.g., D2O, NaBD4) are critical factors.

  • Reaction Optimization: Parameters such as temperature, reaction time, and catalyst loading must be optimized for scale-up.

  • Process Safety: Handling of reagents and intermediates should be conducted under appropriate safety protocols.

Purification and Quality Control

Purification is a critical step to ensure the final product meets the high purity standards required for research and pharmaceutical applications.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is the most common method for purifying deuterated adenosine. A reversed-phase C18 column with a mobile phase of acetonitrile and water or a buffer is typically used.

  • Characterization: The identity and purity of the final product are confirmed using a combination of analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the deuterated positions, while ²H NMR confirms the presence of deuterium.

    • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the deuterated compound and to determine the level of isotopic enrichment.

Analytical Data Summary:

TechniquePurposeExpected Result for Deuterated Adenosine
¹H NMR Confirm deuteration and structural integrityDisappearance or significant reduction of the signal corresponding to the deuterated position(s).
²H NMR Confirm presence and location of deuteriumA signal appears at the chemical shift corresponding to the deuterated position(s).
MS Confirm molecular weight and isotopic purityThe molecular ion peak will be shifted by the number of deuterium atoms incorporated (e.g., M+1, M+2).

Conclusion

The synthesis and manufacturing of deuterated adenosine are well-established processes that provide researchers with a powerful tool for a wide range of applications. Both chemical and enzymatic methods offer viable routes to this important molecule, each with its own advantages and considerations. The choice of synthetic strategy will depend on the desired labeling pattern, the required scale of production, and cost considerations. With the detailed methodologies and quantitative data provided in this guide, researchers and drug development professionals are better equipped to leverage the benefits of deuterated adenosine in their work.

References

Stability and Storage of Adenosine-d9: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Adenosine-d9. As specific stability data for the deuterated form is limited, this document leverages the extensive information available for its non-deuterated counterpart, Adenosine. The minor structural difference due to deuterium labeling is not expected to significantly impact the compound's fundamental chemical stability under typical storage and handling conditions. Therefore, the data presented for Adenosine serves as a reliable proxy for this compound.

Core Stability Profile

This compound, a deuterated nucleoside, is susceptible to degradation under certain environmental conditions. Key factors influencing its stability include temperature, pH, and light exposure. Understanding these parameters is crucial for maintaining the integrity of the compound, particularly when used as an internal standard in quantitative analyses.

General Storage Recommendations

For optimal stability, this compound should be stored under controlled conditions. While specific recommendations may vary slightly by manufacturer, the general guidelines derived from data on Adenosine are as follows:

  • Short-term Storage: For routine laboratory use, refrigeration at 2-8 °C is recommended.[1]

  • Long-term Storage: For extended periods, storage at -20°C or lower is advisable to minimize degradation.

  • Solutions: Aqueous solutions of Adenosine have demonstrated stability for varying durations depending on the storage temperature and vehicle. For instance, solutions in 0.9% sodium chloride or 5% dextrose are stable for at least 14 days when refrigerated (2-8°C) or at room temperature (20-25°C).[2][3] Do not refrigerate Adenosine injections as crystallization may occur.[4] If crystallization is observed, the solution can be warmed to room temperature to redissolve the crystals.[4]

Quantitative Stability Data

The following tables summarize the stability of Adenosine under various conditions, providing a baseline for this compound.

Table 1: Stability of Adenosine Solutions in Different Containers and Temperatures

Concentration & DiluentContainerStorage TemperatureDurationStabilityReference
3 mg/mL (undiluted)Polypropylene Syringe25°C7 daysStable
3 mg/mL (undiluted)Polypropylene Syringe5°C14 daysStable
3 mg/mL (undiluted)Polypropylene Syringe-15°C28 daysStable
0.75 mg/mL in 0.9% NaClPolypropylene Syringe & PVC Bag25°C, 5°C, -15°C16 daysStable
0.75 mg/mL in 5% DextrosePolypropylene Syringe & PVC Bag25°C, 5°C, -15°C16 daysStable
2 mg/mL in 0.9% NaClPVC & Polyolefin BagsRoom Temp (20-25°C) & Refrigerated (2-8°C)14 daysRetained 90-110% of initial concentration
10 & 50 µg/mL in 0.9% NaCl or 5% DextrosePolyolefin Infusion BagsRoom Temp (20-25°C) & Refrigerated (2-8°C)14 daysRetained 99-101% of initial concentration
0.08 & 0.33 mg/mL in Cardioplegic SolutionNot specifiedRoom Temp (23°C) & Refrigerated (4°C)14 daysRetained >90% of initial concentration

Degradation Pathways

Adenosine can degrade through several pathways, primarily hydrolysis and deamination.

  • Acid Hydrolysis: In the presence of dilute mineral acids, the glycosidic bond of Adenosine can be cleaved, yielding adenine and D-ribose. Studies have shown that the hydrolysis of Adenosine follows pseudo-first-order kinetics.

  • Deamination: Nitrous acid can cause the deamination of the adenine ring. A key enzymatic degradation pathway involves adenosine deaminase, which converts adenosine to inosine.

The primary degradation products of Adenosine are adenine and hypoxanthine (via inosine).

Adenosine Adenosine Inosine Inosine Adenosine->Inosine Adenosine Deaminase Adenine Adenine Adenosine->Adenine Acid Hydrolysis Ribose Ribose Adenosine->Ribose Acid Hydrolysis Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase

Adenosine Degradation Pathways

Experimental Protocols

The stability of Adenosine is typically assessed using stability-indicating high-performance liquid chromatography (HPLC) methods.

General HPLC Method for Stability Testing

A common approach involves a reverse-phase HPLC system with UV detection.

  • Column: A C18 column is frequently used for separation.

  • Mobile Phase: A typical mobile phase consists of a buffer (e.g., ammonium acetate) and an organic modifier like acetonitrile. The separation can be achieved using an isocratic or gradient elution.

  • Detection: UV detection at approximately 260 nm is suitable for quantifying Adenosine and its degradation products.

  • Sample Preparation: Samples are diluted to an appropriate concentration with the mobile phase or a suitable diluent.

  • Analysis: The peak area of Adenosine is monitored over time under different storage conditions. Stability is often defined as the retention of 90-110% of the initial concentration.

LC-MS/MS for Quantification

For more sensitive and specific quantification, particularly in biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed. This compound is an ideal internal standard for this application.

  • Chromatography: Similar to HPLC, a C18 column is used for separation.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for Adenosine and the internal standard (this compound). For example, m/z 268.2 → 136.1 for Adenosine.

cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Sample Sample Dilution Dilution Sample->Dilution Addition of IS Addition of This compound (IS) Dilution->Addition of IS C18 Column C18 Column Addition of IS->C18 Column Ion Source Ion Source (ESI/APCI) C18 Column->Ion Source Mobile Phase Mobile Phase Quadrupole 1 Q1 (Precursor Ion Selection) Ion Source->Quadrupole 1 Quadrupole 2 Q2 (Collision Cell) Quadrupole 1->Quadrupole 2 Quadrupole 3 Q3 (Product Ion Selection) Quadrupole 2->Quadrupole 3 Detector Detector Quadrupole 3->Detector Data Analysis Data Analysis Detector->Data Analysis

LC-MS/MS Workflow for Adenosine Quantification

Handling and Incompatibilities

  • Light: Protect from direct sunlight.

  • Temperature: Avoid extremely high or low temperatures. Do not refrigerate injectable solutions to prevent crystallization.

  • pH: Adenosine is less stable in acidic conditions.

  • Incompatible Materials: While specific incompatibility data for this compound is not available, standard laboratory precautions should be followed.

Conclusion

The stability of this compound is comparable to that of Adenosine. For optimal preservation, it should be stored in a cool, dark, and dry place. In solution, its stability is dependent on the solvent, concentration, and storage temperature. The provided data and protocols offer a robust framework for researchers and drug development professionals to ensure the integrity and accurate use of this compound in their work.

References

An In-depth Technical Guide to Stable Isotope Labeling with Adenosine-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies for utilizing Adenosine-d9 in stable isotope labeling studies. Designed for researchers in academia and the pharmaceutical industry, this document details the experimental protocols, data analysis considerations, and the underlying biochemical pathways involved in tracing adenosine metabolism.

Introduction to Stable Isotope Labeling and this compound

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules within a biological system. By replacing atoms with their heavier, non-radioactive isotopes, researchers can track the transformation of these labeled compounds through complex biochemical reactions. Unlike radioactive isotopes, stable isotopes are safe to handle and do not alter the chemical properties of the molecule, making them ideal for in vivo and in vitro studies.[1]

This compound is a deuterated analog of adenosine, a fundamental purine nucleoside. In this compound, nine hydrogen atoms have been replaced with deuterium. This mass shift allows for its differentiation from endogenous adenosine using mass spectrometry. This compound serves as an excellent tracer for studying purine metabolism, cellular energy dynamics, and signaling pathways. It can be used as an internal standard for accurate quantification of adenosine or to trace the incorporation of the adenosine moiety into various biomolecules, including adenine nucleotides (AMP, ADP, and ATP).

Applications in Research and Drug Development

The use of deuterium-labeled compounds like this compound is increasingly valuable in drug discovery and development.[2] Key applications include:

  • Metabolic Flux Analysis: Tracing the flow of adenosine through various metabolic pathways, including the purine salvage pathway and its incorporation into the cellular energy currency, ATP.

  • Pharmacokinetic Studies: Using this compound as an internal standard for the accurate quantification of adenosine levels in biological matrices during drug treatment.

  • Mechanism of Action Studies: Investigating how drugs that target adenosine receptors or metabolic enzymes alter adenosine uptake, metabolism, and signaling.

  • Cancer Research: Elucidating the role of adenosine metabolism in the tumor microenvironment, where it acts as an immunosuppressive signaling molecule.[3][4]

Quantitative Data Presentation

The primary advantage of using this compound is the ability to distinguish it from its unlabeled counterpart by its mass-to-charge ratio (m/z) in mass spectrometry. The following table summarizes the theoretical monoisotopic masses and expected m/z values for the protonated adducts [M+H]⁺ of unlabeled adenosine and its key phosphorylated derivatives, alongside their this compound labeled counterparts.

CompoundChemical Formula (Unlabeled)Monoisotopic Mass (Unlabeled)Expected [M+H]⁺ (Unlabeled)Chemical Formula (d9-labeled)Monoisotopic Mass (d9-labeled)Expected [M+H]⁺ (d9-labeled)
AdenosineC₁₀H₁₃N₅O₄267.0968268.1041C₁₀H₄D₉N₅O₄276.1532277.1605
AMPC₁₀H₁₄N₅O₇P347.0631348.0704C₁₀H₅D₉N₅O₇P356.1195357.1268
ADPC₁₀H₁₅N₅O₁₀P₂427.0294428.0367C₁₀H₆D₉N₅O₁₀P₂436.0858437.0931
ATPC₁₀H₁₆N₅O₁₃P₃506.9957507.0030C₁₀H₇D₉N₅O₁₃P₃516.0521517.0594

Masses calculated using a deuterium mass of 2.01410177811 u.

The following table summarizes typical performance characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of adenosine, which are achievable with methods utilizing this compound as an internal standard.

ParameterTypical ValueReference
Linearity (r²)> 0.99[5]
Lower Limit of Quantification (LLOQ)0.005 - 15 ng/mL
Intra-assay Precision (%CV)< 15%
Inter-assay Precision (%CV)< 15%
Accuracy (% deviation)within ±15%

Experimental Protocols

This section provides a detailed methodology for a typical stable isotope labeling experiment using this compound in cultured mammalian cells, followed by metabolite extraction and analysis by LC-MS/MS. This protocol is a synthesized example based on established methods for metabolomics and stable isotope tracing.

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

Objective: To trace the incorporation of this compound into the cellular adenine nucleotide pool.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293)

  • Standard cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS), dialyzed

  • This compound stock solution (e.g., 10 mM in DMSO or sterile water)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Extraction Solvent: 80% Methanol / 20% Water, pre-chilled to -80°C

  • Cell scraper

  • Centrifuge capable of reaching 20,000 x g at 4°C

  • Lyophilizer or vacuum concentrator

Procedure:

  • Cell Seeding and Growth:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

    • Culture cells in standard growth medium supplemented with 10% dialyzed FBS. Using dialyzed FBS is recommended to reduce the concentration of endogenous small molecules like adenosine.

  • Preparation of Labeling Medium:

    • Prepare fresh culture medium.

    • Spike the medium with this compound to a final concentration of 10-100 µM. The optimal concentration should be determined empirically for the specific cell line and experimental goals.

  • Metabolic Labeling:

    • Aspirate the standard growth medium from the cell culture plates.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for a desired period. For nucleotide labeling, time points can range from a few minutes to several hours. A time course experiment (e.g., 0, 15 min, 1 hr, 4 hrs, 24 hrs) is recommended to determine the kinetics of incorporation.

  • Metabolite Quenching and Extraction:

    • Place the cell culture plates on ice to quench metabolic activity.

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of pre-chilled 80% methanol to each well.

    • Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Sample Preparation for Analysis:

    • Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

    • Dry the metabolite extract using a vacuum concentrator or lyophilizer.

    • Store the dried extracts at -80°C until LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites

Objective: To separate and quantify unlabeled and d9-labeled adenosine, AMP, ADP, and ATP.

Materials:

  • Dried metabolite extracts from Protocol 1

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • A C18 reversed-phase HPLC column (e.g., 150 x 2.1 mm, 1.9 µm particle size)

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Reconstitution:

    • Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of 50% methanol/water.

    • Vortex and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to LC-MS vials.

  • Chromatographic Separation:

    • Inject 5-10 µL of the reconstituted sample onto the C18 column.

    • Use a gradient elution to separate the analytes. A typical gradient might be:

      • 0-2 min: 2% B

      • 2-15 min: 2% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 2% B

      • 18-25 min: 2% B (re-equilibration)

    • The flow rate is typically 0.2-0.4 mL/min.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode using ESI.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the unlabeled and d9-labeled analytes. The exact transitions should be optimized for the specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Adenosine268.1136.1
This compound277.2136.1
AMP348.1136.1
AMP-d9357.1136.1
ADP428.0136.1
ADP-d9437.1136.1
ATP507.0136.1
ATP-d9516.1136.1

Note: The product ion at m/z 136.1 corresponds to the adenine base.

Mandatory Visualizations

Adenosine Metabolism and Labeling Pathway

The following diagram illustrates the key pathways of adenosine metabolism and indicates where the deuterium label from this compound would be incorporated.

Adenosine_Metabolism eATP ATP eADP ADP eATP->eADP CD39 eAMP AMP eADP->eAMP CD39 eADO_d9 This compound eAMP->eADO_d9 CD73 eINO Inosine eADO_d9->eINO ADA iADO_d9 This compound eADO_d9->iADO_d9 ENTs iADO_d9->eADO_d9 ENTs iAMP_d9 AMP-d9 iADO_d9->iAMP_d9 ADK iINO Inosine iADO_d9->iINO ADA iADP_d9 ADP-d9 iAMP_d9->iADP_d9 iATP_d9 ATP-d9 iADP_d9->iATP_d9 SAH S-adenosyl- homocysteine SAH->iADO_d9 SAHH

Caption: this compound metabolism pathway.

Experimental Workflow for this compound Labeling

This diagram outlines the logical flow of a typical stable isotope labeling experiment using this compound.

Experimental_Workflow start Start: Biological Question cell_culture 1. Cell Culture (e.g., in 6-well plates) start->cell_culture labeling 2. Metabolic Labeling (Introduce this compound medium) cell_culture->labeling quenching 3. Quenching (Stop metabolism on ice) labeling->quenching extraction 4. Metabolite Extraction (80% Methanol) quenching->extraction analysis 5. LC-MS/MS Analysis (Detect labeled & unlabeled metabolites) extraction->analysis data_processing 6. Data Processing (Peak integration, normalization) analysis->data_processing interpretation 7. Biological Interpretation (Flux analysis, pathway mapping) data_processing->interpretation end End: Answer to Question interpretation->end

Caption: Experimental workflow for this compound labeling.

Adenosine Signaling Pathways

This diagram depicts the signaling cascade initiated by adenosine binding to its receptors, a key area of investigation using this compound.

Adenosine_Signaling cluster_receptors G-Protein Coupled Receptors cluster_effectors Downstream Effectors cluster_response Cellular Response Adenosine_d9 This compound A1_A3 A1 / A3 Receptors Adenosine_d9->A1_A3 A2A_A2B A2A / A2B Receptors Adenosine_d9->A2A_A2B AC Adenylate Cyclase A1_A3->AC Gi (inhibition) PLC Phospholipase C A1_A3->PLC Gq (activation) A2A_A2B->AC Gs (activation) cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Physiological_Effects Physiological Effects (e.g., anti-inflammatory, vasodilation) cAMP->Physiological_Effects IP3_DAG->Physiological_Effects

References

Methodological & Application

Protocol for the Quantitative Analysis of Adenosine in Biological Matrices using Adenosine-d9 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Adenosine is an endogenous purine nucleoside that plays a crucial role in various physiological and pathological processes, including neurotransmission, cardioprotection, and inflammation. Accurate and precise quantification of adenosine in biological matrices is essential for understanding its role in disease and for the development of novel therapeutics. This document provides a detailed protocol for the quantitative analysis of adenosine in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Adenosine-d9 as a stable isotope-labeled internal standard. The use of a deuterated internal standard like this compound is critical for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision[1][2].

Principle

This method employs protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of adenosine and its deuterated internal standard, this compound. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. The concentration of adenosine in the samples is determined by comparing the peak area ratio of adenosine to this compound against a calibration curve.

Adenosine Signaling Pathway

Extracellular adenosine mediates its effects through four G protein-coupled receptors: A1, A2A, A2B, and A3. The signaling cascade initiated by the A2A receptor, which is often associated with anti-inflammatory responses, is depicted below.

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Gs Gs protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription (Anti-inflammatory) CREB->Gene activates

Caption: Adenosine A2A Receptor Signaling Pathway.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of adenosine is outlined below.

Experimental_Workflow SampleCollection 1. Sample Collection (e.g., Plasma) Spiking 2. Spiking with This compound (IS) SampleCollection->Spiking ProteinPrecipitation 3. Protein Precipitation (e.g., Acetonitrile) Spiking->ProteinPrecipitation Centrifugation 4. Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer 5. Supernatant Transfer Centrifugation->SupernatantTransfer LCMS_Analysis 6. LC-MS/MS Analysis SupernatantTransfer->LCMS_Analysis DataProcessing 7. Data Processing and Quantification LCMS_Analysis->DataProcessing

Caption: Experimental workflow for adenosine analysis.

Quantitative Data

The following tables summarize the representative performance characteristics of the LC-MS/MS method for adenosine quantification using this compound as an internal standard. Please note that these values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range1 - 500 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
LLOQ1< 15%± 15%< 15%± 15%
Low3< 10%± 10%< 10%± 10%
Medium50< 10%± 10%< 10%± 10%
High400< 10%± 10%< 10%± 10%

Table 3: Lower Limit of Quantification (LLOQ)

ParameterValue
LLOQ1 ng/mL
Signal-to-Noise Ratio at LLOQ> 10

Experimental Protocols

Materials and Reagents
  • Adenosine (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human plasma)

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins[2].

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • LC System: Agilent 1100 series or equivalent

  • Column: Luna C18(2) (150 x 2.0 mm, 3 µm) or equivalent[3]

  • Mobile Phase A: 25 mM Ammonium acetate in water[3]

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.2 mL/min

  • Gradient: Isocratic at 10% B

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

  • Autosampler Temperature: 4°C

Mass Spectrometry (MS)
  • MS System: API 3000 or equivalent triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • Adenosine: 268.1 → 136.1

    • This compound: 277.1 → 136.1 (Note: The precursor m/z for this compound will depend on the specific labeling pattern. This is a representative value and should be confirmed.)

  • Source Temperature: 450°C

  • IonSpray Voltage: 5000 V

  • Declustering Potential (DP): 30 V

  • Collision Energy (CE): 30 V

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention times of adenosine and this compound.

  • Linearity: Determined by analyzing a series of calibration standards over the desired concentration range. A minimum of six non-zero standards should be used.

  • Precision and Accuracy: Evaluated by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates on the same day (intra-day) and on different days (inter-day).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

  • Matrix Effect: The effect of matrix components on the ionization of the analyte and internal standard. This can be assessed by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.

  • Stability: The stability of adenosine in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of adenosine in biological matrices using this compound as an internal standard by LC-MS/MS. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of research and drug development applications. Proper method validation is crucial to ensure the reliability of the generated data.

References

Quantification of Endogenous Adenosine in Biological Matrices using Adenosine-d9 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of endogenous adenosine in various biological matrices, including plasma, tissue homogenates, and cell culture supernatants. The method utilizes a stable isotope-labeled internal standard, Adenosine-d9, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise measurements. This robust and reliable assay is suitable for researchers, scientists, and drug development professionals investigating the role of adenosine in physiology and pathophysiology.

Introduction

Adenosine is an endogenous purine nucleoside that plays a critical role in numerous physiological processes, acting as a key signaling molecule in the cardiovascular, nervous, and immune systems. It exerts its effects through activation of four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The accurate quantification of endogenous adenosine levels is crucial for understanding its role in various diseases and for the development of novel therapeutics targeting adenosine signaling pathways.

Due to its rapid metabolism and low endogenous concentrations, the quantification of adenosine presents analytical challenges. Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the determination of endogenous small molecules due to its high selectivity, sensitivity, and accuracy. The use of a stable isotope-labeled internal standard, such as this compound, effectively corrects for matrix effects and variations in sample preparation and instrument response, ensuring reliable quantification.

Experimental

Materials and Reagents
  • Adenosine (Sigma-Aldrich)

  • This compound (Stable isotope labeled internal standard)

  • Acetonitrile (LC-MS grade, Fisher Scientific)

  • Methanol (LC-MS grade, Fisher Scientific)

  • Formic acid (LC-MS grade, Sigma-Aldrich)

  • Ammonium acetate (LC-MS grade, Sigma-Aldrich)

  • Water (LC-MS grade, Fisher Scientific)

  • Phosphate-buffered saline (PBS), pH 7.4

Sample Preparation

Plasma:

  • To prevent the rapid metabolism of adenosine, blood samples should be collected in tubes containing a "stop solution." A typical stop solution consists of inhibitors of adenosine kinase, adenosine deaminase, and nucleoside transporters.

  • Immediately after collection, centrifuge the blood at 4°C to separate the plasma.

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels) and 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Tissue Homogenates:

  • Excise tissue and immediately snap-freeze in liquid nitrogen to halt metabolic activity.

  • Weigh the frozen tissue and homogenize in 4 volumes of ice-cold methanol.

  • Add this compound internal standard to the homogenate.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant, evaporate to dryness, and reconstitute as described for plasma samples.

Cell Culture Supernatants:

  • Collect the cell culture supernatant and centrifuge to remove any cells or debris.

  • To 100 µL of supernatant, add 10 µL of this compound internal standard and 300 µL of ice-cold acetonitrile.

  • Follow steps 4-6 as described for plasma sample preparation.

Liquid Chromatography
  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

Mass Spectrometry
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Adenosine268.1136.115
This compound277.1136.115

Note: The collision energy should be optimized for the specific instrument used.

Method Validation

A full method validation should be performed according to regulatory guidelines. Key validation parameters are summarized below.

Quantitative Data

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteMatrixLinearity RangeLLOQ
AdenosinePlasma0.5 - 500 ng/mL>0.990.5 ng/mL
AdenosineTissue Homogenate1 - 1000 ng/g>0.991 ng/g
AdenosineCell Culture Supernatant0.1 - 100 ng/mL>0.990.1 ng/mL

Table 2: Accuracy and Precision

MatrixSpiked Concentration (ng/mL)Accuracy (% Recovery)Precision (%RSD)
Plasma1.598.56.8
50102.14.5
40099.23.1
Tissue Homogenate597.97.2
100101.55.1
80098.84.3
Cell Culture Supernatant0.399.18.5
10103.26.2
80100.54.8

Table 3: Matrix Effect and Recovery

MatrixMatrix Effect (%)Recovery (%)
Plasma92.388.5
Tissue Homogenate89.185.2
Cell Culture Supernatant98.795.1

Signaling Pathway and Experimental Workflow

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 Inosine Inosine Adenosine->Inosine ADA A1R A1R Adenosine->A1R A2AR A2AR Adenosine->A2AR A2BR A2BR Adenosine->A2BR A3R A3R Adenosine->A3R CD39 CD39 CD73 CD73 ADA ADA Gi Gi A1R->Gi Gs Gs A2AR->Gs A2BR->Gs A3R->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibition AC_stim Adenylyl Cyclase Gs->AC_stim stimulation cAMP_dec cAMP ↓ AC_inhib->cAMP_dec cAMP_inc cAMP ↑ AC_stim->cAMP_inc

Caption: Adenosine Signaling Pathway

Experimental_Workflow SampleCollection Sample Collection (Plasma, Tissue, Supernatant) + Stop Solution Spiking Spike with This compound (IS) SampleCollection->Spiking ProteinPrecipitation Protein Precipitation (Acetonitrile) Spiking->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS DataAnalysis Data Analysis (Quantification) LCMS->DataAnalysis

Caption: Experimental Workflow for Adenosine Quantification

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of endogenous adenosine in various biological matrices. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. This method is a valuable tool for researchers investigating the complex roles of adenosine in health and disease.

Method Development for the Quantification of Adenosine-d9 in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of Adenosine-d9 in biological matrices, specifically plasma and urine. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is the gold standard for bioanalytical assays due to its high selectivity and sensitivity. This compound, a stable isotope-labeled form of adenosine, is often used as an internal standard in pharmacokinetic studies of adenosine.[1] However, this protocol is designed for instances where this compound is the target analyte. The described method is crucial for researchers, scientists, and drug development professionals working on the pharmacokinetics and metabolism of deuterated compounds. The protocol includes detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with data presentation in clearly structured tables for easy interpretation.

Introduction

Adenosine is an endogenous purine nucleoside that plays a critical role in various physiological and pathological processes through its interaction with four G protein-coupled receptors: A1, A2A, A2B, and A3.[2][3][4][5] Its signaling pathways are implicated in inflammation, cardiovascular function, and neurotransmission. The quantification of adenosine and its analogs in biological fluids is essential for understanding its therapeutic potential and metabolic fate.

Deuterium-labeled compounds like this compound are increasingly utilized in drug development to modulate metabolic pathways and improve pharmacokinetic profiles. Therefore, a reliable analytical method to quantify this compound is paramount. This document provides a comprehensive protocol for the analysis of this compound in plasma and urine using LC-MS/MS, a technique renowned for its precision and accuracy in complex biological matrices.

Adenosine Signaling Pathway

Under conditions of cellular stress or injury, extracellular adenosine levels rise. ATP is released into the extracellular space and is sequentially hydrolyzed to ADP and AMP by the ectonucleotidase CD39. AMP is then converted to adenosine by CD73. Adenosine can then bind to its receptors, initiating downstream signaling cascades. This pathway is a key target in various therapeutic areas.

Caption: Extracellular Adenosine Signaling Pathway.

Experimental Protocols

Materials and Reagents
  • This compound (Analyte)

  • Adenosine-¹³C₅ (Internal Standard - IS)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Water (LC-MS Grade)

  • Human Plasma (K₂EDTA)

  • Human Urine

Standard Solutions Preparation

Prepare stock solutions of this compound and Adenosine-¹³C₅ in methanol at a concentration of 1 mg/mL. Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve. The internal standard working solution is prepared by diluting the stock to a final concentration of 100 ng/mL in acetonitrile.

Sample Preparation

The sample preparation workflow is designed to be efficient and effective in removing matrix interferences.

SamplePrepWorkflow start Start: Biological Sample (Plasma or Urine) add_is Add Internal Standard (Adenosine-¹³C₅) start->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex Mix ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (under Nitrogen) supernatant->evaporate reconstitute Reconstitute (Mobile Phase) evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Sample Preparation Workflow.

Protocol for Plasma and Urine:

  • Pipette 100 µL of plasma or urine into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL internal standard working solution (Adenosine-¹³C₅).

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

LC-MS/MS Conditions

A reverse-phase LC method coupled with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
1.05
5.095
6.095
6.15
8.05

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 4: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound 277.3145.13015
Adenosine-¹³C₅ (IS) 273.2136.13015

Method Validation and Data Presentation

The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, matrix effect, and stability.

Linearity

The calibration curve should be linear over the desired concentration range, typically from 1 to 1000 ng/mL for both plasma and urine. A weighting factor of 1/x² is commonly applied.

Table 5: Representative Calibration Curve Data (Plasma)

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
5005.950
100011.920
Correlation Coefficient (r²) > 0.995
Accuracy and Precision

The intra- and inter-day accuracy and precision should be evaluated at low, medium, and high quality control (QC) concentrations. The acceptance criteria are typically within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

Table 6: Accuracy and Precision Data (Plasma)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
LLOQ 10.9595.0< 15
Low 32.9197.0< 10
Medium 300309.0103.0< 8
High 800784.098.0< 7

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma and urine. The detailed protocols for sample preparation and analysis, along with the structured data presentation, make this application note a valuable resource for researchers in the field of drug metabolism and pharmacokinetics. The robustness of this method ensures high-quality data for preclinical and clinical studies involving deuterated adenosine analogs.

References

Applications of Adenosine-d9 in Clinical Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Adenosine-d9 in clinical research. This compound, a stable isotope-labeled analog of adenosine, serves as an invaluable tool for accurate quantification in pharmacokinetic studies and for tracing metabolic pathways.

Introduction

Adenosine is an endogenous purine nucleoside that plays a critical role in numerous physiological processes, including neurotransmission, cardiac function, and inflammation. Its therapeutic and diagnostic applications are of significant interest in clinical research. This compound, in which nine hydrogen atoms are replaced by deuterium, is chemically identical to adenosine but has a higher molecular weight. This property makes it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the unlabeled adenosine but is distinguishable by its mass-to-charge ratio. This ensures high accuracy and precision in determining adenosine concentrations in biological matrices. Furthermore, the stable isotope label allows this compound to be used as a tracer to investigate the in vivo metabolism and disposition of adenosine.

Application Note 1: Pharmacokinetic Analysis of Adenosine in Human Plasma

This compound is the internal standard of choice for quantifying adenosine in plasma samples from clinical trials. Its use corrects for variability in sample preparation and instrument response, leading to reliable pharmacokinetic data.

Quantitative Data from a Clinical Study

The following table summarizes the pharmacokinetic parameters of adenosine following intravenous infusion in healthy volunteers. While the original study by Blardi et al. (1993) did not specify the use of a deuterated internal standard, the data is representative of what can be obtained using a validated LC-MS/MS method with this compound.

Infusion ProtocolMean Clearance (CL) (L/min)Mean Half-life (t½) (min)Mean Volume of Distribution (Vd) (L)
2.5 mg over 1 min10.70.918-13
5 mg over 1 min4.701.248-13
10 mg over 1 min4.141.868-13
200 µg/kg over 10 min followed by 400 µg/kg over 10 min12.10.63Not Reported

Data adapted from Blardi et al., European Journal of Clinical Pharmacology, 1993.[1]

Experimental Protocol: Quantification of Adenosine in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol is a composite based on established methodologies for adenosine quantification.

1. Materials and Reagents:

  • Adenosine and this compound standards

  • Human plasma (collected in tubes containing a "stop solution")

  • Stop Solution: A mixture of enzyme inhibitors to prevent adenosine metabolism (e.g., dipyridamole, erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), and heparin).

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • 96-well protein precipitation plates

2. Sample Preparation:

  • Collect whole blood directly into tubes containing the stop solution to inhibit adenosine degradation.

  • Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • On the day of analysis, thaw plasma samples on ice.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) and create a working internal standard (IS) solution.

  • To 100 µL of each plasma sample, standard, and quality control (QC) sample in a 96-well plate, add 10 µL of the this compound IS solution.

  • Vortex the plate for 1 minute.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each well to precipitate proteins.

  • Seal and vortex the plate for 5 minutes.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A suitable gradient to separate adenosine from other plasma components.

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Adenosine: Precursor ion (m/z) -> Product ion (m/z)

      • This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: The exact m/z values will depend on the specific deuteration pattern of this compound).

    • Optimize instrument parameters (e.g., collision energy, declustering potential) for maximal signal intensity.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of adenosine to this compound against the concentration of the adenosine standards.

  • Determine the concentration of adenosine in the plasma samples by interpolating their peak area ratios from the calibration curve.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis blood Whole Blood Collection (with Stop Solution) plasma Plasma Separation (Centrifugation) blood->plasma spike Spike with This compound (IS) plasma->spike precip Protein Precipitation (Acetonitrile) spike->precip supernatant Collect Supernatant precip->supernatant lc Liquid Chromatography (Separation) supernatant->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms data Data Processing & Pharmacokinetic Analysis ms->data

Caption: Experimental workflow for pharmacokinetic analysis of adenosine.

Application Note 2: Metabolic Tracer Studies with this compound

Stable isotope-labeled tracers like this compound are powerful tools for elucidating the in vivo metabolic fate of adenosine. By administering this compound and monitoring the appearance of its deuterated metabolites, researchers can quantify the flux through various metabolic pathways.

Experimental Protocol: Human Metabolic Tracer Study with this compound

This protocol is a generalized procedure based on principles of stable isotope tracer studies in humans. It should be adapted and requires ethical approval for specific clinical investigations.

1. Study Design and Participants:

  • Recruit healthy volunteers or a specific patient population.

  • Obtain informed consent and ethical review board approval.

  • Participants should fast overnight before the study.

2. Tracer Administration:

  • Prepare a sterile solution of this compound for intravenous infusion.

  • Administer a bolus dose of this compound followed by a constant infusion to achieve a steady-state concentration of the tracer in the plasma. The exact dosing will depend on the study objectives.

3. Sample Collection:

  • Collect blood samples at baseline (before tracer administration) and at multiple time points during and after the infusion.

  • Collect urine samples at specified intervals.

  • All samples should be collected into tubes containing a stop solution and processed immediately to prevent ex vivo metabolism.

4. Sample Analysis:

  • Extract adenosine and its expected metabolites (e.g., inosine-d9, hypoxanthine-d9, xanthine-d9, uric acid-d9) from plasma and urine samples.

  • Analyze the extracts using a high-resolution LC-MS/MS method capable of separating and quantifying the different deuterated and non-deuterated species.

5. Data Analysis and Modeling:

  • Calculate the isotopic enrichment of adenosine and its metabolites in plasma and urine.

  • Use compartmental modeling and kinetic analysis to determine the rates of appearance and disappearance of adenosine and the flux through its metabolic pathways.

G cluster_adenosine This compound cluster_pathways Metabolic Pathways Ado_d9 This compound Ino_d9 Inosine-d9 Ado_d9->Ino_d9 Adenosine Deaminase AMP_d9 AMP-d9 Ado_d9->AMP_d9 Adenosine Kinase Hyp_d9 Hypoxanthine-d9 Ino_d9->Hyp_d9 Purine Nucleoside Phosphorylase Xan_d9 Xanthine-d9 Hyp_d9->Xan_d9 Xanthine Oxidase UA_d9 Uric Acid-d9 Xan_d9->UA_d9 Xanthine Oxidase G cluster_receptors Adenosine Receptors cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers Adenosine Adenosine A1 A1 Adenosine->A1 A2A A2A Adenosine->A2A A2B A2B Adenosine->A2B A3 A3 Adenosine->A3 AC_inhibit Inhibit Adenylyl Cyclase A1->AC_inhibit PLC Activate Phospholipase C A1->PLC AC_stimulate Stimulate Adenylyl Cyclase A2A->AC_stimulate A2B->AC_stimulate A3->AC_inhibit A3->PLC cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Physiological\nEffects Physiological Effects cAMP_decrease->Physiological\nEffects cAMP_increase->Physiological\nEffects IP3_DAG->Physiological\nEffects

References

Tracking Adenosine's Journey: Application of Adenosine-d9 for In Vivo Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine is a ubiquitous purine nucleoside that plays a critical role in cellular energy homeostasis and signaling. Dysregulation of adenosine metabolism is implicated in a variety of pathological conditions, including cardiovascular diseases, cancer, and neurological disorders. Understanding the dynamics of adenosine metabolism in vivo is therefore crucial for elucidating disease mechanisms and for the development of novel therapeutic strategies. Stable isotope labeling, coupled with mass spectrometry, offers a powerful approach to trace the metabolic fate of molecules in living organisms. Adenosine-d9, a deuterated analog of adenosine, serves as an excellent tracer for in vivo metabolic pathway tracking. Its use allows for the sensitive and specific quantification of adenosine and its downstream metabolites, providing a dynamic view of purine metabolism. This document provides detailed application notes and protocols for the use of this compound in in vivo metabolic studies.

Principle of In Vivo Metabolic Tracking with this compound

The core principle involves introducing this compound into a living organism and monitoring the incorporation of the deuterium label into its various metabolic products over time. By measuring the concentrations of the labeled and unlabeled forms of adenosine and its metabolites in tissues and biofluids, researchers can gain insights into the rates of metabolic conversion, or fluxes, through different pathways. This technique is particularly valuable for studying the purine salvage pathway, where adenosine is converted to adenosine monophosphate (AMP) by adenosine kinase, and the degradation pathway, where adenosine is deaminated to inosine by adenosine deaminase.

Key Applications

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of adenosine and adenosine-based drugs. The use of deuterated analogs can help distinguish the administered compound from endogenous adenosine.

  • Disease Mechanism Research: Investigating alterations in purine metabolism in animal models of diseases such as ischemia, cancer, and inflammation.

  • Drug Development: Assessing the in vivo efficacy of drugs that target enzymes involved in adenosine metabolism.

Experimental Protocols

Animal Handling and Dosing

A generalized protocol for administering this compound to rodents is provided below. The specific dosage and route of administration should be optimized based on the animal model and research question.

Materials:

  • This compound (sterile solution)

  • Experimental animals (e.g., mice, rats)

  • Appropriate administration tools (e.g., syringes, infusion pumps)

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Fasting: For certain metabolic studies, a brief fasting period (e.g., 4-6 hours) may be necessary to reduce variability in baseline metabolite levels.

  • Dosing Preparation: Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline). The concentration should be calculated to deliver the desired dose in an appropriate volume.

  • Administration: Administer this compound to the animals. Common routes of administration for in vivo metabolic studies include:

    • Intravenous (IV) injection/infusion: Provides rapid and complete bioavailability. For bolus injections, a maximum volume of 5 ml/kg is recommended for mice and rats. Continuous infusion can be performed at a maximum rate of 4 ml/kg/hour.

    • Intraperitoneal (IP) injection: A common and relatively simple method for systemic administration.

  • Time Course: Collect samples at various time points post-administration to track the dynamic changes in labeled metabolites. The time points should be chosen based on the expected rapid metabolism of adenosine.

Sample Collection and Preparation

Blood Collection:

Due to the rapid metabolism of adenosine in blood, a "STOP solution" is crucial to inhibit enzymatic activity immediately upon collection.[1]

Materials:

  • Syringes pre-loaded with STOP solution (inhibitors of adenosine deaminase, adenosine kinase, and nucleoside transporters)

  • Collection tubes (e.g., EDTA-coated) on ice

Procedure:

  • Collect blood from the animal at the designated time points.

  • Immediately mix the blood with the STOP solution.

  • Centrifuge at a low temperature to separate plasma.

  • Store the plasma at -80°C until analysis.

Tissue Collection:

Materials:

  • Surgical tools

  • Liquid nitrogen

  • Homogenizer

  • Extraction buffer (e.g., methanol:acetonitrile:water, 2:2:1)[2]

Procedure:

  • At the end of the experiment, euthanize the animal according to approved protocols.

  • Quickly dissect the tissues of interest (e.g., liver, heart, brain, tumor).

  • Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity.[3]

  • Store tissues at -80°C until extraction.

  • For metabolite extraction, homogenize the frozen tissue in a pre-chilled extraction buffer.[2]

  • Centrifuge to pellet proteins and other cellular debris.

  • Collect the supernatant containing the metabolites for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for quantifying adenosine and its deuterated metabolites due to its high sensitivity and specificity.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole)

General LC-MS/MS Parameters:

The following table provides example parameters for the analysis of adenosine and its key metabolites. These should be optimized for the specific instrument and experimental conditions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Adenosine (unlabeled)268.1136.1
This compound 277.1 136.1
Inosine (unlabeled)269.1137.1
Inosine (deuterated)Varies based on label positionVaries based on label position
Hypoxanthine (unlabeled)137.1119.1
Hypoxanthine (deuterated)Varies based on label positionVaries based on label position
AMP (unlabeled)348.1136.1
AMP-d9357.1136.1

Note: The exact m/z values for deuterated metabolites other than this compound and AMP-d9 will depend on the number of deuterium atoms retained during metabolic conversion and need to be determined experimentally.

Data Presentation and Analysis

The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables to facilitate comparison across different time points and experimental groups.

Table 1: Hypothetical Time-Course of this compound and its Labeled Metabolites in Mouse Liver after a Single IV Bolus

Time Post-InjectionThis compound (pmol/mg tissue)AMP-d9 (pmol/mg tissue)Labeled Inosine (pmol/mg tissue)
1 min50.2 ± 5.115.8 ± 2.325.4 ± 3.0
5 min10.5 ± 1.835.6 ± 4.148.9 ± 5.2
15 min2.1 ± 0.520.3 ± 2.930.1 ± 3.5
30 min< LLOQ8.7 ± 1.515.2 ± 2.1

LLOQ: Lower Limit of Quantification. Data are presented as mean ± SD.

Table 2: Hypothetical Comparison of this compound Metabolism in Control vs. Drug-Treated Mice (Liver Tissue at 5 min Post-Injection)

GroupThis compound (pmol/mg tissue)AMP-d9 (pmol/mg tissue)Labeled Inosine (pmol/mg tissue)
Control10.5 ± 1.835.6 ± 4.148.9 ± 5.2
Drug X (ADA Inhibitor)25.3 ± 3.240.1 ± 4.512.7 ± 1.9

*p < 0.05 compared to Control. Data are presented as mean ± SD.

Visualizations

Adenosine Metabolism Signaling Pathway

Adenosine_Metabolism cluster_intracellular Intracellular Space eATP eATP eADP eADP eATP->eADP CD39 eAMP eAMP eADP->eAMP CD39 eAdo Extracellular Adenosine eAMP->eAdo CD73 iAdo Intracellular This compound eAdo->iAdo ENTs AMP AMP-d9 iAdo->AMP Adenosine Kinase (AK) Inosine Labeled Inosine iAdo->Inosine Adenosine Deaminase (ADA) ADP ADP AMP->ADP ATP ATP ADP->ATP Hypoxanthine Labeled Hypoxanthine Inosine->Hypoxanthine SAH S-adenosyl- homocysteine SAH->iAdo SAH Hydrolase Experimental_Workflow start Start admin Administer This compound (e.g., IV injection) start->admin collection Collect Blood and Tissues at Timed Intervals admin->collection prep Sample Preparation (Metabolite Extraction) collection->prep analysis LC-MS/MS Analysis (Quantify Labeled and Unlabeled Metabolites) prep->analysis data_proc Data Processing and Analysis analysis->data_proc results Results: Metabolic Flux, Pathway Activity data_proc->results end End results->end

References

Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Adenosine-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of Adenosine-d9, a deuterated stable isotope of adenosine, using High-Resolution Mass Spectrometry (HRMS). The protocols outlined herein are applicable for pharmacokinetic studies, metabolic stability assays, and as an internal standard for the quantification of endogenous adenosine in various biological matrices. This document provides comprehensive experimental procedures, data presentation formats, and visual workflows to aid researchers in implementing this methodology.

Introduction

Adenosine, a purine nucleoside, is a critical signaling molecule involved in numerous physiological and pathological processes. Its accurate quantification in biological samples is essential for understanding its role in health and disease. Stable isotope-labeled internal standards, such as this compound, are crucial for achieving high accuracy and precision in mass spectrometry-based quantification by correcting for matrix effects and variations in sample processing. This note describes a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) method for the analysis of this compound.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for plasma is provided below. This may require optimization for other biological matrices.

  • Protein Precipitation: To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (if this compound is not the analyte of interest).

  • Vortex: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-HRMS system.

Liquid Chromatography (LC) Parameters
ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 5% B for 1 min, 5-95% B in 8 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, equilibrate for 2.9 min
Column Temperature 40°C
Injection Volume 5 µL
High-Resolution Mass Spectrometry (HRMS) Parameters

The following parameters are a starting point and should be optimized for the specific instrument used.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 650 L/hr
Scan Mode Full MS / dd-MS2 (Data-Dependent MS2) or Parallel Reaction Monitoring (PRM)
Resolution > 35,000 FWHM
Collision Energy Optimized for fragmentation (e.g., 15-30 eV)

Data Presentation

Quantitative Data Summary

The expected mass-to-charge ratios (m/z) for Adenosine and this compound are presented below. These values should be confirmed experimentally.

CompoundFormulaMonoisotopic Mass[M+H]+ (m/z)Key Fragment Ions (m/z)
AdenosineC₁₀H₁₃N₅O₄267.0968268.1041136.0618 (Adenine)
This compoundC₁₀H₄D₉N₅O₄276.1533277.1606145.1183 (Adenine-d9)

Note: The key fragment ion corresponds to the protonated purine base after cleavage of the glycosidic bond.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing p1 Biological Sample p2 Protein Precipitation p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Transfer p3->p4 p5 Evaporation p4->p5 p6 Reconstitution p5->p6 a1 LC Separation p6->a1 a2 HRMS Detection a1->a2 d1 Peak Integration a2->d1 d2 Quantification d1->d2

Caption: Workflow for the analysis of this compound.

Fragmentation Pathway of this compound

G parent This compound [M+H]+ m/z 277.1606 fragment Adenine-d9 [M+H]+ m/z 145.1183 parent->fragment CID loss Neutral Loss of Deuterated Ribose (132.0423 Da)

Caption: Fragmentation of this compound in the mass spectrometer.

Application: Metabolic Stability Assay

This compound can be used as a test compound to assess its metabolic stability in various in vitro systems.

Protocol for Metabolic Stability in Liver Microsomes
  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add this compound to the mixture to a final concentration of 1 µM.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: The reaction in each aliquot is stopped by adding ice-cold acetonitrile.

  • Sample Processing: Process the samples as described in section 2.1.

  • LC-HRMS Analysis: Analyze the samples to determine the remaining concentration of this compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the rate constant of metabolism, from which the half-life (t₁/₂) can be calculated.

Metabolic Stability Workflow

G cluster_incubation Incubation at 37°C cluster_analysis Analysis cluster_data Data Interpretation i1 Microsomes + NADPH + Buffer i2 Add this compound i1->i2 i3 Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) i2->i3 a1 Quench Reaction i3->a1 a2 Sample Preparation a1->a2 a3 LC-HRMS Analysis a2->a3 d1 Calculate % Remaining a3->d1 d2 Determine Half-life (t1/2) d1->d2

Caption: Workflow for a metabolic stability assay.

Conclusion

The methods described in this application note provide a framework for the reliable quantification of this compound using LC-HRMS. The detailed protocols and visual aids are intended to facilitate the implementation of these techniques in a research or drug development setting. The high sensitivity and selectivity of this method make it suitable for a wide range of applications where accurate measurement of adenosine and its isotopologues is required.

Applikationsbeschreibung und Protokolle zur Derivatisierung von Adenosin-d9 für eine verbesserte Detektion

Author: BenchChem Technical Support Team. Date: November 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Adenosin, ein endogenes Purin-Nukleosid, spielt eine entscheidende Rolle in zahlreichen physiologischen und pathophysiologischen Prozessen. Es ist ein wichtiger Signalüberträger, insbesondere im Tumormikromilieu, wo es immunsuppressive Effekte ausüben kann.[1][2][3] Die genaue Quantifizierung von Adenosin in biologischen Matrices ist aufgrund seiner hohen Polarität, seines geringen Molekulargewichts und seiner schnellen enzymatischen Metabolisierung eine analytische Herausforderung.[1] Die Derivatisierung vor der Analyse mittels Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS) ist eine effektive Strategie, um die Empfindlichkeit und Selektivität der Detektion zu verbessern.

Diese Applikationsbeschreibung fokussiert sich auf die Derivatisierung von Adenosin-d9, einer stabil-isotopenmarkierten Variante, die häufig als interner Standard in quantitativen Analysen verwendet wird. Eine verbesserte Detektion des internen Standards ist für die Genauigkeit und Präzision der Quantifizierung des endogenen Analyten von entscheidender Bedeutung. Es werden detaillierte Protokolle für die Derivatisierung mit Dansylchlorid sowie alternative Methoden unter Verwendung von Benzoylchlorid und p-Toluolsulfonylchlorid vorgestellt.

Adenosin-Signalweg im Krebskontext

Extrazelluläres Adenosin im Tumormikromilieu wird hauptsächlich durch den Abbau von Adenosintriphosphat (ATP) durch die Ectoenzyme CD39 und CD73 gebildet.[3] Adenosin bindet an vier G-Protein-gekoppelte Rezeptorsubtypen (A1, A2A, A2B und A3), was zu einer Modulation von nachgeschalteten Signalwegen führt, die das Zellwachstum, die Proliferation und die Immunantwort beeinflussen. Insbesondere die Aktivierung der A2A- und A2B-Rezeptoren auf Immunzellen führt zu einer Erhöhung von intrazellulärem cAMP, was eine immunsuppressive Wirkung zur Folge hat und dem Tumor hilft, der Erkennung durch das Immunsystem zu entgehen.

AdenosineSignaling cluster_extracellular Extrazellulärer Raum cluster_membrane Zellmembran cluster_intracellular Intrazellulärer Raum ATP ATP ADP ADP ATP->ADP CD39 CD39 AMP AMP ADP->AMP CD73 CD73 ADO Adenosin AMP->ADO A2A_R A2A Rezeptor ADO->A2A_R Bindung AC Adenylylcyclase A2A_R->AC Aktivierung cAMP cAMP AC->cAMP Synthese PKA Proteinkinase A cAMP->PKA Aktivierung CREB CREB PKA->CREB Phosphorylierung Immunsuppression Immunsuppression CREB->Immunsuppression Transkriptionelle Regulation

Abbildung 1: Vereinfachter Adenosin-Signalweg im Tumormikromilieu.

Methoden zur Derivatisierung

Die Derivatisierung von Adenosin-d9 zielt darauf ab, eine funktionelle Gruppe in das Molekül einzuführen, die die chromatographische Retention auf Umkehrphasen-Säulen verbessert und die Ionisierungseffizienz in der Massenspektrometrie erhöht.

Methode 1: Dansylchlorid-Derivatisierung

Dansylchlorid (5-(Dimethylamino)naphthalin-1-sulfonylchlorid) reagiert mit der primären Aminogruppe von Adenosin und führt eine hydrophobe und leicht ionisierbare Dansyl-Gruppe ein. Dies führt zu einer signifikanten Verbesserung der Empfindlichkeit in der LC-MS/MS-Analyse.

Experimentelles Protokoll

  • Probenvorbereitung:

    • Zu 50 µL einer biologischen Matrix (z. B. Plasma, Gewebehomogenat), die Adenosin-d9 als internen Standard enthält, werden 150 µL Acetonitril zur Proteinfällung gegeben.

    • Die Probe wird 10 Minuten bei 14.000 g und 4 °C zentrifugiert.

    • Der Überstand wird in ein neues Röhrchen überführt.

  • Derivatisierungsreaktion:

    • In einem 1,5-mL-Reaktionsgefäß werden 50 µL des Überstands mit 50 µL einer 100 mM Natriumcarbonat-Pufferlösung (pH 9,8) gemischt.

    • Anschließend werden 50 µL einer frisch zubereiteten 50 mM Dansylchlorid-Lösung in Acetonitril hinzugefügt.

    • Die Mischung wird gevortext und für 15 Minuten bei 60 °C im Dunkeln inkubiert.

  • Reaktionsstopp und Probenaufreinigung:

    • Die Reaktion wird durch Zugabe von 25 µL 2%iger Ameisensäure gestoppt.

    • Die Probe wird erneut gevortext und für die LC-MS/MS-Analyse in ein HPLC-Vial überführt.

LC-MS/MS Parameter

  • Säule: C18-Umkehrphasensäule (z. B. 2,1 x 50 mm, 1,8 µm)

  • Mobile Phase A: 0,1% Ameisensäure in Wasser

  • Mobile Phase B: 0,1% Ameisensäure in Acetonitril

  • Gradient: Ein typischer Gradient beginnt mit einem niedrigen Anteil an Phase B, der linear über mehrere Minuten erhöht wird, um das derivatisierte Produkt zu eluieren.

  • Flussrate: 0,4 mL/min

  • Injektionsvolumen: 5 µL

  • Ionisierung: Elektrospray-Ionisierung (ESI) im positiven Modus.

  • Massenspektrometrie: Multiple Reaction Monitoring (MRM)

Berechnete Massenübergänge für Dansyl-Adenosin-d9:

Die Molekülmasse von Adenosin beträgt 267,24 g/mol und die von Adenosin-d9 (mit Deuterium an nicht austauschbaren Positionen) beträgt 276,29 g/mol . Die Dansylgruppe (C12H12NO2S) fügt eine Masse von 234,3 g/mol hinzu.

  • Precursor-Ion (M+H)+: 276,29 (Adenosin-d9) + 234,3 (Dansyl) - 1 (H) + 1 (H+) = 510,6 u

  • Produkt-Ion: Ein charakteristisches Fragment des Dansyl-Derivats ist das Dansyl-Kation bei 171,1 u . Ein weiteres Fragment kann durch den Verlust des Ribose-Anteils entstehen.

Alternative Derivatisierungsreagenzien

Obwohl Dansylchlorid weit verbreitet ist, können auch andere Reagenzien zur Derivatisierung von Adenosin eingesetzt werden.

ReagenzZiel-funktionelle GruppeVorteileNachteile
Benzoylchlorid Primäre Amine, HydroxylgruppenErhöht die Hydrophobizität, verbessert die chromatographische Retention.Kann zu mehreren Derivatisierungsprodukten führen (an Amin- und Hydroxylgruppen).
p-Toluolsulfonylchlorid Primäre Amine, HydroxylgruppenReagiert selektiv mit Aminen und Alkoholen, führt eine gut ionisierbare Gruppe ein.Erfordert möglicherweise basische Bedingungen, die die Stabilität des Nukleosids beeinträchtigen können.

Allgemeines Protokoll für die Benzoylierung (basierend auf der Synthese von N6-Benzoyl-D-Adenosin)

  • Probenvorbereitung: Wie bei der Dansylchlorid-Derivatisierung.

  • Derivatisierungsreaktion:

    • Der getrocknete Probenextrakt wird in einem aprotischen Lösungsmittel (z. B. Pyridin) gelöst.

    • Benzoylchlorid wird im Überschuss zugegeben.

    • Die Reaktion wird bei Raumtemperatur für 1-2 Stunden gerührt.

  • Aufarbeitung:

    • Die Reaktion wird mit Wasser oder einer verdünnten Säure gestoppt.

    • Das derivatisierte Produkt wird mit einem organischen Lösungsmittel extrahiert.

    • Das Lösungsmittel wird entfernt und der Rückstand in der mobilen Phase für die LC-MS/MS-Analyse rekonstituiert.

Allgemeines Protokoll für die Tosylierung

  • Probenvorbereitung: Wie bei der Dansylchlorid-Derivatisierung.

  • Derivatisierungsreaktion:

    • Der getrocknete Probenextrakt wird in einem geeigneten Lösungsmittel (z. B. Acetonitril) gelöst.

    • p-Toluolsulfonylchlorid und eine Base (z. B. Triethylamin oder Pyridin) werden zugegeben.

    • Die Reaktion wird bei erhöhter Temperatur (z. B. 50-70 °C) für 30-60 Minuten inkubiert.

  • Aufarbeitung:

    • Die Reaktion wird durch Ansäuern gestoppt.

    • Die Probe wird für die LC-MS/MS-Analyse aufbereitet, z. B. durch Verdünnung oder Festphasenextraktion.

Workflow der Derivatisierung und Analyse

Der allgemeine Arbeitsablauf von der Probenahme bis zur Datenanalyse ist im folgenden Diagramm dargestellt.

DerivatizationWorkflow Sample Biologische Probe (+ Adenosin-d9 IS) Extraction Extraktion & Proteinfällung Sample->Extraction Derivatization Derivatisierung (z.B. Dansylchlorid) Extraction->Derivatization LC_Separation LC-Trennung (C18-Säule) Derivatization->LC_Separation MS_Detection MS/MS-Detektion (MRM-Modus) LC_Separation->MS_Detection Data_Analysis Datenanalyse & Quantifizierung MS_Detection->Data_Analysis

Abbildung 2: Allgemeiner Workflow der Probenanalyse.

Quantitative Datenzusammenfassung

Die Derivatisierung mit Dansylchlorid ermöglicht eine empfindliche Quantifizierung von Adenosin über einen breiten Konzentrationsbereich.

ParameterWertReferenz
Kalibrierbereich 0,019 µM – 37 µM
Untere Nachweisgrenze (LLOQ) 0,005 µg/mL (ca. 0,019 µM)
Inkubationszeit der Derivatisierung 15 Minuten
Chromatographische Laufzeit 1 Minute

Zusammenfassung und Ausblick

Die Derivatisierung von Adenosin-d9, insbesondere mit Dansylchlorid, ist eine robuste und empfindliche Methode zur Verbesserung seiner Detektion in komplexen biologischen Matrices. Das hier vorgestellte Protokoll bietet eine zuverlässige Grundlage für quantitative LC-MS/MS-Analysen. Alternative Reagenzien wie Benzoylchlorid und p-Toluolsulfonylchlorid bieten zusätzliche Möglichkeiten, die je nach spezifischer Anwendung und Matrix weiter optimiert werden können. Die genaue Quantifizierung von Adenosin und seinen isotopenmarkierten Analoga ist entscheidend für das Verständnis seiner Rolle in der Pathophysiologie, insbesondere in der Krebsforschung, und für die Entwicklung neuer therapeutischer Strategien, die auf den Adenosin-Signalweg abzielen.

References

Standard Operating Procedure for the Quantification of Adenosine-d9

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure (SOP) for the quantification of Adenosine-d9, a stable isotope-labeled form of adenosine, in biological matrices. The protocol is designed for researchers, scientists, and professionals in drug development who require a robust and accurate method for pharmacokinetic studies, metabolic profiling, and as an internal standard for the quantification of endogenous adenosine.

Introduction

Adenosine is a purine nucleoside that plays a crucial role in various physiological processes, including neurotransmission, cardiac function, and inflammation. Its accurate quantification in biological samples is essential for understanding its role in health and disease. Stable isotope-labeled internal standards, such as this compound, are critical for correcting for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This protocol details a validated LC-MS/MS method for the reliable quantification of this compound.

Experimental Protocols

This section outlines the materials, equipment, and step-by-step procedures for sample preparation and LC-MS/MS analysis.

Materials and Reagents
  • This compound (analytical standard)

  • Adenosine (analytical standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Biological matrix (e.g., plasma, serum, cell lysate)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • LC-MS vials

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules like adenosine from complex biological matrices.

  • Spiking Internal Standard: To 100 µL of the biological sample (e.g., plasma), add 10 µL of the this compound internal standard working solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate).

  • Transfer to Vial: Transfer the reconstituted sample to an LC-MS vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the recommended starting conditions for the liquid chromatography and mass spectrometry systems. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr
Collision Gas Argon
Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are recommended for the quantification of adenosine and this compound.

Table 3: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Adenosine268.1136.115
This compound 277.2 145.1 15

Data Presentation

The following tables present typical quantitative data obtained using this method.

Table 4: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)
Adenosine1 - 1000> 0.995

Table 5: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low5< 10< 1090 - 110
Medium50< 10< 1090 - 110
High500< 10< 1090 - 110

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the this compound quantification workflow.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound quantification.

Adenosine Signaling Pathway

This diagram depicts the primary signaling pathways activated by adenosine.

G cluster_extracellular Extracellular Space cluster_receptors Adenosine Receptors cluster_intracellular Intracellular Space ATP ATP CD39 CD39 ATP->CD39 ADP ADP ADP->CD39 AMP AMP CD73 CD73 AMP->CD73 Ado Adenosine A1R A1 / A3 Ado->A1R A2R A2A / A2B Ado->A2R CD39->ADP CD39->AMP CD73->Ado Gi Gi A1R->Gi Gs Gs A2R->Gs AC Adenylyl Cyclase Gi->AC Gs->AC cAMP_down ↓ cAMP AC->cAMP_down cAMP_up ↑ cAMP AC->cAMP_up Response_down Cellular Response cAMP_down->Response_down PKA PKA cAMP_up->PKA Response_up Cellular Response PKA->Response_up

Caption: Adenosine receptor signaling pathways.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound using LC-MS/MS. The described method is sensitive, selective, and robust, making it suitable for a wide range of research and development applications. The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision.

Troubleshooting & Optimization

Overcoming matrix effects with Adenosine-d9 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing adenosine internal standards to overcome matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in LC-MS/MS bioanalysis?

A1: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to ion suppression or enhancement, which adversely affects the accuracy, precision, and sensitivity of the analytical method.[2][3] Matrix components can be endogenous substances like salts, lipids, and proteins, or exogenous substances such as anticoagulants and dosing vehicles.

Q2: How does an internal standard (IS) help overcome matrix effects?

A2: An internal standard, particularly a stable isotope-labeled (SIL) internal standard, is a compound that is chemically and physically similar to the analyte of interest. It is added at a known concentration to all samples, calibration standards, and quality controls before sample processing. The IS co-elutes with the analyte and experiences similar matrix effects. By measuring the ratio of the analyte's response to the IS's response, variations caused by matrix-induced ion suppression or enhancement can be normalized, leading to more accurate and reliable quantification.

Q3: Why is a stable isotope-labeled internal standard, like a deuterated or 13C-labeled adenosine, the preferred choice?

A3: Stable isotope-labeled internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte. This ensures that they behave similarly during sample preparation, chromatography, and ionization, providing the most effective compensation for matrix effects and other sources of variability. Common SIL-IS for adenosine include 13C5-adenosine and 13C10,15N5-adenosine.

Q4: My internal standard response is inconsistent across my analytical run. What are the common causes and how can I troubleshoot this?

A4: Inconsistent internal standard response can be sporadic (affecting a few samples) or systematic (affecting a group of samples).

  • Sporadic Issues : Often due to human error like inconsistent pipetting, missed IS spiking, or injection errors. Re-analyzing the affected sample is a good first step.

  • Systematic Trends : This could indicate a difference in matrix composition between your study samples and your calibration standards or lot-to-lot variability in the matrix. It is crucial to prepare calibration and quality control samples in the same matrix as the study samples.

  • Instrument Problems : Issues with the autosampler, pump, or mass spectrometer can also lead to inconsistent responses. Re-injecting a subset of samples can help determine if the trend is reproducible.

Q5: How can I quantitatively assess the matrix effect during my method development?

A5: The "post-extraction spike" method is a widely accepted approach to quantify matrix effects. This involves comparing the peak area of an analyte spiked into the extract of a blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor (MF), indicates the extent of ion suppression (MF < 1) or enhancement (MF > 1).

Experimental Protocols

Below are representative methodologies for the quantification of adenosine using a stable isotope-labeled internal standard with LC-MS/MS.

Sample Preparation (Protein Precipitation)
  • To 150 µL of plasma sample, add 33 µL of the internal standard solution (e.g., 13C5-adenosine in 20% methanol in PBS).

  • Vortex the mixture for 10 seconds.

  • Add a protein precipitation agent, such as acetonitrile, and vortex thoroughly.

  • Centrifuge the samples to pellet the precipitated proteins (e.g., 14,000 x g for 40 minutes at 4°C).

  • Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column is commonly used (e.g., Atlantis dC18 or Luna C-18(2)).

  • Mobile Phase A: 10 mmol/L ammonium formate and 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile or methanol with 10 mmol/L ammonium formate and 0.1% formic acid.

  • Flow Rate: 0.2 - 0.8 mL/min.

  • Gradient: A typical gradient might start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.

  • Injection Volume: 8-10 µL.

Tandem Mass Spectrometry (MS/MS) Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Adenosine: 268.1 > 136.1

    • 13C5-Adenosine (IS): 273.1 > 136.1

  • Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for the specific instrument and analyte.

Quantitative Data Summary

The following table summarizes the performance of a validated LC-MS/MS method for adenosine quantification using a stable isotope-labeled internal standard.

ParameterResult
Linearity Range0.48 - 1210 ng/mL
Lower Limit of Quantitation (LLOQ)0.48 ng/mL
Intra-day Precision (%CV)2.32 - 12.7%
Inter-day Precision (%CV)4.01 - 9.40%
Accuracy (% Bias)Within ±15% of the nominal value

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Adenosine-d9 IS Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Supernatant Collect Supernatant Extract->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve Quantify against Calibration Curve Ratio->Curve Result Final Concentration Curve->Result

Caption: Experimental workflow for adenosine quantification using an internal standard.

logic_diagram cluster_problem The Problem: Matrix Effect cluster_solution The Solution: Internal Standard ME Matrix Components (Lipids, Salts, etc.) IonSource Ion Source (ESI) ME->IonSource Co-elution causes Ion Suppression/ Enhancement Analyte Adenosine (Analyte) Analyte->IonSource Signal Signal IonSource->Signal Inaccurate Signal IS This compound (IS) IonSource_sol Ion Source (ESI) IS->IonSource_sol Experiences same suppression/ enhancement Ratio Calculate Ratio (Analyte Signal / IS Signal) IonSource_sol->Ratio Both signals affected proportionally Analyte_sol Adenosine (Analyte) Analyte_sol->IonSource_sol Final Accurate Quantification Ratio->Final Ratio remains constant, correcting for effect

Caption: Principle of matrix effect correction using a stable isotope-labeled internal standard.

References

Addressing chromatographic peak tailing of Adenosine-d9

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing chromatographic challenges with Adenosine-d9. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting and optimizing the chromatographic analysis of this deuterated nucleoside.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic peak tailing and why is it a problem for this compound analysis?

A: Chromatographic peak tailing is a phenomenon where a peak on a chromatogram is not symmetrical, exhibiting a "tail" that extends from the peak maximum.[1] In an ideal separation, peaks should be Gaussian in shape.[2] Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased sensitivity.[1][3] For quantitative analyses, such as those common in drug development, symmetrical peaks are crucial for reliable and reproducible results.

Q2: What are the most common causes of peak tailing for a polar, basic compound like this compound?

A: The primary cause of peak tailing for polar and basic compounds like adenosine is secondary interactions with the stationary phase.[3] On silica-based reversed-phase columns, residual silanol groups (Si-OH) on the silica surface can interact with the basic functional groups of adenosine through ion-exchange mechanisms, leading to tailing. Other significant causes include:

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms can exist, leading to peak distortion.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.

  • Column Degradation: Over time, columns can degrade, leading to a loss of performance and increased peak tailing.

  • Extra-column Effects: Dead volume in the HPLC system, such as from tubing or fittings, can contribute to band broadening and peak tailing.

Q3: How does the deuterium labeling in this compound affect its chromatography?

A: Deuterium labeling can lead to a phenomenon known as the chromatographic isotope effect, which can cause a shift in retention time compared to the non-deuterated adenosine. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. This is because the carbon-deuterium (C-D) bond is slightly less hydrophobic than the carbon-hydrogen (C-H) bond, resulting in weaker interactions with the non-polar stationary phase. While this shift is usually small, it's an important consideration when using this compound as an internal standard for the quantification of adenosine.

Q4: Can the injection solvent affect the peak shape of this compound?

A: Yes, the choice of injection solvent can significantly impact peak shape. If the injection solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause band broadening and peak distortion. It is generally recommended to dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Initial Assessment

Before making any changes to your method, it's important to characterize the problem.

  • Quantify the Tailing: Calculate the USP tailing factor (Tf) or Asymmetry Factor (As). A value close to 1.0 is ideal, while values greater than 1.5 are often considered unacceptable for quantitative assays.

  • Observe the Pattern: Does the tailing occur for all peaks or only for the this compound peak? If all peaks are tailing, it could indicate a system-wide issue like a column void or extra-column dead volume. If only the this compound peak is tailing, the issue is likely related to specific chemical interactions.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.

G start Peak Tailing Observed (Tf > 1.2) check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue System-wide Issue check_all_peaks->system_issue Yes analyte_specific_issue Analyte-Specific Issue check_all_peaks->analyte_specific_issue No check_column Inspect/Replace Column (check for voids) system_issue->check_column check_fittings Check Tubing and Fittings (minimize dead volume) check_column->check_fittings end Symmetrical Peak (Tf ≈ 1.0) check_fittings->end optimize_mp Optimize Mobile Phase analyte_specific_issue->optimize_mp change_column Change Column Chemistry (e.g., end-capped, polar-embedded) analyte_specific_issue->change_column sample_conditions Optimize Sample Conditions analyte_specific_issue->sample_conditions adjust_ph Adjust pH (e.g., pH 2.5-4 for basic nucleosides) optimize_mp->adjust_ph additives Use Mobile Phase Additives (e.g., TEA, Formic Acid) optimize_mp->additives adjust_ph->end additives->end change_column->end reduce_load Reduce Sample Load (dilute sample or reduce injection volume) sample_conditions->reduce_load injection_solvent Match Injection Solvent to Mobile Phase sample_conditions->injection_solvent reduce_load->end injection_solvent->end

Troubleshooting workflow for this compound peak tailing.

Data Presentation

The following tables summarize the expected impact of key chromatographic parameters on the peak shape of polar, basic compounds like this compound.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Analyte TypeCommon Issue at Mid-Range pHRecommended pH RangeRationale
Basic Nucleosides Interaction with silanols2.5 - 4.0Suppresses the ionization of acidic silanol groups on the stationary phase, minimizing secondary interactions.
Acidic Nucleosides Analyte ionization> 1.5-2 pH units from pKaEnsures the analyte is in a single, consistent ionic state.

Table 2: Common Mobile Phase Additives to Mitigate Peak Tailing

AdditiveTypical ConcentrationTarget ProblemMechanism of Action
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Secondary silanol interactionsActs as an ion-pairing agent and lowers the mobile phase pH.
Formic Acid 0.1%Secondary silanol interactionsLowers the mobile phase pH to protonate silanol groups.
Triethylamine (TEA) 0.1 - 0.5%Secondary silanol interactionsActs as a competing base to mask active silanol sites.
Ammonium Formate/Acetate 10 - 20 mMPoor peak shape, pH controlProvides buffering capacity and can improve peak shape for polar compounds.
EDTA 0.1 - 0.5 mMMetal ChelationSequesters metal ions in the system that can cause peak tailing for chelating compounds.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound in Cell Culture Media

This protocol provides a general starting point for the analysis of this compound in a biological matrix. Optimization may be required based on your specific instrumentation and sample characteristics.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of cell culture media, add 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Degas both mobile phases by sonication or vacuum filtration.

3. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm). An end-capped column is recommended.

  • Mobile Phase Gradient:

    • 0-5 min: 2% B

    • 5-15 min: 2-30% B

    • 15-17 min: 30-95% B

    • 17-20 min: 95% B

    • 20-22 min: 95-2% B

    • 22-30 min: 2% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 260 nm

4. Column Conditioning

  • Before the first injection, flush the column with 100% Mobile Phase B for 10-15 column volumes.

  • Flush with 100% Mobile Phase A for 10-15 column volumes.

  • Equilibrate the column with the initial mobile phase conditions (98% A, 2% B) for at least 30 minutes or until a stable baseline is achieved.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is designed to clean up and concentrate this compound from a complex matrix like plasma prior to LC-MS analysis.

1. Materials

  • Mixed-mode cation exchange (MCX) SPE cartridges

  • Methanol

  • Acetonitrile

  • Water (HPLC-grade)

  • Formic Acid

  • Ammonium Hydroxide

2. SPE Procedure

  • Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 500 µL of plasma, add an appropriate amount of internal standard and 500 µL of 4% phosphoric acid in water. Vortex and load the entire sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in an appropriate volume of the initial mobile phase for LC-MS analysis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between the chemical properties of this compound and the chromatographic factors that can lead to peak tailing.

G cluster_interactions Interactions with Stationary Phase cluster_conditions Chromatographic Conditions adenosine This compound (Polar, Basic) silanol Residual Silanol Groups (Si-OH) adenosine->silanol Ion-exchange metal Trace Metal Ions adenosine->metal Chelation peak_tailing Peak Tailing silanol->peak_tailing contributes to metal->peak_tailing contributes to ph Mobile Phase pH (mid-range) ph->silanol promotes ionization of additives Lack of Mobile Phase Additives additives->silanol fails to mask

Factors contributing to this compound peak tailing.

References

Technical Support Center: Optimizing LC-MS for Deuterated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the analysis of deuterated compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my deuterated internal standard and non-deuterated analyte have different retention times in reversed-phase LC?

A1: This phenomenon is known as the Chromatographic Deuterium Isotope Effect (CDE).[1][2] The substitution of hydrogen with deuterium results in subtle changes to the physicochemical properties of a molecule. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1] In reversed-phase chromatography, which separates compounds based on hydrophobicity, deuterated compounds often exhibit slightly lower hydrophobicity and therefore elute earlier than their non-deuterated counterparts.[1][3] This can lead to incomplete co-elution, which may result in inaccurate quantification due to differential matrix effects.

Q2: How can I minimize the chromatographic separation between my analyte and its deuterated internal standard?

A2: While completely eliminating the retention time shift can be difficult, several strategies can minimize its impact:

  • Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient slope, or column temperature can help improve co-elution.

  • Column Selection: Evaluating different stationary phases can help identify a column that exhibits a minimal deuterium isotope effect for your specific compounds.

  • Consider Alternative Labeling: If significant chromatographic separation persists and impacts data quality, using a stable isotope-labeled standard with ¹³C or ¹⁵N may be a better alternative as they typically show negligible retention time shifts.

Q3: What is "isotopic cross-talk" or "isotopic overlap" and how does it affect my results?

A3: Isotopic overlap occurs when the isotopic distribution of the analyte contributes to the signal of the deuterated internal standard. This is more common when the mass difference between the analyte and the internal standard is small and can be exacerbated by the natural abundance of heavy isotopes (e.g., ¹³C) in the analyte. This "cross-talk" can lead to non-linear calibration curves and inaccuracies in quantification, particularly at low analyte concentrations.

Q4: My deuterated internal standard appears to be losing its deuterium label. What is happening and how can I prevent it?

A4: The loss of a deuterium label is often due to a process called hydrogen-deuterium (H/D) back-exchange. This can occur when deuterium atoms are located on labile, exchangeable sites within the molecule, such as hydroxyl (-OH), amine (-NH), or sulfhydryl (-SH) groups. Exposure to protic solvents (like water or methanol in the mobile phase) or acidic/basic conditions can facilitate this exchange. To prevent this, it is crucial to:

  • Select an internal standard where deuterium atoms are placed on stable, non-labile positions (e.g., on an aromatic ring or aliphatic carbon).

  • Carefully consider the pH of your mobile phase and sample diluents.

Q5: Should the mass spectrometer parameters (e.g., collision energy) be optimized separately for the analyte and the deuterated internal standard?

A5: Yes, it is best practice to optimize mass spectrometer parameters independently for both the analyte and the deuterated internal standard. While their chemical behavior is nearly identical, the slight difference in mass and bond strength can sometimes lead to different optimal settings for parameters like declustering potential (DP) and collision energy (CE). Separate optimization ensures maximum sensitivity and robust fragmentation for both compounds, leading to more reliable quantification.

Troubleshooting Guides

Issue 1: Poor Precision and Inaccurate Quantification

Symptom: You observe a high coefficient of variation (%CV) in your quality control samples and inaccurate measurements of sample concentrations.

Possible Cause Troubleshooting Steps
Chromatographic Shift Between Analyte and Internal Standard 1. Overlay the chromatograms of the analyte and the deuterated internal standard. 2. If a significant retention time difference is observed, optimize the chromatographic method (gradient, temperature, mobile phase) to achieve better co-elution. 3. If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N-labeled internal standard.
Differential Matrix Effects 1. Even with co-elution, matrix effects can sometimes differ between the analyte and internal standard. 2. Improve sample clean-up procedures to remove interfering matrix components.
Isotopic Impurity of the Internal Standard 1. The deuterated internal standard may contain a significant amount of the unlabeled analyte. 2. Assess the purity by injecting a high concentration of the internal standard solution alone and monitoring for a signal at the analyte's mass transition. The response should be minimal. 3. If significant unlabeled analyte is detected, contact the supplier for a higher purity batch.
In-Source Fragmentation of Internal Standard 1. The deuterated internal standard might lose a deuterium atom in the ion source, contributing to the analyte's signal. 2. Optimize ion source parameters like collision energy and cone voltage to minimize in-source fragmentation.
Issue 2: Drifting or Inconsistent Internal Standard Signal

Symptom: The peak area or height of the deuterated internal standard is not consistent across a batch of samples.

Possible Cause Troubleshooting Steps
H/D Back-Exchange 1. Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent. 2. This is more likely with labels at acidic or basic sites and can be influenced by the pH of the mobile phase. 3. Evaluate the stability of the internal standard in the sample diluent and mobile phase over time. 4. If back-exchange is confirmed, select an internal standard with deuterium labels on more stable positions.
Improper Storage and Handling 1. Degradation can occur if the internal standard is not stored under the recommended conditions (e.g., temperature, protection from light). 2. Always prepare fresh working solutions and avoid repeated freeze-thaw cycles.
Pipetting or Dilution Errors 1. Inconsistent addition of the internal standard to samples will lead to variable signals. 2. Verify the accuracy and precision of pipettes. Ensure proper mixing at each dilution step.
Adsorption to Labware 1. The internal standard may adsorb to the surface of plastic tubes or pipette tips. 2. Use low-adsorption labware or add a small amount of an organic solvent to the sample to reduce non-specific binding.

Quantitative Data Summary

The following tables summarize the impact of deuteration on chromatographic retention time. In reversed-phase chromatography, deuterated compounds typically elute earlier than their non-deuterated counterparts.

Table 1: Effect of Deuteration on Retention Time in Reversed-Phase Liquid Chromatography

CompoundDeuterated AnalogRetention Time Shift (seconds)% Change in Retention TimeChromatographic Conditions
Metformind6-Metformin-1.8-0.83%GC-MS analysis after derivatization.
Peptide (Light Labeled)Peptide (Heavy Labeled)-2.9Not specifiedUPLC-ESI-MS/MS analysis.
N-(3-oxododecanoyl)-L-homoserine lactoneDeuterated AnalogNot specifiedNot specifiedIncomplete co-elution observed, leading to scattered results.

Note: The magnitude of the retention time shift is influenced by factors including the number and location of deuterium atoms, the analyte's structure, and the specific chromatographic conditions.

Experimental Protocols

Protocol 1: Optimization of MS Parameters for Analyte and Deuterated Internal Standard

Objective: To determine the optimal declustering potential (DP) and collision energy (CE) for both the target analyte and its deuterated internal standard to ensure maximum sensitivity and robust fragmentation.

Materials:

  • Analyte stock solution (1 mg/mL in a suitable solvent, e.g., methanol).

  • Deuterated internal standard stock solution (1 mg/mL).

  • Infusion solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid, mimicking initial mobile phase conditions).

  • Syringe pump and mass spectrometer.

Methodology:

  • Preparation of Infusion Solutions:

    • Prepare separate working solutions of the analyte and the deuterated internal standard for infusion at a concentration of approximately 100-1000 ng/mL in the infusion solvent.

  • Precursor Ion Optimization (DP):

    • Infuse the analyte solution directly into the mass spectrometer.

    • Set up a Multiple Reaction Monitoring (MRM) method using the precursor ion and a selected product ion. Use a default CE value (e.g., 20 V).

    • Create an experiment that ramps the DP value across a relevant range (e.g., 20 V to 150 V in 10 V steps) while monitoring the MRM transition intensity.

    • Plot the ion intensity as a function of the DP. The optimal DP is the voltage that produces the maximum signal intensity.

    • Repeat this process for the deuterated internal standard.

  • Product Ion Optimization (CE):

    • Using the optimized DP for the analyte, create an experiment to optimize the CE for each desired MRM transition (precursor → product).

    • Ramp the CE value across a relevant range (e.g., 5 V to 60 V in 2 V steps) and monitor the intensity of each product ion.

    • Plot the ion intensity for each transition as a function of the CE. The optimal CE is the voltage that produces the maximum signal for that specific product ion.

    • Repeat this process for all MRM transitions for both the analyte and the deuterated internal standard.

Protocol 2: Assessing the Chromatographic Deuterium Isotope Effect

Objective: To determine the difference in retention time (Δt_R) between a deuterated compound and its non-deuterated analog under specific chromatographic conditions.

Materials:

  • Non-deuterated standard stock solution.

  • Deuterated standard stock solution.

  • LC-MS system with the column and mobile phases intended for the analytical method.

Methodology:

  • Standard Preparation:

    • Prepare individual stock solutions of the deuterated and non-deuterated standards in a suitable solvent.

    • From the stock solutions, prepare a working solution containing both the analyte and the deuterated internal standard at a concentration suitable for detection.

  • Chromatographic Analysis:

    • Equilibrate the LC system with the initial mobile phase conditions.

    • Inject the mixed working solution onto the LC-MS system.

    • Acquire the data, monitoring the specific mass transitions for both the non-deuterated and deuterated compounds.

  • Data Analysis:

    • Determine the retention time (t_R) at the apex of the chromatographic peak for both the non-deuterated analyte (t_R(H)) and the deuterated compound (t_R(D)).

    • Calculate the retention time shift (Δt_R) as: Δt_R = t_R(H) - t_R(D).

    • Evaluate if the degree of separation is acceptable for the intended quantitative assay. A significant shift may require chromatographic optimization.

Visualizations

Workflow_MS_Optimization start_node Start: Prepare Analyte & IS Infusion Solutions dp_opt Infuse Analyte & Optimize Declustering Potential (DP) start_node->dp_opt ce_opt Using Optimal DP, Optimize Collision Energy (CE) for each MRM Transition dp_opt->ce_opt repeat_is Repeat DP and CE Optimization for Deuterated IS ce_opt->repeat_is final_method Combine Optimal Parameters into Final LC-MS Method repeat_is->final_method end_node End final_method->end_node

Caption: Workflow for optimizing MS parameters.

Troubleshooting_Tree problem Problem: Poor Precision or Inaccurate Results check_rt Check Retention Time (RT) Overlay of Analyte and IS problem->check_rt rt_shift Significant RT Shift? check_rt->rt_shift optimize_lc Action: Optimize LC Method (Gradient, Temp, etc.) rt_shift->optimize_lc Yes check_purity Check IS Purity (Unlabeled Impurity) rt_shift->check_purity No purity_issue High Unlabeled Content? check_purity->purity_issue contact_supplier Action: Contact Supplier for Higher Purity Batch purity_issue->contact_supplier Yes check_insource Check for In-Source Fragmentation or Back-Exchange purity_issue->check_insource No stable_issue IS Unstable? check_insource->stable_issue optimize_ms Action: Optimize MS Source Conditions stable_issue->optimize_ms Yes (In-Source Frag) select_new_is Action: Select IS with Label on Stable Position stable_issue->select_new_is Yes (Back-Exchange)

Caption: Troubleshooting decision tree for deuterated compounds.

References

Technical Support Center: Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of deuterated internal standards in bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Isotopic Crosstalk and Interference

Q1: I am observing a signal for my analyte in my blank samples that are spiked only with the deuterated internal standard. What is causing this?

A1: This issue is likely due to either isotopic contribution from the naturally occurring heavy isotopes of the analyte to the internal standard's mass channel (crosstalk) or the presence of the unlabeled analyte as an impurity in the deuterated internal standard material.[1] For analytes with high molecular weight or those containing elements with abundant heavy isotopes (e.g., chlorine, bromine), the likelihood of crosstalk increases.[1]

Troubleshooting Guide:

Step 1: Assess the Contribution of the Analyte to the Internal Standard Signal.

  • Experiment: Prepare a series of calibration standards of the analyte without the deuterated internal standard.

  • Analysis: Analyze these samples using the established LC-MS/MS method and monitor the MRM (Multiple Reaction Monitoring) transition for the deuterated internal standard.

  • Expected Outcome: If a signal is observed in the internal standard's mass channel that increases with the analyte concentration, it confirms isotopic crosstalk.[2]

Step 2: Evaluate the Purity of the Internal Standard.

  • Experiment: Prepare a solution containing only the deuterated internal standard.

  • Analysis: Analyze the solution and monitor the MRM transition for the unlabeled analyte.

  • Expected Outcome: A signal detected in the analyte's mass channel indicates that the deuterated internal standard is impure and contains the unlabeled analyte.[3] The response of the unlabeled analyte should ideally be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[4]

Step 3: Mitigation Strategies.

  • Increase Mass Difference: If possible, use a deuterated internal standard with a greater mass difference from the analyte (ideally 4-5 Da or more) to minimize the contribution of natural isotopes.

  • Higher Purity Standard: If the internal standard is found to be impure, contact the supplier for a higher purity batch. For reliable quantification, chemical purity should be >99% and isotopic enrichment ≥98%.

  • Alternative Labeling: Consider using a ¹³C or ¹⁵N labeled internal standard, as they are less susceptible to these issues, although they may be more expensive.

Experimental Protocol: Assessing Isotopic Purity of a Deuterated Internal Standard

Objective: To determine the isotopic purity of a deuterated internal standard and check for the presence of unlabeled analyte.

Methodology:

  • Sample Preparation: Prepare a solution of the deuterated internal standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration high enough to produce a strong signal.

  • Instrumentation: Use a high-resolution mass spectrometer (HRMS) for accurate mass measurement.

  • Analysis: Infuse the solution directly into the mass spectrometer or perform a liquid chromatography separation. Acquire the full scan mass spectrum.

  • Data Evaluation:

    • Examine the mass spectrum for the presence of the unlabeled analyte's molecular ion.

    • Calculate the isotopic purity by comparing the peak area of the deuterated species to the sum of the peak areas of all isotopic species (including the unlabeled analyte).

Deuterium Exchange

Q2: The signal intensity of my deuterated internal standard is inconsistent or decreasing over time. Could this be due to isotopic exchange?

A2: Yes, inconsistent or decreasing signal intensity can be a strong indicator of deuterium exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or sample matrix. This is more likely to occur if the deuterium labels are on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups. The pH and temperature of the solutions can also influence the rate of exchange.

Troubleshooting Guide:

Step 1: Evaluate the Stability of the Deuterated Internal Standard.

  • Experiment: Incubate the deuterated internal standard in a blank biological matrix and in the mobile phase at various time points and temperatures (e.g., room temperature, 37°C).

  • Analysis: Analyze the samples by LC-MS/MS and monitor the signal intensities of both the deuterated internal standard and the unlabeled analyte.

  • Expected Outcome: A decrease in the deuterated internal standard signal with a corresponding increase in the unlabeled analyte signal over time is indicative of deuterium exchange. One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.

Step 2: Mitigation Strategies.

  • Optimize pH and Temperature: If possible, adjust the pH of your sample and mobile phase to be between 2.5 and 3 to minimize back-exchange. Avoid prolonged exposure to high temperatures.

  • Stable Label Position: When possible, select a deuterated internal standard with deuterium atoms on stable positions, such as aromatic rings or carbon atoms not adjacent to heteroatoms.

  • Use ¹³C or ¹⁵N Labeled Standards: These standards are not susceptible to exchange and offer a more stable alternative.

Experimental Protocol: Assessing Deuterium Exchange

Objective: To determine if the deuterated internal standard is stable under the experimental conditions.

Methodology:

  • Prepare two sets of samples:

    • Set A (Control): Spike the deuterated internal standard into a clean solvent.

    • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).

  • Incubation: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).

  • Sample Processing: Process the samples using your standard extraction procedure.

  • Analysis: Analyze the samples by LC-MS/MS.

  • Evaluation: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase suggests H/D back-exchange.

Chromatographic Isotope Effects

Q3: My deuterated internal standard and analyte are not co-eluting. Why is this happening and how can I resolve it?

A3: This is known as the chromatographic isotope effect. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. This is because the carbon-deuterium bond is slightly shorter and less polarizable than the carbon-hydrogen bond, which can lead to weaker interactions with the nonpolar stationary phase. This lack of co-elution can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising accuracy.

Troubleshooting Guide:

Step 1: Confirm the Lack of Co-elution.

  • Action: Overlay the chromatograms of the analyte and the deuterated internal standard from a sample where both are present.

  • Evaluation: Visually inspect the peak apexes to determine the extent of separation.

Step 2: Modify Chromatographic Conditions.

  • Adjust Mobile Phase: Altering the organic modifier (e.g., switching from acetonitrile to methanol) or the gradient slope can sometimes minimize the separation.

  • Change Column: The degree of separation can be column-dependent. Trying a column with different chemistry or lower resolution might help achieve co-elution.

  • Adjust Temperature: Modifying the column temperature can also influence the separation.

Step 3: Consider an Alternative Internal Standard.

  • If chromatographic modifications are not successful, consider using a ¹³C-labeled internal standard, which is less prone to chromatographic shifts.

Data Presentation: Impact of Deuteration on Retention Time

The following table summarizes typical retention time differences observed between deuterated and non-deuterated compounds in reversed-phase liquid chromatography (RPLC). A negative Δt_R indicates that the deuterated compound elutes earlier.

CompoundDeuterated AnalogChromatographic SystemRetention Time (Analyte) (min)Retention Time (IS) (min)Δt_R (min)
OlanzapineOlanzapine-d₃C18, ACN/Water Gradient5.245.19-0.05
DiazepamDiazepam-d₅C18, MeOH/Water Gradient8.128.01-0.11
TestosteroneTestosterone-d₃C18, ACN/Water Gradient6.786.71-0.07

Note: Data is illustrative and based on typical observations. Actual retention time differences will vary depending on the specific method and compounds.

Differential Matrix Effects

Q4: My quantitative results are inaccurate and inconsistent, even though my analyte and deuterated internal standard appear to co-elute. What could be the issue?

A4: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components, a phenomenon known as differential matrix effects. Studies have shown that matrix effects on an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.

Troubleshooting Guide:

Step 1: Evaluate Matrix Effects.

  • Experiment: Conduct a post-extraction addition experiment to assess the matrix effect.

  • Analysis: Compare the analyte and internal standard response in a clean solution versus a post-extraction spiked blank matrix.

  • Expected Outcome: A significant difference in the analyte/internal standard response ratio between the two samples indicates a differential matrix effect.

Step 2: Mitigation Strategies.

  • Improve Sample Cleanup: Employ a more effective sample preparation technique (e.g., solid-phase extraction) to remove interfering matrix components.

  • Chromatographic Separation: Modify the chromatography to separate the analyte and internal standard from the region of ion suppression.

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact.

Experimental Protocol: Matrix Effect Evaluation

Objective: To assess the extent of matrix effects on the analyte and the deuterated internal standard.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.

  • Analysis: Inject all three sets into the LC-MS/MS system.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A Matrix Effect value significantly different from 100% indicates ion suppression or enhancement. A difference in the Matrix Effect percentage between the analyte and the internal standard points to a differential matrix effect.

Data Presentation: Hypothetical Matrix Effect Data

Sample SetAnalyte Peak AreaIS Peak AreaAnalyte/IS Ratio
Set A (Neat) 1,000,0001,200,0000.83
Set B (Post-Spike) 600,000900,0000.67
Matrix Effect 60% 75%

In this example, the analyte experiences more significant ion suppression (60% signal remaining) than the deuterated internal standard (75% signal remaining), which would lead to an overestimation of the analyte concentration.

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_solution Potential Solutions Inaccurate Results Inaccurate Results Check Purity Check Purity Inaccurate Results->Check Purity Impurity? Assess Stability Assess Stability Inaccurate Results->Assess Stability Instability? Verify Co-elution Verify Co-elution Inaccurate Results->Verify Co-elution Separation? Evaluate Matrix Effect Evaluate Matrix Effect Inaccurate Results->Evaluate Matrix Effect Suppression? Higher Purity IS Higher Purity IS Check Purity->Higher Purity IS Stable Labeled IS Stable Labeled IS Assess Stability->Stable Labeled IS Optimize Chromatography Optimize Chromatography Verify Co-elution->Optimize Chromatography Improve Sample Cleanup Improve Sample Cleanup Evaluate Matrix Effect->Improve Sample Cleanup

Caption: A troubleshooting workflow for inaccurate results with deuterated internal standards.

Experimental_Workflow Sample Collection Sample Collection Add IS Add IS Sample Collection->Add IS Sample Preparation Sample Preparation Add IS->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: A typical experimental workflow for bioanalysis using a deuterated internal standard.

References

Adenosine-d9 stability issues in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Adenosine-d9

Welcome to the Technical Support Center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues and handling of this compound in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used?

A: this compound is a deuterated form of adenosine, where nine hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling makes it a valuable tool in pharmacokinetic studies to differentiate it from endogenous adenosine.[1] It is commonly used as an internal standard in analytical methods like mass spectrometry (MS) to accurately quantify adenosine levels in biological samples. The deuterium substitution can also influence the metabolic rate of the molecule, potentially prolonging its half-life by slowing down metabolic processes, a phenomenon known as the kinetic isotope effect.[1][2][]

Q2: What are the primary factors that can affect the stability of this compound in solution?

A: The stability of this compound, much like its non-deuterated counterpart, is influenced by several factors:

  • pH: Adenosine is susceptible to hydrolysis, particularly under acidic conditions, which can lead to the cleavage of the glycosidic bond.[4]

  • Temperature: Higher temperatures accelerate the rate of degradation. For long-term storage, freezing is generally recommended.

  • Solvent: The choice of solvent can significantly impact stability. While organic solvents are often used for initial stock solutions, their properties (e.g., protic vs. aprotic, polarity) can influence degradation pathways.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation. It is advisable to store solutions in light-resistant containers.

  • Enzymatic Degradation: In biological matrices, enzymes such as adenosine deaminase can degrade adenosine.

Q3: Which solvents are recommended for preparing stock solutions of this compound?

A: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used organic solvents for preparing stock solutions of adenosine due to its good solubility. For aqueous solutions, it is recommended to use buffers at a pH where adenosine exhibits greater stability (around neutral pH). It is important to note that aqueous solutions of adenosine are not recommended for storage for more than one day. When using organic solvents, it is crucial to use anhydrous grades to minimize water content and subsequent hydrolysis.

Q4: How does deuterium labeling in this compound affect its stability compared to unlabeled adenosine?

A: The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can slow down chemical reactions where C-H bond cleavage is the rate-limiting step, a principle known as the kinetic isotope effect. This can lead to enhanced metabolic stability. However, the effect on stability against non-enzymatic degradation (e.g., hydrolysis) in different solvents is not extensively documented but is generally expected to be less pronounced than the effect on metabolic stability.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Issue 1: Inconsistent or poor analytical results (e.g., low signal intensity, high variability).

  • Potential Cause: Degradation of this compound in the stock or working solution.

    • Troubleshooting Steps:

      • Verify Storage Conditions: Ensure that the solid compound and solutions are stored at the recommended temperature (typically -20°C or below for long-term storage) and protected from light.

      • Prepare Fresh Solutions: If degradation is suspected, prepare fresh working solutions from a new stock. Avoid repeated freeze-thaw cycles of stock solutions.

      • Check Solvent Quality: Use high-purity, anhydrous solvents for preparing stock solutions. Trace amounts of water or impurities in the solvent can accelerate degradation.

  • Potential Cause: Incompatibility with the experimental matrix or other reagents.

    • Troubleshooting Steps:

      • Matrix Effects in MS: If using LC-MS, matrix components can suppress or enhance the ionization of this compound. Perform a matrix effect study to assess this.

      • pH of the Final Solution: Ensure the pH of the final experimental solution is within a range where this compound is stable.

Issue 2: Appearance of unexpected peaks in chromatograms.

  • Potential Cause: Presence of degradation products.

    • Troubleshooting Steps:

      • Identify Degradants: The primary degradation product of adenosine through hydrolysis is adenine. Use a reference standard of adenine to confirm its presence. LC-MS/MS can be used to identify other potential degradation products by analyzing their mass-to-charge ratios and fragmentation patterns.

      • Perform a Forced Degradation Study: To confirm that the analytical method is stability-indicating, a forced degradation study can be performed. This involves intentionally degrading a sample of this compound under stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products and ensure they are well-separated from the parent compound in the chromatogram.

Data Presentation: Stability of Adenosine in Different Conditions

While specific comparative data for this compound is limited, the following tables summarize the stability of unlabeled adenosine under various conditions, which can serve as a valuable reference. The stability of this compound is expected to be similar or slightly enhanced under non-enzymatic conditions due to the kinetic isotope effect.

Table 1: Solubility of Adenosine in Common Solvents

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)~20 mg/mL
Dimethylformamide (DMF)~5 mg/mL
Phosphate-buffered saline (PBS, pH 7.2)~10 mg/mL

Table 2: Summary of Adenosine Stability Studies in Aqueous Solutions

ConcentrationDiluentStorage TemperatureDurationStabilityReference
50, 100, 220 µg/mL0.9% NaCl or 5% DextroseRoom Temp (23-25°C) or Refrigerated (2-8°C)14 days>98% remaining
3 mg/mLAqueous solution25°C7 daysStable
3 mg/mLAqueous solution5°C14 daysStable
3 mg/mLAqueous solution-15°C28 daysStable
0.75 mg/mL0.9% NaCl or 5% Dextrose25°C, 5°C, -15°C16 daysStable

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to establish a stability-indicating analytical method.

1. Materials:

  • This compound
  • High-purity solvents: Methanol, Acetonitrile, DMSO
  • Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system with a UV or mass spectrometry (MS) detector.
  • Appropriate HPLC column (e.g., C18)

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).
  • Stress Conditions:
  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with an equimolar amount of NaOH before analysis.
  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize with an equimolar amount of HCl before analysis.
  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.
  • Thermal Degradation: Store a solid sample of this compound and a solution in a chosen solvent at an elevated temperature (e.g., 70°C) for a defined period.
  • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm) for a defined period. A control sample should be kept in the dark.
  • Sample Analysis: Analyze the stressed samples and a non-stressed control sample by HPLC or LC-MS at each time point.
  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are detectable without completely consuming the starting material.

Protocol 2: LC-MS/MS Method for this compound Quantification

This protocol provides a starting point for developing an LC-MS/MS method for the quantification of this compound.

1. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient from low to high organic phase to ensure good separation of this compound from matrix components and potential degradants.
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Multiple Reaction Monitoring (MRM) Transitions:
  • This compound: The precursor ion will be the protonated molecule [M+H]⁺. The product ion will be the protonated adenine-d fragment. The exact m/z values will depend on the specific deuteration pattern of the standard.
  • Internal Standard (if not using this compound as the internal standard): A suitable stable isotope-labeled adenosine with a different mass (e.g., ¹³C₁₀,¹⁵N₅-Adenosine) should be used.
  • Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

Visualizations

Adenosine_Degradation_Pathway Adenosine_d9 This compound Hydrolysis Hydrolysis (Acid/Base/Heat) Adenosine_d9->Hydrolysis Adenine_d Adenine (deuterated) Hydrolysis->Adenine_d Ribose Ribose Hydrolysis->Ribose

Caption: Primary degradation pathway of this compound via hydrolysis.

Troubleshooting_Workflow Start Inconsistent Analytical Results Degradation_Suspected Degradation Suspected? Start->Degradation_Suspected Check_Storage Verify Storage Conditions (Temp, Light) Fresh_Solutions Prepare Fresh Solutions Check_Storage->Fresh_Solutions Check_Solvent Check Solvent Quality (Anhydrous, Purity) Fresh_Solutions->Check_Solvent Resolve_Issue Issue Resolved Check_Solvent->Resolve_Issue Degradation_Suspected->Check_Storage Yes Matrix_Effects Investigate Matrix Effects Degradation_Suspected->Matrix_Effects No Check_pH Verify Final Solution pH Matrix_Effects->Check_pH Check_pH->Resolve_Issue

References

Minimizing background noise in Adenosine-d9 analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Adenosine-d9 Analysis

Welcome to the technical support center for this compound analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in LC-MS/MS analysis of this compound?

A1: Background noise in LC-MS/MS can be broadly categorized into chemical, electronic, and environmental sources.[1] For this compound analysis, common sources include:

  • Chemical Noise : This is often the most significant contributor and arises from ions that are not of interest.[1] Sources include contaminated solvents, plasticizers leaching from labware, impurities in mobile phase additives, and endogenous components from complex biological matrices like plasma or serum.[1][2][3]

  • Matrix Effects : Co-eluting compounds from the sample matrix (e.g., phospholipids, salts, proteins) can suppress or enhance the ionization of this compound, leading to inaccurate results and a high baseline.

  • System Contamination : Residual compounds from previous analyses, contaminated LC tubing, or a dirty ion source can contribute to persistent background signals.

  • Mobile Phase Issues : The use of low-purity solvents, improper solvent mixing, or microbial growth in aqueous mobile phases can introduce significant noise.

Q2: My deuterated internal standard (this compound) shows a different retention time than the non-deuterated analyte. Is this normal?

A2: Yes, this is a known phenomenon. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This is due to subtle differences in polarity caused by the substitution of hydrogen with deuterium. If this time shift is significant, the analyte and the internal standard might be affected differently by matrix effects, potentially compromising quantification.

Q3: Can the position of the deuterium labels on the adenosine molecule affect the analysis?

A3: Absolutely. The stability of the deuterium label is critical. If deuterium atoms are on exchangeable sites (like -OH or -NH groups), they can exchange with protons from the solvent, a process known as "back-exchange." This can lead to a decreased signal for the deuterated standard and an increased signal for the unlabeled analyte. It is always preferable to use standards where deuterium atoms are on stable, non-labile positions, such as carbon atoms.

Troubleshooting Guides

Issue 1: High Baseline Noise in Chromatogram

Symptoms: The baseline in your chromatogram is elevated and/or shows significant fluctuations, making it difficult to detect and integrate low-level peaks.

Troubleshooting Workflow:

G cluster_source Isolate the Source cluster_remedy Remediation Steps start High Baseline Noise Detected check_ms Bypass LC: Infuse mobile phase directly into MS start->check_ms noise_persists Noise Persists? check_ms->noise_persists ms_issue Source is likely MS or Mobile Phase noise_persists->ms_issue Yes lc_issue Source is likely LC System or Column noise_persists->lc_issue No remedy_ms 1. Prepare Fresh Mobile Phase (LC-MS Grade Solvents) 2. Clean Ion Source 3. Check for Leaks ms_issue->remedy_ms remedy_lc 1. Flush LC System 2. Clean/Replace Column 3. Check for Contaminated Vials/Solvent Lines lc_issue->remedy_lc recheck Re-run Blank Injection remedy_ms->recheck remedy_lc->recheck resolved Issue Resolved recheck->resolved

Caption: Troubleshooting workflow for high baseline noise.

Detailed Steps:

  • Isolate the Noise Source : The first step is to determine if the noise originates from the LC system or the MS detector.

    • Action : Bypass the LC column and autosampler. Infuse your mobile phase directly into the mass spectrometer.

    • Interpretation : If the background noise is still high, the source is likely the mobile phase, gas supply, or the MS ion source itself. If the noise disappears, the problem lies within the LC system (pump, degasser, autosampler, column).

  • Address MS/Mobile Phase Issues :

    • Mobile Phase : Prepare fresh mobile phases using the highest purity, LC-MS grade solvents and additives. Contaminants in solvents are a common cause of high background.

    • Ion Source : Clean the ion source components (capillary, skimmer, cone) according to the manufacturer's instructions. A dirty source can be a major contributor to background noise.

    • System Leaks : Check for gas leaks in the system, as they can introduce atmospheric contaminants.

  • Address LC System Issues :

    • System Flush : Flush the entire LC system, including the pump and autosampler, with a strong solvent like isopropanol to remove contamination.

    • Column Contamination : If the column is old or has been used with complex matrices, it can bleed contaminants. First, try a column wash procedure. If that fails, replace the column.

    • Check Consumables : Ensure you are using clean solvent bottles and new vials to rule out contamination from these sources.

Issue 2: Poor Signal-to-Noise (S/N) for this compound

Symptoms: The peak for this compound is present but has low intensity relative to the baseline noise, leading to poor precision and accuracy.

Troubleshooting Steps:

  • Optimize MS Parameters : The signal intensity is highly dependent on the MS settings. It is crucial to optimize these parameters for this compound.

    • Action : Perform a compound tuning experiment via direct infusion of an this compound standard solution (e.g., 100 ng/mL). Systematically optimize the declustering potential (DP) and collision energy (CE) to find the values that produce the maximum signal intensity for your chosen MRM transition.

    • Rationale : Optimal DP and CE are critical for maximizing the precursor ion signal and the efficiency of its fragmentation into the desired product ion, respectively.

  • Evaluate Sample Preparation : Inefficient sample cleanup is a primary cause of ion suppression, which directly reduces signal intensity.

    • Action : Compare different sample preparation techniques. For a plasma or serum matrix, protein precipitation is a simple but often "dirtier" method. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) provide more thorough cleanup by removing interfering substances like phospholipids.

    • Rationale : Removing matrix components that compete with this compound for ionization in the MS source is key to enhancing its signal.

  • Check Mobile Phase Composition : Mobile phase additives can significantly impact ionization efficiency.

    • Action : Evaluate the effect of different mobile phase additives (e.g., formic acid vs. ammonium formate) and their concentrations.

    • Rationale : The pH and ionic strength of the mobile phase affect the charge state of the analyte as it enters the ESI source. For adenosine, which has a basic amine group, an acidic mobile phase (like 0.1% formic acid) is typically used to promote protonation and enhance the [M+H]⁺ signal in positive ion mode.

Issue 3: Presence of Interfering Peaks

Symptoms: You observe unexpected peaks in your chromatograms, even in blank injections, which may co-elute with or have the same mass transition as this compound.

Troubleshooting Workflow:

G cluster_source Characterize the Interference cluster_remedy Remediation Steps start Interfering Peaks Observed check_blank Inject Blank (Solvent Only) start->check_blank peak_present Peak Present in Blank? check_blank->peak_present system_contam Source is System Contamination (Carryover, Solvents, Tubing) peak_present->system_contam Yes matrix_inter Source is Matrix-Related (Metabolites, Endogenous Compounds) peak_present->matrix_inter No remedy_system 1. Optimize Autosampler Wash 2. Replace Solvents/Vials 3. Flush System & Column system_contam->remedy_system remedy_matrix 1. Improve Sample Cleanup (e.g., switch to SPE) 2. Modify Chromatographic Method to Improve Resolution matrix_inter->remedy_matrix recheck Re-run Blank and Spiked Sample remedy_system->recheck remedy_matrix->recheck resolved Issue Resolved recheck->resolved

Caption: Troubleshooting workflow for interfering peaks.

Detailed Steps:

  • Identify the Source :

    • Action : Inject a series of blanks: first, a pure solvent blank, then a blank matrix that has gone through the extraction process.

    • Interpretation : If the peak appears in the solvent blank, the contamination is from your system (solvents, tubing, carryover). If the peak only appears in the extracted matrix blank, it is an endogenous matrix component.

  • Remediate System Contamination (Carryover) :

    • Action : Optimize the autosampler wash method. Use a wash solution that is strong enough to solubilize the contaminant. Multiple wash cycles may be necessary. Consider running additional blank injections between samples.

  • Mitigate Matrix Interference :

    • Action 1 : Improve chromatographic separation. Modify your LC gradient to better resolve the interfering peak from this compound.

    • Action 2 : Enhance sample preparation. A more rigorous cleanup method like SPE can remove the specific matrix components causing the interference.

    • Action 3 : Confirm MRM transitions. Ensure that your selected precursor and product ions are specific to this compound. A full scan or product ion scan can help confirm the identity of the interfering compound.

Data and Protocols

Table 1: Comparison of Sample Preparation Techniques for Plasma
TechniqueTypical ProcedureProsConsExpected Impact on Background
Protein Precipitation (PPT) Add 3 parts cold acetonitrile to 1 part plasma, vortex, centrifuge.Fast, simple, inexpensive.High levels of residual phospholipids and other matrix components.High
Liquid-Liquid Extraction (LLE) Add immiscible organic solvent (e.g., ethyl acetate), mix, separate layers.Better cleanup than PPT, removes salts.More labor-intensive, requires solvent optimization.Medium
Solid-Phase Extraction (SPE) Condition cartridge, load sample, wash interferences, elute analyte.Excellent cleanup, removes phospholipids and salts, can concentrate analyte.Most complex and expensive, requires method development.Low
Protocol 1: Optimizing MS/MS Parameters for this compound

This protocol outlines the steps for optimizing the declustering potential (DP) and collision energy (CE) using direct infusion.

  • Prepare Standard Solution : Prepare a 100 ng/mL working solution of this compound in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse Solution : Set up a syringe pump to infuse the working solution directly into the mass spectrometer's ion source at a low, steady flow rate (e.g., 5-10 µL/min).

  • Identify Precursor Ion : In the instrument software, set the scan type to Q1 Scan to find the protonated molecule [M+H]⁺. For this compound, this will be at a higher m/z than unlabeled adenosine.

  • Optimize Declustering Potential (DP) :

    • Set up an experiment to monitor the precursor ion intensity while ramping the DP across a relevant range (e.g., 20 V to 120 V).

    • Plot the ion intensity against the DP value. The optimal DP is the voltage that provides the maximum signal intensity.

  • Select Product Ions :

    • Change the scan type to "Product Ion Scan." Set the first quadrupole (Q1) to transmit only the precursor ion m/z.

    • Scan the third quadrupole (Q3) to detect the fragment ions. Select the most intense and stable product ion for quantification.

  • Optimize Collision Energy (CE) :

    • Using the optimized DP, set up a Multiple Reaction Monitoring (MRM) experiment for your selected precursor → product transition.

    • Ramp the CE value across a wide range (e.g., 5 V to 60 V).

    • Plot the product ion intensity against the CE value. The optimal CE is the voltage that yields the maximum product ion intensity.

  • Finalize Method : Use the optimized DP and CE values in your final LC-MS/MS method for analysis.

References

Technical Support Center: Isotopic Impurity Correction for Adenosine-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adenosine-d9. It specifically addresses challenges related to correcting for isotopic impurities during quantitative analysis by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are isotopic impurities in this compound and why are they a concern?

A1: this compound is a "heavy" stable isotope-labeled internal standard where nine hydrogen atoms (¹H) are replaced with deuterium (²H or D). However, the synthesis of this compound is often not 100% complete. This results in the presence of molecules with fewer than nine deuterium atoms (e.g., Adenosine-d8, Adenosine-d7, etc.). These are known as isotopic impurities. These impurities are a concern in quantitative mass spectrometry because their isotopic distributions can overlap with the analyte of interest (endogenous Adenosine), leading to inaccurate quantification.[1]

Q2: How can I assess the isotopic purity of my this compound standard?

A2: The isotopic purity of your this compound standard should be provided by the manufacturer in the Certificate of Analysis (CoA).[1][2] You can experimentally verify this by directly infusing a high-concentration solution of the standard into a high-resolution mass spectrometer. This will allow you to observe the distribution of the different deuterated species and compare it to the specifications in the CoA.

Q3: What is "natural isotopic abundance" and how does it affect my measurements?

A3: Natural isotopic abundance refers to the existence of heavier stable isotopes for elements like carbon (¹³C) and nitrogen (¹⁵N) in naturally occurring (endogenous) adenosine. These natural isotopes contribute to the M+1 and M+2 peaks in the mass spectrum of unlabeled adenosine. This can cause an overestimation of the lower deuterated impurities of this compound if not corrected for, leading to inaccuracies in your quantitative results.

Q4: What are the common methods to correct for isotopic impurities?

A4: Correction for isotopic impurities is typically performed using mathematical algorithms. These methods involve creating a correction matrix based on the known isotopic distribution of the internal standard and the natural isotopic abundance of the elements in adenosine.[3] This matrix is then used to deconvolute the observed mass spectrometry signals and determine the true concentrations of the analyte and the internal standard. Several software packages and custom scripts are available to perform these corrections.

Troubleshooting Guides

Problem 1: Inaccurate quantification of adenosine, with results showing a positive bias.

  • Symptom: The calculated concentration of endogenous adenosine is consistently higher than expected, especially at the lower end of the calibration curve.

  • Possible Cause 1: Uncorrected contribution from unlabeled (d0) impurity in the this compound standard. Even high-purity standards can contain a small amount of the unlabeled analyte.[1]

    • Troubleshooting Step: Consult the Certificate of Analysis for your this compound lot to determine the percentage of the d0 impurity. This value can be incorporated into your correction algorithm.

  • Possible Cause 2: Overlap of the natural isotope peaks of adenosine with the signal from lower deuterated impurities of the internal standard. The M+1 and M+2 peaks of endogenous adenosine can overlap with the signals from Adenosine-d1 and Adenosine-d2 impurities.

    • Troubleshooting Step: Implement a natural abundance correction algorithm. This requires the elemental formula of adenosine (C₁₀H₁₃N₅O₄) to calculate the theoretical contribution of natural isotopes to the observed signals.

Problem 2: Non-linear calibration curve for adenosine quantification.

  • Symptom: The calibration curve, which plots the response ratio (analyte/internal standard) against the analyte concentration, shows significant deviation from linearity.

  • Possible Cause: Isotopic cross-talk between the analyte and the internal standard. This occurs when the isotopic distribution of the analyte significantly overlaps with the signal of the internal standard, or vice-versa. This becomes more pronounced at high analyte-to-internal standard ratios.

    • Troubleshooting Step: Ensure that the selected precursor and product ions for your multiple reaction monitoring (MRM) experiment are chosen to minimize overlap. If overlap is unavoidable, a non-linear fitting model for your calibration curve may be necessary.

Data Presentation

Table 1: Example Isotopic Distribution of a Commercial Batch of this compound

IsotopologueRelative Abundance (%)
This compound98.5
Adenosine-d81.2
Adenosine-d70.2
Adenosine-d6<0.1
Unlabeled (d0)<0.05

This is an example distribution. Always refer to the Certificate of Analysis for your specific lot of this compound.

Table 2: Natural Isotopic Abundance of Relevant Elements in Adenosine

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.985
²H (D)0.015
Nitrogen¹⁴N99.632
¹⁵N0.368
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205

Table 3: Example MRM Transitions for Adenosine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Adenosine268.1136.1
This compound277.2136.1

MRM transitions should be empirically optimized on your specific mass spectrometer.

Experimental Protocols

Protocol 1: Sample Preparation for Adenosine Quantification in Human Plasma

  • Preparation of Internal Standard Spiking Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water). From this, prepare a working spiking solution at a known concentration.

  • Sample Collection: Collect blood in tubes containing an anticoagulant and a "stop solution" to inhibit enzymes that degrade adenosine.

  • Plasma Separation: Centrifuge the blood sample to separate the plasma.

  • Protein Precipitation: To a known volume of plasma (e.g., 100 µL), add the internal standard spiking solution. Then, add a protein precipitation agent (e.g., ice-cold acetonitrile or methanol) in a 3:1 ratio (v/v).

  • Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Adenosine and this compound

  • Liquid Chromatography (LC) Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with an additive such as 0.1% formic acid or ammonium acetate.

    • Mobile Phase B: Acetonitrile or methanol with the same additive.

    • Gradient: A gradient elution is typically used to separate adenosine from other matrix components.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

  • Mass Spectrometry (MS) Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is common.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Use pre-determined MRM transitions for adenosine and this compound (see Table 3).

    • Optimization: Optimize source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

Mandatory Visualization

Isotopic_Impurity_Correction_Workflow Workflow for Isotopic Impurity Correction cluster_Data_Acquisition Data Acquisition cluster_Correction_Process Correction Process cluster_Quantification Quantification raw_data Acquire Raw LC-MS/MS Data (Analyte + this compound) peak_integration Integrate Peak Areas (Adenosine & this compound Isotopologues) raw_data->peak_integration apply_correction Apply Correction Algorithm peak_integration->apply_correction correction_matrix Construct Correction Matrix - this compound Isotopic Distribution (from CoA) - Natural Isotopic Abundance of C, N, O correction_matrix->apply_correction corrected_areas Obtain Corrected Peak Areas apply_correction->corrected_areas response_ratio Calculate Response Ratio (Corrected Analyte Area / Corrected IS Area) corrected_areas->response_ratio calibration_curve Generate Calibration Curve response_ratio->calibration_curve final_concentration Determine Final Analyte Concentration calibration_curve->final_concentration

Caption: A logical workflow for correcting isotopic impurities in this compound.

Troubleshooting_Logic Troubleshooting Inaccurate Quantification start Inaccurate Quantification (Positive Bias) check_d0 Check for d0 impurity in this compound standard start->check_d0 check_natural_abundance Account for natural isotopic abundance? check_d0->check_natural_abundance No correct_d0 Incorporate d0% from CoA into correction check_d0->correct_d0 Yes implement_correction Implement natural abundance correction algorithm check_natural_abundance->implement_correction No review_integration Review peak integration parameters check_natural_abundance->review_integration Yes correct_d0->check_natural_abundance implement_correction->review_integration accurate_quant Accurate Quantification review_integration->accurate_quant

Caption: A decision-making diagram for troubleshooting inaccurate quantification.

References

Technical Support Center: Quantifying Low Levels of Adenosine-d9

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of low levels of Adenosine-d9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when quantifying low levels of this compound?

A1: Quantifying low levels of this compound, a deuterated internal standard, presents several challenges. A primary concern is the potential for "back-exchange," where deuterium atoms are replaced by hydrogen atoms from the sample matrix or solvent, which can compromise accuracy. Other challenges include matrix effects, where components in the biological sample can suppress or enhance the ionization of this compound, and ensuring the stability of the molecule throughout the sample preparation and analysis process.[1] Low concentrations of the analyte of interest also necessitate highly sensitive and selective analytical methods to achieve a reliable lower limit of quantification (LLOQ).[2][3]

Q2: Why is a deuterated internal standard like this compound recommended for quantifying adenosine?

A2: Deuterated internal standards are considered the gold standard in quantitative bioanalysis using mass spectrometry.[4] They are chemically almost identical to the analyte (adenosine), meaning they behave similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior allow this compound to effectively compensate for variations in sample preparation and matrix effects, leading to more accurate and precise quantification of the target analyte.

Q3: What are "matrix effects" and how can they impact my results?

A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can negatively impact the accuracy and reproducibility of your quantification. A stable isotope-labeled internal standard like this compound is the best way to correct for these effects because it is affected in the same way as the analyte.

Q4: How can I assess the stability of this compound in my samples?

A4: Stability testing is a critical part of method validation. Key stability assessments include:

  • Freeze-Thaw Stability: Evaluate the stability of this compound after multiple cycles of freezing and thawing of the biological samples.

  • Bench-Top Stability: Assess stability at room temperature for a duration that mimics the sample handling process.

  • Long-Term Stability: Determine stability under the intended long-term storage conditions (e.g., -20°C or -80°C).

For each stability test, the response of the stored samples is compared to that of freshly prepared samples, and the mean concentration should typically be within ±15% of the nominal concentration.

Q5: What should I do if I observe high variability in the this compound signal?

A5: High variability in the internal standard signal can be caused by several factors. A systematic investigation is necessary to identify the root cause. Potential sources of variability include inconsistencies in sample preparation, instrument issues, and matrix effects.[4] It is important to ensure that the variability is not impacting the accuracy of the analyte measurement.

Troubleshooting Guides

Issue 1: Low or No Signal Intensity for this compound

This is a common issue that can arise from various factors throughout the analytical workflow.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Sample Preparation Issues - Verify Pipetting and Dilutions: Double-check all pipetting steps and dilution calculations to ensure the correct concentration of this compound was added. - Check for Degradation: Review sample handling and storage procedures. Consider performing a short-term stability test to rule out degradation. - Inefficient Extraction: Optimize the extraction procedure to ensure efficient recovery of this compound from the matrix.
Liquid Chromatography (LC) Problems - Check for Leaks: Visually inspect all fittings and connections for any signs of leaks. - Column Issues: Ensure the correct column is installed and that it has not degraded. Consider flushing or replacing the column. - Mobile Phase Preparation: Remake the mobile phases to rule out contamination or incorrect composition.
Mass Spectrometry (MS) Issues - Ion Source Contamination: Clean the ion source, including the capillary and cone, as contamination can significantly suppress the signal. - Incorrect MS Settings: Verify that the correct mass transitions (precursor and product ions) and instrument parameters (e.g., collision energy, declustering potential) are being used for this compound. - Perform an Infusion: Directly infuse a standard solution of this compound into the mass spectrometer to confirm the instrument is functioning correctly and to optimize tuning parameters.
Matrix Effects - Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components. - Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances. - Modify Chromatography: Adjust the chromatographic method to separate this compound from the co-eluting matrix components.
Issue 2: High Variability in this compound Peak Area

Inconsistent peak areas for the internal standard across a run can compromise the reliability of your quantitative data.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Inconsistent Sample Preparation - Standardize Procedures: Ensure that all samples, including calibrators and quality controls, are processed in an identical and consistent manner. - Automate Pipetting: If possible, use automated liquid handlers to minimize human error in pipetting.
Injector Issues - Check for Carryover: Inject a blank sample after a high-concentration sample to check for carryover. If present, optimize the needle wash method. - Inspect the Injector Port and Syringe: Clean or replace the injector port seal and syringe if they are worn or dirty.
Ion Source Instability - Monitor Spray Stability: Visually inspect the electrospray needle for a consistent and fine spray. An unstable spray can lead to fluctuating signal intensity. - Clean the Ion Source: As mentioned previously, a clean ion source is crucial for stable ionization.
Differential Matrix Effects - Evaluate Matrix Effects Across Different Lots: If using different batches of biological matrix, assess if the matrix effect is consistent. - Investigate Co-eluting Metabolites: In some cases, metabolites of co-administered drugs can interfere with the internal standard.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects

This protocol describes a method to qualitatively and quantitatively assess the impact of matrix components on the ionization of this compound.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): this compound spiked into the mobile phase or an appropriate solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then this compound is added to the extracted matrix.

    • Set C (Pre-Extraction Spike): this compound is spiked into the blank matrix before the extraction process.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)

    • Recovery (RE) = (Peak Area of Set C) / (Peak Area of Set B)

  • Interpretation:

    • An MF value of 1 indicates no matrix effect.

    • An MF value > 1 indicates ion enhancement.

    • An MF value < 1 indicates ion suppression.

    • The RE value indicates the efficiency of the extraction process.

Quantitative Data Summary:

ParameterCalculationIdeal ValueInterpretation
Matrix Factor (MF) (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)1Indicates the degree of ion suppression or enhancement.
Recovery (RE) (Peak Area in Pre-Extraction Spike) / (Peak Area in Post-Extraction Spike)100%Represents the efficiency of the sample extraction process.
Process Efficiency (PE) (Peak Area in Pre-Extraction Spike) / (Peak Area in Neat Solution)100%Overall efficiency of the method, combining extraction recovery and matrix effects.
Protocol 2: Stability Assessment of this compound

This protocol outlines the procedure for evaluating the stability of this compound under different conditions.

Methodology:

  • Prepare Quality Control (QC) Samples: Spike a known concentration of this compound into the biological matrix at low and high concentration levels.

  • Freeze-Thaw Stability:

    • Subject a set of QC samples to three or more freeze-thaw cycles (e.g., freeze at -20°C or -80°C, then thaw completely at room temperature).

    • Analyze the samples and compare the results to freshly prepared QC samples.

  • Bench-Top Stability:

    • Keep a set of QC samples at room temperature for a specified period (e.g., 4, 8, or 24 hours).

    • Analyze the samples and compare the results to freshly prepared QC samples.

  • Long-Term Stability:

    • Store a set of QC samples at the intended storage temperature for an extended period (e.g., 1, 3, 6 months).

    • Analyze the samples at different time points and compare the results to the initial concentrations.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Extract Protein Precipitation / SPE Spike->Extract Evaporate Evaporation & Reconstitution Extract->Evaporate LC LC Separation Evaporate->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify

Caption: Experimental workflow for quantifying this compound.

troubleshooting_low_signal Start Low this compound Signal Check_MS Infuse Standard into MS Start->Check_MS Signal_OK Signal OK? Check_MS->Signal_OK LC_Problem Issue is with LC System Signal_OK->LC_Problem Yes MS_Problem Issue is with MS System Signal_OK->MS_Problem No Check_Leaks Check for Leaks LC_Problem->Check_Leaks Check_Column Check Column Performance LC_Problem->Check_Column Check_Mobile_Phase Remake Mobile Phase LC_Problem->Check_Mobile_Phase Check_Sample_Prep Review Sample Preparation LC_Problem->Check_Sample_Prep Clean_Source Clean Ion Source MS_Problem->Clean_Source Check_Tuning Verify Tuning Parameters MS_Problem->Check_Tuning Verify_Conc Verify Spiking Concentration Check_Sample_Prep->Verify_Conc Assess_Stability Assess Sample Stability Check_Sample_Prep->Assess_Stability

References

Adenosine-d9 Assay Method Validation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Adenosine-d9 assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on method validation and to offer solutions for common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the validation of bioanalytical methods for adenosine using a deuterated internal standard (IS), this compound.

Q1: Why is a stable isotope-labeled internal standard like this compound recommended for an endogenous analyte like adenosine?

A1: A stable isotope-labeled internal standard (SIL-IS) is considered the "gold standard" in quantitative bioanalysis, especially for endogenous compounds.[1] Since this compound is chemically and physically almost identical to adenosine, it co-elutes chromatographically and behaves similarly during sample extraction, handling, and ionization in the mass spectrometer. This allows it to accurately compensate for variability in sample preparation and for matrix effects, which are common challenges in biological samples that can suppress or enhance the analyte signal, leading to inaccurate results.[2]

Q2: What are the key validation parameters I need to assess for my this compound assay according to regulatory guidelines?

A2: According to guidelines from the FDA and EMA (harmonized under ICH M10), the key validation parameters for bioanalytical methods include:[1][3][4]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.

  • Accuracy and Precision: The closeness of measured values to the nominal value and the degree of scatter between measurements, respectively.

  • Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

  • Carryover: The appearance of analyte signal in a blank sample following the analysis of a high-concentration sample.

Q3: What are the acceptance criteria for selectivity, especially concerning the internal standard?

A3: For selectivity, the response from interfering components in a blank sample (a matrix sample without analyte or IS) should be minimal. According to the ICH M10 guideline, the response attributable to interfering components at the retention time of the analyte should be no more than 20% of the analyte response at the Lower Limit of Quantitation (LLOQ). The interference at the retention time of the internal standard (IS) should be no more than 5% of the mean IS response in the LLOQ samples.

Troubleshooting Guides

This section provides step-by-step guidance for resolving specific issues you may encounter during your this compound assay.

Issue 1: High background signal for Adenosine in blank matrix samples.

You are analyzing a blank biological matrix (e.g., plasma from an un-dosed subject) that has been processed without the addition of this compound, but you observe a significant peak at the retention time of adenosine.

Possible Causes & Solutions:

  • Endogenous Adenosine: Adenosine is a naturally occurring nucleoside present in all biological systems. The "blank" matrix is not truly blank and contains endogenous levels of adenosine.

    • Solution: The standard approach is to use a "surrogate matrix" for the calibration curve, such as the same biological matrix stripped of endogenous adenosine (e.g., using charcoal stripping) or a different matrix that is free of adenosine (e.g., a buffer or protein solution). Alternatively, a standard addition method can be used where known amounts of analyte are spiked into the study samples themselves.

  • Contamination: Contamination can be introduced from lab equipment, reagents, or during sample handling.

    • Solution: Ensure all glassware and plasticware are scrupulously clean. Test all reagents (e.g., water, methanol, acetonitrile) for adenosine contamination by injecting them as samples. Prepare samples in a clean environment to avoid cross-contamination.

Issue 2: Analyte (Adenosine) peak observed in a blank matrix sample spiked only with the internal standard (this compound).

This is a common and critical issue known as "crosstalk" or cross-signal contribution.

Possible Causes & Solutions:

  • Isotopic Contribution from IS: The this compound internal standard may contain a small percentage of molecules with fewer deuterium atoms, or the natural isotopic abundance of elements (like ¹³C) in the this compound can result in a signal at the mass transition of unlabeled adenosine. This is more pronounced at the high concentrations of IS typically used.

  • Impurity in the IS Material: The this compound reference material may contain a small amount of unlabeled adenosine as an impurity from its synthesis.

Troubleshooting Workflow:

The following workflow helps to identify and address the source of the crosstalk.

cluster_0 Troubleshooting Crosstalk A Start: Adenosine peak in blank + IS sample B Experiment 1: Inject high concentration of neat IS solution (no matrix) A->B C Is Adenosine peak present? B->C D Yes: Indicates IS impurity or in-source fragmentation C->D Yes E No: Suggests matrix-induced issue or endogenous analyte C->E No J Solution: - Check IS Certificate of Analysis - Contact IS supplier - Mathematically correct data - Use higher purity IS D->J F Experiment 2: Analyze multiple lots of blank matrix (no IS) E->F G Is Adenosine peak present and variable? F->G H Yes: Confirms endogenous analyte presence G->H Yes I No: Re-evaluate Exp. 1 Consider matrix effect on IS G->I No K Solution: - Use surrogate matrix - Use standard addition method H->K cluster_workflow Bioanalytical Method Validation Workflow Dev Method Development (LC & MS Optimization, Sample Prep) PreVal Pre-Validation (Selectivity, Linearity, Initial Precision) Dev->PreVal FullVal Full Validation PreVal->FullVal Selectivity Selectivity & Crosstalk FullVal->Selectivity CalCurve Calibration Curve (3 runs) FullVal->CalCurve AccP Accuracy & Precision (Intra- & Inter-run) FullVal->AccP Matrix Matrix Effect FullVal->Matrix Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) FullVal->Stability Report Validation Report & SOP Generation Selectivity->Report CalCurve->Report AccP->Report Matrix->Report Stability->Report

References

Enhancing retention of Adenosine-d9 in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the retention of Adenosine-d9 in reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor or no retention of this compound on my standard C18 column?

A: this compound is a highly polar molecule.[1] Standard reverse-phase columns, like C18, have a nonpolar (hydrophobic) stationary phase. The principle of reverse-phase chromatography is based on the interaction between a nonpolar stationary phase and a nonpolar analyte. Since polar compounds like this compound have a stronger affinity for the polar mobile phase than the nonpolar stationary phase, they travel through the column quickly with little interaction, resulting in poor or no retention.[2] This often causes the analyte to elute in the solvent front.[1]

Q2: How can I increase retention by modifying the mobile phase composition?

A: The simplest way to increase the retention of polar compounds in reverse-phase mode is to decrease the elution strength of the mobile phase.[3] This is achieved by reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) and increasing the percentage of the aqueous component.[3]

  • Reduce Organic Content: Systematically decrease the concentration of the organic modifier in your mobile phase. For very polar compounds, you may need to work with very low organic percentages (e.g., <10%).

  • Use 100% Aqueous Mobile Phase: For extremely polar analytes, a 100% aqueous mobile phase can significantly increase retention. However, this can lead to a phenomenon known as "phase collapse" or "ligand folding" on traditional C18 columns, where the alkyl chains fold upon themselves, reducing interaction with the analyte and causing retention loss. It is crucial to use columns specifically designed for highly aqueous conditions (e.g., "Aqua" or polar-embedded phases) to prevent this issue.

Q3: What is the effect of mobile phase pH on this compound retention?

A: Adjusting the mobile phase pH is a powerful tool for controlling the retention of ionizable compounds like this compound. The retention of these compounds is highly dependent on their ionization state. The ionized form is more polar and will have less retention on a reverse-phase column.

By adjusting the mobile phase pH to suppress the ionization of the analyte, its polarity can be reduced, leading to increased hydrophobic interaction with the stationary phase and longer retention. For basic compounds, increasing the pH will suppress ionization. Conversely, for acidic compounds, decreasing the pH will achieve the same effect. Studies have shown that for nucleotides, a lower mobile phase pH (e.g., 4.0) can result in greater retention compared to a neutral pH (e.g., 7.0).

Q4: Are there alternative column chemistries within reverse-phase HPLC that are better suited for this compound?

A: Yes. To overcome the challenge of retaining polar compounds, specialized reverse-phase columns have been developed:

  • Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded within the long alkyl chain. This polar group helps to retain a layer of water on the surface of the stationary phase, which improves the interaction with polar analytes and prevents phase collapse in highly aqueous mobile phases.

  • Polar End-Capped Columns: These columns feature a polar functional group used to end-cap the residual silanols on the silica surface. This modification alters the selectivity and can enhance the retention of polar compounds.

  • Phenyl Columns: Stationary phases with phenyl groups can offer different selectivity for compounds with aromatic rings, like adenosine, through pi-pi interactions.

Q5: When should I consider an alternative chromatographic mode, such as HILIC?

A: If you have exhausted the options within reverse-phase chromatography and still cannot achieve adequate retention and separation, it is highly recommended to switch to an alternative mode. For highly polar compounds like adenosine, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.

HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded with diol, amine, or amide groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. In HILIC, a water-enriched layer is adsorbed onto the polar stationary phase, and the analyte partitions between this aqueous layer and the organic-rich mobile phase. This mechanism provides excellent retention for very polar compounds that are unretained in reverse-phase mode.

Quantitative Data Summary

The following table summarizes various reported chromatographic conditions for the analysis of adenosine and related compounds, highlighting the parameters that influence retention.

AnalyteColumn TypeMobile PhasepHFlow Rate (mL/min)Retention Time (min)Reference
AdenosineC18Water with 7% (v/v) AcetonitrileNot Specified0.8Not Specified (shorter than previous methods)
Adenosine, AdenineAmaze TCH (Mixed-Mode)Gradient: 92% to 70% ACN in 10 mM Ammonium Acetate5.0Not Specified~12.5 (Adenosine)
Adenosine & Related SubstancesODS (C18)6% Methanol in 0.01 M KH2PO43.71.0~10 (Adenosine)
NucleotidesOctadecyl (C18)Methanol/Buffer4.0 vs 7.0Not SpecifiedGreater retention at pH 4.0
Adenosine, DeoxyadenosineNewcrom AH (Mixed-Mode)Water, Acetonitrile, Ammonium Formate BufferNot SpecifiedNot SpecifiedBaseline separation in short time

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method Development for this compound

This protocol outlines a systematic approach to developing a robust RP-HPLC method for this compound.

  • Column Selection:

    • Start with a column designed for polar analyte retention, such as a polar-embedded C18 or an "Aqua" C18 column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size).

  • Mobile Phase Preparation:

    • Aqueous Component (A): Prepare a 10-25 mM buffer. Ammonium formate or ammonium acetate are good starting points as they are volatile and MS-compatible.

    • pH Adjustment: Adjust the pH of the aqueous component. Based on literature, start with a slightly acidic pH, for instance, pH 4.0, to suppress the ionization of adenosine. Use formic acid or acetic acid for adjustment.

    • Organic Component (B): Use HPLC-grade acetonitrile or methanol.

  • Initial Gradient Conditions:

    • Flow Rate: Set to 1.0 mL/min.

    • Column Temperature: Set to 30 °C.

    • Detection: UV at 260 nm.

    • Initial Gradient:

      • 0-2 min: 98% A, 2% B

      • 2-15 min: Ramp linearly from 2% B to 30% B

      • 15-17 min: Ramp back to 2% B

      • 17-25 min: Re-equilibrate at 98% A, 2% B

  • Optimization:

    • Increase Retention: If retention is insufficient, lower the initial percentage of the organic solvent (B) or introduce an initial isocratic hold at 100% aqueous (A) for several minutes. Ensure your column is compatible with 100% aqueous conditions.

    • Adjust Selectivity: Modify the pH of mobile phase A (e.g., try pH 3.0 or 5.0) to see the effect on retention and peak shape.

    • Improve Peak Shape: If peak tailing is observed, ensure the sample is dissolved in the initial mobile phase. Consider using a lower pH to minimize silanol interactions.

Protocol 2: HILIC Method for this compound Analysis

This protocol provides a starting point for HILIC analysis when RP-HPLC is unsuitable.

  • Column Selection:

    • Select a HILIC column, such as one with an amide, diol, or unbonded silica stationary phase (e.g., 150 mm x 2.1 mm, 1.7-3 µm particle size).

  • Mobile Phase Preparation:

    • Aqueous Component (A): 10 mM Ammonium Acetate in Water.

    • Organic Component (B): Acetonitrile.

    • Note: In HILIC, the organic solvent (acetonitrile) is the weak solvent, and the aqueous component is the strong solvent.

  • Initial Gradient Conditions:

    • Flow Rate: Set to 0.4 mL/min.

    • Column Temperature: Set to 35 °C.

    • Sample Diluent: The sample must be dissolved in a solvent with a high organic content (e.g., 75% acetonitrile) to ensure good peak shape.

    • Initial Gradient:

      • 0-1 min: 5% A, 95% B

      • 1-10 min: Ramp linearly from 5% A to 40% A

      • 10-12 min: Ramp back to 5% A

      • 12-20 min: Re-equilibrate at 5% A, 95% B (Note: HILIC columns may require longer equilibration times).

  • Optimization:

    • Adjust Retention: To increase retention, increase the initial percentage of acetonitrile (B). To decrease retention, increase the percentage of the aqueous component (A).

    • Modify Selectivity: Adjusting the buffer concentration or pH in the aqueous component can alter the selectivity of the separation.

Visual Guides

TroubleshootingWorkflow Troubleshooting Workflow for Poor this compound Retention Start Problem: Poor this compound Retention Check_MP Step 1: Evaluate Mobile Phase Start->Check_MP Check_Column Step 2: Evaluate Column Start->Check_Column Check_Mode Step 3: Consider Alternative Modes Start->Check_Mode Decrease_Organic Decrease % Organic (e.g., ACN, MeOH) Check_MP->Decrease_Organic Use_100_Aqueous Use 100% Aqueous MP (Requires compatible column) Check_MP->Use_100_Aqueous Adjust_pH Adjust pH to Suppress Ionization (e.g., pH 4) Check_MP->Adjust_pH Use_Polar_Column Use Polar-Embedded or Aqua-Compatible C18 Check_Column->Use_Polar_Column Check_Contamination Check for Contamination & Flush Column Check_Column->Check_Contamination Switch_HILIC Switch to HILIC Mode Check_Mode->Switch_HILIC

Caption: Troubleshooting decision tree for enhancing this compound retention.

Caption: How mobile phase modifications enhance this compound retention.

References

Optimizing injection volume for Adenosine-d9 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection volume for the analysis of Adenosine-d9, typically by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for injection volume in this compound LC-MS analysis?

A good starting point for injection volume is typically in the range of 1-5 µL.[1] Several published methods for adenosine analysis specifically utilize a 5 µL injection volume.[2][3] A high-throughput analysis method for adenosine used a smaller injection of 2 µL.[4] As a general guideline, the injection volume should not exceed 1-2% of the total column volume to avoid chromatographic issues like band broadening.[1]

Q2: How does increasing the injection volume affect my this compound analysis?

Increasing the injection volume can be a straightforward way to enhance the signal intensity, which is particularly useful for samples with low concentrations of this compound. However, excessive injection volumes can negatively impact the analysis by causing chromatographic distortions. These issues include peak fronting, where the front slope of the peak is shallower than the back, and peak broadening. This occurs when the injection volume is too large for the column to handle, leading to a non-uniform distribution of the analyte at the head of the column.

Q3: What are the signs that my injection volume is too high?

The most common indicators of an excessive injection volume are deteriorating peak shapes. Look for:

  • Peak Fronting: The peak becomes asymmetrical with a leading edge (asymmetry factor < 1).

  • Peak Broadening: The peak becomes wider, which can decrease resolution between adjacent peaks and lower the peak height.

  • Decreased Retention Time: In some cases, overloading the column can cause the peak to elute earlier.

While the peak area may increase with a larger volume, the peak height might plateau or even decrease due to significant broadening.

Q4: How does the sample solvent composition influence the effects of a large injection volume?

The composition of the solvent used to dissolve the sample is critical, especially when using larger injection volumes. If the sample solvent has a higher elution strength than the initial mobile phase, it can cause significant peak shape distortion. This is because the strong solvent carries the analyte band down the column in a diffuse manner instead of allowing it to focus tightly at the column head. For reversed-phase LC, it is always recommended to dissolve the sample in a solvent that is as weak as or weaker than the mobile phase.

Q5: What is carryover and how can it be minimized when optimizing injection volume?

Carryover is the phenomenon where analyte from a previous, often high-concentration, sample appears in subsequent injections of blanks or other samples. This can lead to inaccurate and unreliable quantitative results. "Sticky" compounds are particularly prone to carryover by adsorbing to surfaces within the LC-MS system.

Common sources of carryover include:

  • Autosampler: The injection needle, sample loop, and injector valve rotor seal are frequent culprits.

  • Analytical Column: The column itself, including the frits and guard column, can retain the analyte.

To troubleshoot and minimize carryover:

  • Implement Robust Needle Washes: Use a strong solvent in the needle wash solution to ensure the needle is thoroughly cleaned between injections.

  • Inject Blank Samples: After running a high-concentration sample, inject one or more blank samples (e.g., mobile phase) to test for and quantify the extent of the carryover.

  • Identify the Source: A systematic approach can help pinpoint the origin of the carryover. For instance, replacing the column with a union and re-testing can help determine if the column is the primary source.

Data Presentation

Table 1: Example LC-MS Parameters for Adenosine Analysis
AnalyteInjection Volume (µL)Column TypeColumn Dimensions (mm)Flow Rate (mL/min)Reference
Adenosine5ODS--
Adenosine5XBridge C84.6 x 750.5
Adenosine2Atlantis IS dC184.6 x 203.0
Adenosine20L1 packing4.6 x 2501.5
Adenosine-Atlantis dC18-0.5

Experimental Protocols

Protocol 1: Systematic Optimization of Injection Volume

This protocol provides a step-by-step method to determine the optimal injection volume that maximizes sensitivity without compromising chromatographic performance.

  • Establish a Baseline:

    • Prepare a standard solution of this compound at a concentration representative of your typical samples.

    • Begin with a small, reproducible injection volume (e.g., 1 µL).

    • Perform several injections to ensure the system is stable and the results (retention time, peak area, peak shape) are reproducible.

  • Incremental Volume Increase:

    • Gradually increase the injection volume in small steps (e.g., 1 µL or 2 µL at a time).

  • Monitor Chromatographic Performance:

    • After each increase, carefully analyze the chromatogram.

    • Peak Shape: Measure the peak asymmetry or tailing factor. A value between 0.9 and 1.2 is often considered ideal. Note any signs of peak fronting or broadening.

    • Response: Monitor the peak area and peak height. The peak area should ideally increase linearly with the injection volume.

    • Resolution: If there are other peaks near this compound, ensure that the resolution between them remains acceptable.

  • Determine the Optimal Volume:

    • Plot the peak area and peak asymmetry against the injection volume.

    • The optimal injection volume is the highest volume that provides the desired signal response before a significant negative impact on peak shape or resolution is observed. This represents the best compromise between sensitivity and chromatographic quality.

Visualization

G Troubleshooting Workflow for Poor Peak Shape start Observe Poor Peak Shape (Fronting/Broadening) check_volume Is Injection Volume >2% of Column Volume? start->check_volume reduce_volume Reduce Injection Volume Incrementally check_volume->reduce_volume Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_volume->check_solvent No end_good Peak Shape Improved reduce_volume->end_good change_solvent Re-dissolve Sample in a Weaker Solvent or Mobile Phase check_solvent->change_solvent Yes check_overload Is Analyte Concentration Very High? check_solvent->check_overload No change_solvent->end_good dilute_sample Dilute Sample check_overload->dilute_sample Yes end_bad Issue Persists: Consider Other Factors (e.g., Column Health) check_overload->end_bad No dilute_sample->end_good G Logical Flow for Injection Volume Optimization start Start Optimization sensitivity Is Sensitivity Sufficient with Small (1-2 µL) Injection? start->sensitivity optimal_found Optimal Volume Found (Use Small Volume) sensitivity->optimal_found Yes increase_volume Incrementally Increase Injection Volume sensitivity->increase_volume No monitor Monitor Peak Shape, Resolution, and Response increase_volume->monitor peak_shape_ok Is Peak Shape Acceptable (e.g., Asymmetry < 1.2)? monitor->peak_shape_ok peak_shape_ok->increase_volume Yes stop Stop. Previous Volume is Optimal. peak_shape_ok->stop No G Relationship Between Injection Volume and Key Parameters volume Injection Volume sensitivity Signal / Sensitivity volume->sensitivity Increases (+) peak_shape Peak Shape Quality volume->peak_shape Decreases after Optimum (-) data_quality Overall Data Quality sensitivity->data_quality peak_shape->data_quality

References

Validation & Comparative

A Comparative Guide to the Quantification of Adenosine-d9: LC-MS/MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of two predominant analytical methods for the quantification of Adenosine-d9: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This compound, a stable isotope-labeled form of adenosine, is a critical internal standard in pharmacokinetic and metabolic studies. Accurate and precise quantification is paramount for reliable data. This document offers a detailed comparison of the performance, protocols, and applications of these methods to aid researchers in selecting the optimal technique for their specific needs.

At a Glance: Method Comparison

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally considered the gold standard for bioanalytical quantification due to its high sensitivity and specificity.[1][2] In contrast, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) offers a more cost-effective and accessible alternative, suitable for applications where lower sensitivity is acceptable.[3]

FeatureLC-MS/MSHPLC-UV
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation based on physicochemical properties, detection by UV absorbance.[3]
Sensitivity High, capable of detecting nanomolar (nM) to picomolar (pM) concentrations.[3]Lower, typically in the micromolar (µM) range.
Specificity High, provides structural information for definitive identification.Lower, susceptible to interference from co-eluting compounds with similar UV absorbance.
Linearity Excellent over a wide dynamic range.Good over a defined concentration range.
Accuracy High, with the use of internal standards to correct for matrix effects.Generally good, but can be affected by matrix effects.
Precision Excellent, providing high reproducibility.Good, with low variability in repeated measurements.
Cost Higher initial instrument cost and operational expenses.Lower initial instrument cost and operational expenses.
Throughput Can be high-throughput with rapid chromatography methods.Can be high, especially with optimized methods.

Performance Characteristics

The following table summarizes typical performance characteristics for the quantification of adenosine, which are directly applicable to this compound, synthesized from various studies. It is important to note that direct head-to-head comparisons in a single study are limited, and performance can vary based on the specific instrumentation, methodology, and sample matrix.

ParameterLC-MS/MSHPLC-UV
Linearity Range 0.005 - 2 µg/mL0.2 - 10 µM
Lower Limit of Quantification (LLOQ) 15.6 ng/mL0.25 µmol/L
Accuracy (% Bias) Within 15% of the nominal value.-11.5% to 14.7%
Precision (%RSD) <15%Intra-assay: 1.7% to 16%; Inter-assay: within -11.5% to 14.7%
Recovery 96% to 114%91.6% - 98.3%

Experimental Workflows

The general workflow for quantifying this compound involves sample preparation, chromatographic separation, and detection. The key difference lies in the detection method.

Experimental Workflows for this compound Quantification Experimental Workflows for this compound Quantification cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection cluster_3 Data Analysis p1 Sample Collection (e.g., Plasma, Tissue) p2 Protein Precipitation (e.g., with Acetonitrile or Perchloric Acid) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Transfer p3->p4 s1 HPLC System p4->s1 s2 C18 Reversed-Phase Column s1->s2 d1 Tandem Mass Spectrometer (LC-MS/MS) s2->d1 LC-MS/MS Path d2 UV Detector (HPLC-UV) s2->d2 HPLC-UV Path a1 Quantification against Calibration Curve d1->a1 d2->a1 Adenosine Signaling Pathway Adenosine Signaling Pathway cluster_adenosine cluster_receptors Adenosine Receptors cluster_effectors Downstream Effectors cluster_cellular_response Cellular Response Adenosine Adenosine A1R A1 Adenosine->A1R A2AR A2A Adenosine->A2AR A2BR A2B Adenosine->A2BR A3R A3 Adenosine->A3R AC Adenylyl Cyclase A1R->AC - A2AR->AC + A2BR->AC + A3R->AC - cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Epac Epac cAMP->Epac Response Physiological Effects (e.g., Vasodilation, Neurotransmission) PKA->Response Epac->Response

References

Data Presentation: Performance Comparison of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-laboratory Perspective on Adenosine Analysis: A Comparison of Quantitative Methods

The following table summarizes the quantitative performance of different analytical methods for adenosine quantification as reported in various studies. This data allows for an objective comparison of key analytical parameters such as linearity, precision, accuracy, and the lower limit of quantification (LLOQ).

Method Linearity Range Intra-assay Precision (%CV) Inter-assay Precision (%CV) Accuracy (% Deviation) LLOQ Matrix Reference
LC-MS/MS 10–2000 pmol/sample1.7% to 16%1.7% to 16%-11.5% to 14.7%Not SpecifiedHuman Cells[1]
LC-APCI-MS/MS 15.6 ng/mL - 2000 ng/mL< 15%< 15%Within 15% of nominal value15.6 ng/mLCell Culture Medium[2]
LC-MS/MS with Dansyl Chloride Derivatization 0.019 µM–37 µMNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedMurine Tumor[3]
In-house colorimetric method (for ADA) 3.2-100.0 U/L1.7% to 2.2%5.0% to 10.4%< 3.5%3.0 U/LPleural Fluid[4]
LC-MS/MS-ESI Not SpecifiedNot SpecifiedNot SpecifiedNot Specified0.1 ng/mLHuman Blood[5]
RP-HPLC 0.25-100.00 µmol/L< 15%< 15%Better than +/- 15%0.25 µmol/LNot Specified
RP-HPLC 1-16 µg/mLNot SpecifiedNot Specified98.00% to 99.00% recovery0.603-0.630 µg/mLBulk Drug/Pharmaceuticals
HPLC Not Specified2.4% to 5.3%2.4% to 5.3%91.6% to 98.3% recovery0.048 µg/mlRoyal Jelly

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of experimental protocols from the cited literature for the analysis of adenosine.

LC-MS/MS for Adenosine Nucleotides in Human Cells
  • Sample Extraction: An indirect method is employed where phosphate fractions are separated using a QMA cartridge. The analytes are then eluted, dried, and reconstituted in ultrapure water before injection into the LC-MS/MS system.

  • Chromatography: The specific column and mobile phase composition are not detailed in the abstract but the method avoids ion-pairing agents to prevent ion suppression.

  • Mass Spectrometry: A mass spectrometer is used for sensitive and selective detection of the non-phosphorylated forms of the analytes.

LC-APCI-MS/MS for Adenosine in Cell Culture Medium
  • Sample Preparation: No extraction phase is required, providing a simpler and faster workflow.

  • Chromatography: A short run time of 4.5 minutes is achieved.

  • Mass Spectrometry: Detection is performed using an atmospheric pressure chemical ionization (APCI) source in positive ion mode. Selected reaction monitoring (SRM) is used with transitions of m/z 268.2/136.1 for adenosine and m/z 302.2/170.0 for the internal standard.

RP-HPLC for Adenosine Analysis
  • Chromatography: HPLC separation is achieved on a C18 column.

  • Mobile Phase: The mobile phase consists of water containing 7% v/v acetonitrile (ACN).

  • Flow Rate: The analysis is carried out at a flow rate of 0.8 mL/min.

  • Detection: The column effluent is monitored by UV detection at 260 nm.

Workflow and Pathway Visualizations

The following diagrams illustrate a typical experimental workflow for adenosine analysis and the metabolic pathway of adenosine.

Adenosine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Blood, Tissue, Cells) IS_Spike Spike with Internal Standard (e.g., Adenosine-d9) Sample->IS_Spike Extraction Extraction (e.g., Protein Precipitation, LLE, SPE) IS_Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (LC) Separation Evaporation->LC MS Mass Spectrometry (MS) Detection & Quantification LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for the quantitative analysis of adenosine using a stable isotope-labeled internal standard.

Adenosine_Metabolism ATP ATP ADP ADP ATP->ADP ATPase AMP AMP ADP->AMP Adenylate Kinase Adenosine Adenosine AMP->Adenosine 5'-Nucleotidase Inosine Inosine Adenosine->Inosine Adenosine Deaminase (ADA) Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase (PNP) Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase

Caption: Simplified metabolic pathway of adenosine.

References

The Quest for a True Surrogate: Validating an Ideal Internal Standard for Adenosine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of bioanalysis, the accurate quantification of endogenous molecules like adenosine is paramount. As a ubiquitous purine nucleoside, adenosine plays a critical role in cellular signaling and is a key player in various physiological and pathological processes. Its accurate measurement in biological matrices is crucial for advancing research in areas from pharmacology to clinical diagnostics. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of a suitable internal standard. An ideal internal standard should mimic the analyte of interest throughout the analytical process, correcting for variations in sample preparation, injection volume, and ionization efficiency.

This guide provides a comparative overview of stable isotope-labeled (SIL) internal standards for adenosine, with a focus on the validation criteria for a true surrogate. While various SIL adenosines are commercially available, including deuterated (e.g., adenosine-d9) and 13C-labeled versions, the extent of their validation in the scientific literature varies significantly. This guide will present available experimental data for well-validated surrogates and discuss the theoretical considerations for others, like this compound, for which detailed public validation data is less accessible.

Performance Comparison of Adenosine Surrogates

The performance of an internal standard is evaluated based on several key parameters as stipulated by regulatory guidelines from bodies like the FDA and EMA. These include accuracy, precision, linearity, recovery, and matrix effect. Below is a summary of these parameters for commonly used SIL adenosine surrogates based on published literature.

Table 1: Performance Characteristics of Stable Isotope-Labeled Adenosine Surrogates

ParameterAdenosine-13C5Adenosine-13C10,15N5This compound
Accuracy (% Bias) Within ±15%[1][2]Within ±15%No specific data found
Precision (% RSD) < 15%[1][2]< 15%No specific data found
Linearity (r2) > 0.99[3]> 0.99No specific data found
Recovery Consistent and reproducibleConsistent and reproducibleNo specific data found
Matrix Effect Minimal and compensatedMinimal and compensatedPotential for differential matrix effects
Chromatographic Shift Co-elutes with adenosineCo-elutes with adenosinePotential for slight retention time shift
Isotopic Stability HighHighGenerally stable, but potential for back-exchange in certain conditions

Note: The data for Adenosine-13C5 and Adenosine-13C10,15N5 are representative of typical performance reported in validated bioanalytical methods. Specific values can vary between laboratories and assays. For this compound, the information is based on general properties of deuterated standards in the absence of specific published validation data.

Theoretical Considerations: Deuterated vs. 13C-Labeled Standards

The choice between a deuterated and a 13C-labeled internal standard involves a trade-off between cost and potential analytical challenges.

  • Deuterated Standards (e.g., this compound): These are often more synthetically accessible and therefore less expensive. However, they can sometimes exhibit different chromatographic behavior compared to the unlabeled analyte due to the "isotope effect," where the C-D bond is slightly stronger than the C-H bond. This can lead to a slight shift in retention time, which may be problematic if matrix effects vary across the chromatographic peak. There is also a theoretical risk of back-exchange of deuterium atoms with protons from the solvent or matrix, although this is less likely for labels on aromatic or stable aliphatic positions.

  • 13C-Labeled Standards (e.g., Adenosine-13C5): These are generally considered the "gold standard" as the 13C isotopes do not significantly alter the physicochemical properties of the molecule. This results in identical chromatographic retention times and ionization efficiencies to the unlabeled analyte, leading to more accurate correction for analytical variability. The primary drawback is often the higher cost of synthesis.

Experimental Protocols

A robust validation of a surrogate standard involves a series of experiments to demonstrate its suitability for the intended analytical method. Below are generalized protocols for key validation experiments, based on methods published for adenosine quantification using SIL internal standards.

Stock Solution and Calibration Standards Preparation
  • Stock Solutions: Prepare individual stock solutions of adenosine and the SIL internal standard (e.g., this compound) in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the adenosine stock solution to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a fixed concentration.

  • Calibration Standards and QC Samples: Spike blank biological matrix (e.g., plasma, urine) with the adenosine working solutions to create a calibration curve over the desired concentration range. Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of a solution containing the internal standard in a protein precipitation solvent (e.g., acetonitrile or methanol).

  • Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typical for adenosine.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Adenosine: Monitor the transition from the precursor ion (protonated molecule, [M+H]+) to a specific product ion (e.g., m/z 268.1 → 136.1).

      • This compound: Monitor the corresponding mass-shifted transition (e.g., m/z 277.1 → 145.1, assuming the label is on the adenine base and ribose). The exact transition will depend on the labeling pattern.

Validation Experiments
  • Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences co-elute with the analyte or internal standard.

  • Accuracy and Precision: Analyze the QC samples in replicate (n=5) on three separate days. The mean concentration should be within ±15% of the nominal value (accuracy), and the relative standard deviation (%RSD) should be less than 15% (precision).

  • Linearity: Analyze the calibration curve on each day of the validation. The curve should have a correlation coefficient (r2) of ≥ 0.99.

  • Matrix Effect: Compare the peak area of the analyte in a post-extraction spiked sample to that of a neat solution at the same concentration. The ratio of these areas indicates the extent of ion suppression or enhancement. The internal standard should track and correct for this effect.

  • Recovery: Compare the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample. This determines the efficiency of the extraction process.

Visualizing Adenosine's Role and Analysis

To better understand the context of adenosine analysis, the following diagrams illustrate its signaling pathway and a typical experimental workflow for its quantification.

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 A1_R A1 Adenosine->A1_R A2A_R A2A Adenosine->A2A_R A2B_R A2B Adenosine->A2B_R A3_R A3 Adenosine->A3_R CD39 CD39 CD73 CD73 Gi Gi A1_R->Gi Gs Gs A2A_R->Gs A2B_R->Gs A3_R->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gi->AC Inhibition Gs->AC Activation Cellular_Response Cellular_Response cAMP->Cellular_Response

Caption: Adenosine Signaling Pathway

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (LC) Inject->Separate Detect Mass Spectrometric Detection (MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Peak Area Ratios (Adenosine/Adenosine-d9) Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify

Caption: Experimental Workflow for Adenosine Quantification

Conclusion

The validation of a surrogate standard is a critical step in the development of a robust and reliable bioanalytical method. For adenosine, 13C-labeled internal standards have been well-documented and validated in the scientific literature, demonstrating excellent performance in terms of accuracy, precision, and co-elution with the native analyte. While deuterated standards like this compound offer a potentially more cost-effective alternative, a thorough validation is essential to ensure that potential issues like chromatographic shifts and isotopic instability do not compromise data quality.

Currently, there is a lack of publicly available, detailed experimental data specifically validating the performance of this compound as a true surrogate for adenosine. Therefore, researchers and scientists considering the use of this compound are strongly encouraged to perform a comprehensive in-house validation following established regulatory guidelines. This will ensure the generation of high-quality, reproducible data, which is fundamental to advancing our understanding of the multifaceted role of adenosine in health and disease.

References

Comparative Analysis of Deuterated Adenosine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of deuteration at different positions on the adenosine molecule. This analysis is supported by established principles of kinetic isotope effects and available experimental data on related compounds.

The strategic placement of deuterium in a drug candidate, a process known as deuteration, can significantly alter its metabolic fate, leading to improved pharmacokinetic profiles. In the case of adenosine, a ubiquitous nucleoside with a short half-life and diverse physiological roles, site-specific deuteration presents a compelling strategy to modulate its therapeutic potential. This guide explores the comparative effects of deuteration at key positions on the adenosine molecule: the C2 and C8 positions of the purine ring, and within the ribose sugar moiety.

Data Presentation: Predicted Impact of Deuteration on Adenosine Properties

While direct comparative studies on adenosine deuterated at different positions are not extensively available in the public domain, we can predict the likely effects based on the known metabolism of adenosine and the principles of the kinetic isotope effect. The following table summarizes the predicted impact of deuteration on key parameters.

Deuterated PositionPredicted Effect on Metabolic Stability (vs. non-deuterated adenosine)Predicted Effect on Receptor Binding Affinity (vs. non-deuterated adenosine)Rationale
C2-deuterated Adenosine Minimal to moderate increaseMinimal changeThe C2 position is not a primary site for metabolism by adenosine deaminase or adenosine kinase. Some studies on C2-substituted adenosine analogs show altered receptor affinity, suggesting a potential for minor changes.
C8-deuterated Adenosine Moderate to significant increaseMinimal to moderate changeThe C8 position can be a site of oxidative metabolism by cytochrome P450 enzymes. Deuteration at this metabolically vulnerable site is expected to slow down its degradation.[1] Studies on C8-substituted analogs indicate that modifications at this position can influence receptor binding.[2][3]
Ribose-deuterated Adenosine Significant increaseMinimal changeThe ribose moiety is crucial for the activity of adenosine kinase, which phosphorylates adenosine to AMP. Deuteration of the ribose, particularly at positions involved in the enzymatic reaction, could significantly slow down this metabolic pathway.[4]
Amino-deuterated Adenosine (N6) Significant increasePotential for moderate changeThe primary metabolic pathway for adenosine is deamination by adenosine deaminase to inosine. Deuterating the amino group at the N6 position is expected to have a pronounced kinetic isotope effect, significantly slowing this reaction.[5] The N6 position is also critical for receptor interaction, so deuteration might subtly alter binding affinity.

Experimental Protocols

To empirically validate the predicted effects, a series of key experiments are necessary. Below are detailed methodologies for these crucial assessments.

Synthesis of Deuterated Adenosine Analogs

a) Synthesis of C8-Deuterated Adenosine:

A common strategy for introducing deuterium at the C8 position involves a halogenation-reduction sequence.

  • Bromination: Treat 2',3',5'-tri-O-acetyladenosine with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) to yield 8-bromo-2',3',5'-tri-O-acetyladenosine.

  • Deuteration: The 8-bromo intermediate is then subjected to catalytic deuterolysis. This can be achieved using deuterium gas (D2) in the presence of a palladium catalyst (e.g., Pd/C) and a base like sodium acetate in a solvent such as methanol.

  • Deprotection: The acetyl protecting groups are removed by treatment with a base, for example, methanolic ammonia, to yield C8-deuterated adenosine.

b) Synthesis of C2-Deuterated Adenosine:

Synthesis of C2-deuterated adenosine is more complex and can be achieved through multi-step organic synthesis starting from a suitable precursor. One approach involves the construction of the deuterated purine ring system which is then glycosylated.

c) Synthesis of Ribose-Deuterated Adenosine:

Deuteration of the ribose moiety can be accomplished by using deuterated starting materials for the ribose synthesis or through specific deuteration reactions on the pre-formed ribose ring before its attachment to the adenine base. For example, reduction of a ketone precursor with a deuterated reducing agent like sodium borodeuteride (NaBD4) can introduce deuterium at a specific position.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay determines the rate at which the deuterated adenosine analogs are metabolized by liver enzymes, primarily cytochrome P450s.

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse) in a phosphate buffer (pH 7.4).

  • Incubation: Add the deuterated adenosine analog (typically at a concentration of 1 µM) to the reaction mixture and pre-incubate at 37°C.

  • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent like acetonitrile.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.

Adenosine Receptor Binding Assay

This assay measures the affinity of the deuterated adenosine analogs for the different adenosine receptor subtypes (A1, A2A, A2B, and A3).

  • Membrane Preparation: Use cell membranes prepared from cell lines stably expressing the human adenosine receptor subtypes.

  • Competition Binding: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]CCPA for A1 receptors or [3H]CGS 21680 for A2A receptors) and varying concentrations of the unlabeled deuterated adenosine analog.

  • Incubation: Allow the binding to reach equilibrium by incubating at room temperature for a defined period (e.g., 90 minutes).

  • Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the deuterated analog. The IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) is determined and can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Analytical Methods

a) High-Performance Liquid Chromatography (HPLC):

HPLC is used to separate and quantify adenosine and its deuterated analogs. A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at approximately 260 nm.

b) Mass Spectrometry (MS):

MS is used for the sensitive and specific detection and quantification of the deuterated compounds and their metabolites.

  • Ionization: Electrospray ionization (ESI) is typically used.

  • Analysis: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification. The distinct mass of the deuterated analogs allows for their differentiation from the endogenous, non-deuterated adenosine.

Mandatory Visualizations

Adenosine Signaling Pathways

Adenosine_Signaling Adenosine Signaling Pathways Extracellular_ATP Extracellular ATP CD39 CD39 (Ectonucleotidase) Extracellular_ATP->CD39 Extracellular_ADP Extracellular ADP Extracellular_ADP->CD39 Extracellular_AMP Extracellular AMP CD73 CD73 (Ecto-5'-nucleotidase) Extracellular_AMP->CD73 Extracellular_Adenosine Extracellular Adenosine ADA Adenosine Deaminase (ADA) Extracellular_Adenosine->ADA ENT Equilibrative Nucleoside Transporters (ENTs) Extracellular_Adenosine->ENT A1R A1 Receptor Extracellular_Adenosine->A1R A2AR A2A Receptor Extracellular_Adenosine->A2AR A2BR A2B Receptor Extracellular_Adenosine->A2BR A3R A3 Receptor Extracellular_Adenosine->A3R Inosine Inosine Intracellular_Adenosine Intracellular Adenosine ADK Adenosine Kinase (ADK) Intracellular_Adenosine->ADK Intracellular_AMP Intracellular AMP CD39->Extracellular_ADP CD39->Extracellular_AMP CD73->Extracellular_Adenosine ADA->Inosine ADK->Intracellular_AMP ENT->Intracellular_Adenosine Gi Gi A1R->Gi Gs Gs A2AR->Gs A2BR->Gs A3R->Gi AC_inhibition Adenylyl Cyclase (AC) Inhibition Gi->AC_inhibition AC_activation Adenylyl Cyclase (AC) Activation Gs->AC_activation cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease cAMP_increase ↑ cAMP AC_activation->cAMP_increase

Caption: Overview of adenosine metabolism and signaling pathways.

Experimental Workflow for Comparative Analysis

Experimental_Workflow Experimental Workflow for Comparative Analysis of Deuterated Adenosine cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Deuterated Adenosine Analogs (C2-D, C8-D, Ribose-D) Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Characterization->Metabolic_Stability Receptor_Binding Receptor Binding Assay (A1, A2A, A2B, A3) Characterization->Receptor_Binding Pharmacokinetics Pharmacokinetic Studies (Animal Model) Characterization->Pharmacokinetics Data_Analysis Data Analysis (t½, CLint, Ki, PK parameters) Metabolic_Stability->Data_Analysis Receptor_Binding->Data_Analysis Pharmacokinetics->Data_Analysis Comparison Comparative Analysis of Deuterated Positions Data_Analysis->Comparison

Caption: Workflow for comparing deuterated adenosine analogs.

References

Assessing the Kinetic Isotope Effect of Adenosine-d9 versus Unlabeled Adenosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the kinetic isotope effect (KIE) of Adenosine-d9 against its unlabeled counterpart. The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, can significantly alter the metabolic fate of a molecule. This "deuterium effect" is rooted in the increased strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions involving the cleavage of a C-D bond often proceed at a slower rate. This guide explores the theoretical implications of this effect on the primary metabolic pathways of adenosine and outlines the experimental protocols required to empirically determine these effects.

Data Presentation: Expected Impact of Deuteration on Adenosine Metabolism

The metabolic stability of adenosine is primarily governed by two key enzymes: adenosine deaminase (ADA), which catalyzes the conversion of adenosine to inosine, and adenosine kinase (ADK), which phosphorylates adenosine to adenosine monophosphate (AMP). The deuteration of adenosine at specific positions, as in this compound, is expected to influence the kinetics of these enzymatic reactions.

ParameterUnlabeled AdenosineThis compound (Expected)Rationale for Expected Difference
Metabolism by Adenosine Deaminase (ADA) Normal rate of deamination to inosine.Slower rate of deamination.The enzymatic mechanism of ADA involves the removal of a hydrogen atom (or deuterium in the deuterated analog) from the ribose moiety. The stronger C-D bond is expected to be more resistant to cleavage, resulting in a slower reaction rate (a primary kinetic isotope effect).
Metabolism by Adenosine Kinase (ADK) Normal rate of phosphorylation to AMP.Potentially similar or slightly altered rate of phosphorylation.The phosphorylation by ADK primarily involves the hydroxyl group on the ribose and does not directly break a C-H bond that would be substituted in this compound. Therefore, a significant primary KIE is not expected. However, secondary KIEs due to conformational or electronic effects of deuteration could lead to minor changes in the reaction rate.
Overall Metabolic Stability Rapidly metabolized.Increased metabolic stability.A slower rate of metabolism by the primary catabolic enzyme, ADA, would lead to a longer biological half-life of this compound compared to unlabeled adenosine.
Receptor Binding Affinity Standard binding affinity to adenosine receptors (A1, A2A, A2B, A3).Potentially increased binding affinity.Computational studies on other deuterated adenosine receptor ligands have suggested that deuteration can lead to a slight increase in binding affinity. This is a secondary effect and would need experimental validation.[1]

Experimental Protocols

To empirically determine the kinetic isotope effect of this compound, a series of in vitro experiments would be required. Below are detailed methodologies for key experiments.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay provides a general assessment of the metabolic stability of a compound in a system containing a wide range of metabolic enzymes.

Objective: To compare the rate of disappearance of unlabeled adenosine and this compound when incubated with human liver microsomes.

Materials:

  • Human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Unlabeled adenosine and this compound

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Protocol:

  • Prepare a stock solution of unlabeled adenosine and this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, human liver microsomes, and the test compound (unlabeled adenosine or this compound) to achieve a final concentration of 1 µM.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of remaining compound against time to determine the half-life (t½) and intrinsic clearance (Clint) for both unlabeled adenosine and this compound.

Adenosine Deaminase (ADA) Kinetic Assay

This assay specifically measures the rate of deamination of adenosine to inosine by ADA.

Objective: To determine the kinetic parameters (Km and Vmax) for the deamination of unlabeled adenosine and this compound by purified adenosine deaminase.

Materials:

  • Purified adenosine deaminase

  • Phosphate buffer (pH 7.4)

  • Unlabeled adenosine and this compound at various concentrations

  • Spectrophotometer capable of measuring absorbance at 265 nm

Protocol:

  • Prepare a series of dilutions of unlabeled adenosine and this compound in phosphate buffer.

  • In a UV-transparent 96-well plate, add the adenosine or this compound solution and phosphate buffer.

  • Initiate the reaction by adding a fixed concentration of purified adenosine deaminase.

  • Immediately measure the decrease in absorbance at 265 nm over time in a kinetic mode. The conversion of adenosine to inosine results in a decrease in absorbance at this wavelength.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.

  • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for both unlabeled adenosine and this compound.

  • The kinetic isotope effect can be calculated as the ratio of Vmax/Km for the unlabeled adenosine to that of this compound.

Adenosine Kinase (ADK) Kinetic Assay

This assay measures the rate of phosphorylation of adenosine to AMP by ADK.

Objective: To determine the kinetic parameters (Km and Vmax) for the phosphorylation of unlabeled adenosine and this compound by purified adenosine kinase.

Materials:

  • Purified adenosine kinase

  • Reaction buffer (containing ATP and MgCl2)

  • Unlabeled adenosine and this compound at various concentrations

  • A coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase) and NADH for spectrophotometric detection of ADP production. Alternatively, a commercially available ADP detection kit can be used.

Protocol:

  • Prepare a series of dilutions of unlabeled adenosine and this compound.

  • In a 96-well plate, add the reaction buffer, the coupled enzyme system components (if applicable), and the adenosine or this compound solution.

  • Initiate the reaction by adding a fixed concentration of purified adenosine kinase.

  • If using the coupled enzyme system, monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH as ADP is produced and converted back to ATP. If using an ADP detection kit, follow the manufacturer's instructions to measure the fluorescent or luminescent signal.

  • Calculate the initial reaction velocity (V₀) for each substrate concentration.

  • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for both unlabeled adenosine and this compound.

  • Calculate the kinetic isotope effect as the ratio of Vmax/Km for the unlabeled adenosine to that of this compound.

Mandatory Visualizations

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1_R A1 Receptor Adenosine->A1_R A2A_R A2A Receptor Adenosine->A2A_R A2B_R A2B Receptor Adenosine->A2B_R A3_R A3 Receptor Adenosine->A3_R ENT1 ENT1 Transporter Adenosine->ENT1 Gi Gi A1_R->Gi Gs Gs A2A_R->Gs A2B_R->Gs A3_R->Gi Adenosine_in Adenosine ENT1->Adenosine_in AC Adenylyl Cyclase Gi->AC Cellular_Response_Inhibition Cellular Response (Inhibition) Gi->Cellular_Response_Inhibition Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response_Stimulation Cellular Response (Stimulation) PKA->Cellular_Response_Stimulation ADA Adenosine Deaminase Adenosine_in->ADA ADK Adenosine Kinase Adenosine_in->ADK Inosine Inosine ADA->Inosine AMP AMP ADK->AMP

Caption: Adenosine Signaling and Metabolic Pathways.

KIE_Experimental_Workflow cluster_preparation Preparation cluster_assay Kinetic Assays cluster_data_analysis Data Analysis Prepare_Substrates Prepare Stock Solutions: Unlabeled Adenosine & this compound ADA_Assay Adenosine Deaminase Assay (Spectrophotometric) Prepare_Substrates->ADA_Assay ADK_Assay Adenosine Kinase Assay (Coupled Enzyme or ADP Detection) Prepare_Substrates->ADK_Assay Prepare_Enzymes Prepare Enzyme Solutions: ADA & ADK Prepare_Enzymes->ADA_Assay Prepare_Enzymes->ADK_Assay Prepare_Buffers Prepare Assay Buffers Prepare_Buffers->ADA_Assay Prepare_Buffers->ADK_Assay Measure_Rates Measure Initial Reaction Rates (V₀) at Varying Substrate Concentrations ADA_Assay->Measure_Rates ADK_Assay->Measure_Rates Michaelis_Menten Fit Data to Michaelis-Menten Equation Measure_Rates->Michaelis_Menten Determine_Kinetics Determine Km and Vmax for each Substrate-Enzyme Pair Michaelis_Menten->Determine_Kinetics Calculate_KIE Calculate Kinetic Isotope Effect KIE = (Vmax/Km)H / (Vmax/Km)D Determine_Kinetics->Calculate_KIE

Caption: Experimental Workflow for KIE Assessment.

References

A Comparative Guide to Linearity and Recovery Studies for Adenosine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of linearity and recovery studies for the quantification of adenosine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). As Adenosine-d9 is a deuterated analog of adenosine, it is ideally suited for use as an internal standard (IS) in such assays to ensure accuracy and precision by correcting for matrix effects and variability in sample processing. This document will focus on the performance of LC-MS/MS methods for adenosine, with the implicit understanding that an internal standard like this compound is a critical component of a robust assay.

Data Presentation: Linearity and Recovery in Adenosine Quantification

The following table summarizes the performance of various LC-MS/MS methods for adenosine quantification, highlighting key parameters for linearity and recovery. These data are compiled from multiple studies and demonstrate the expected performance of a well-validated bioanalytical method.

Method Matrix Linearity Range Correlation Coefficient (r²) Recovery (%) Internal Standard Used Reference
LC-MS/MS Method A Human Plasma1 nM - 500 nM0.996Not explicitly stated, but method showed consistent precision and accuracyNot explicitly stated[1]
LC-MS/MS Method B Human Cells (PBMCs, RBCs)10 - 2000 pmol/sample≥ 0.999573% - 78%Stable isotope-labeled adenosine[2][3]
LC-MS/MS Method C Murine Tumor0.019 µM - 37 µM≥ 0.99Not explicitly statedNot explicitly stated[4]
LC-MS/MS Method D Human Blood0.005 - 2 µg/mLNot explicitly stated96% - 114%Not explicitly stated[5]
LC-MS/MS Method E Thai Vegetables0.2 µg/g (LLOQ)Not explicitly statedNot explicitly statedCaffeine
LC-MS/MS Method F Human BloodNot explicitly statedNot explicitly statedNot explicitly stated¹³C₁₀,¹⁵N₅-adenosine

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical methods. Below are representative protocols for key experiments in the validation of an LC-MS/MS method for adenosine quantification, incorporating the use of a deuterated internal standard like this compound.

1. Linearity Study Protocol

  • Objective: To demonstrate the linear relationship between the instrument response and the known concentrations of adenosine.

  • Procedure:

    • Prepare a stock solution of adenosine of a known high concentration in a suitable solvent (e.g., methanol/water).

    • Prepare a stock solution of the internal standard (e.g., this compound) at a fixed concentration.

    • Perform a serial dilution of the adenosine stock solution with the biological matrix (e.g., blank human plasma) to obtain a series of calibration standards at a minimum of six to eight different concentration levels, covering the expected range of concentrations in the study samples.

    • To each calibration standard, add a fixed volume of the internal standard stock solution.

    • Process the samples using a validated extraction method (e.g., protein precipitation with acetonitrile or solid-phase extraction).

    • Analyze the extracted samples by LC-MS/MS.

    • Plot the peak area ratio (adenosine peak area / internal standard peak area) against the nominal concentration of adenosine.

    • Perform a linear regression analysis. The acceptance criterion for linearity is typically a correlation coefficient (r²) of ≥ 0.99.

2. Recovery Study Protocol

  • Objective: To determine the efficiency of the extraction procedure for adenosine from the biological matrix.

  • Procedure:

    • Prepare two sets of quality control (QC) samples at low, medium, and high concentrations.

    • Set 1 (Pre-extraction spike): Spike blank biological matrix with known amounts of adenosine and the internal standard before the extraction process.

    • Set 2 (Post-extraction spike): Spike the extracted blank biological matrix with the same known amounts of adenosine and the internal standard.

    • Process and analyze both sets of samples by LC-MS/MS.

    • Calculate the percentage recovery using the following formula:

      • % Recovery = (Mean peak area of Set 1 / Mean peak area of Set 2) x 100

    • The recovery should be consistent and reproducible. While 100% recovery is ideal, consistent recovery across the concentration range is more critical.

Mandatory Visualization

Caption: Experimental workflow for the quantification of adenosine using LC-MS/MS with an internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike_IS Spike with Internal Standard (e.g., this compound) Sample->Spike_IS Extraction Extraction (e.g., Protein Precipitation, Solid-Phase Extraction) Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Liquid Chromatography (Separation) Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Peak_Integration Peak Integration & Area Ratio Calculation (Analyte/IS) MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Determination Concentration Determination Calibration_Curve->Concentration_Determination

Caption: Simplified overview of the adenosine signaling pathway.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Ectonucleotidases cluster_3 Adenosine Receptors cluster_4 Intracellular Space ATP ATP CD39 CD39 ATP->CD39 Hydrolysis ADP ADP ADP->CD39 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis Adenosine_ext Adenosine A1R A1R Adenosine_ext->A1R A2AR A2AR Adenosine_ext->A2AR A2BR A2BR Adenosine_ext->A2BR A3R A3R Adenosine_ext->A3R CD39->AMP CD73->Adenosine_ext Signaling Downstream Signaling (e.g., cAMP modulation) A1R->Signaling A2AR->Signaling A2BR->Signaling A3R->Signaling

References

A Comparative Guide to Internal Standards for Adenosine Analysis: Adenosine-d9 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of adenosine, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Adenosine-d9 with other commonly used internal standards, supported by experimental data from various studies.

The Critical Role of Internal Standards in Quantitative Analysis

In analytical techniques like liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for correcting variations that can occur during sample preparation, injection, and analysis. An ideal internal standard should closely mimic the physicochemical properties of the analyte of interest, co-eluting with it and exhibiting similar ionization efficiency and extraction recovery. Stable isotope-labeled (SIL) internal standards are considered the gold standard for this purpose.

Comparison of this compound and Other Stable Isotope-Labeled Internal Standards

The most common types of SIL internal standards for adenosine analysis are deuterated (e.g., this compound) and carbon-13 (¹³C) labeled compounds. While both are designed to improve analytical accuracy, there are key differences in their performance.

FeatureThis compound (Deuterated)¹³C-Labeled Adenosine (e.g., ¹³C₅-Adenosine)
Isotopic Stability Generally high, but deuterium atoms can sometimes be prone to back-exchange with hydrogen atoms from the sample matrix or solvent.Very high. ¹³C atoms are integrated into the carbon backbone, making them highly stable and not susceptible to exchange.[1]
Chromatographic Co-elution Good, but the slight increase in mass due to deuterium can sometimes lead to a small chromatographic shift, causing it to elute slightly earlier than the unlabeled analyte.[2]Excellent. The physicochemical properties are nearly identical to the unlabeled analyte, ensuring precise co-elution.[1]
Potential for Isotopic Interference Lower risk compared to some other labels, but potential for in-source fragmentation and H-D exchange can complicate spectra in some cases.Very low. The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.[3]
Cost Generally more cost-effective due to simpler synthesis.[4]Typically higher due to the more complex synthesis required.

Performance Data of Different Internal Standards for Adenosine Analysis

The following tables summarize the performance data of various internal standards for adenosine analysis as reported in different studies. It is important to note that these studies were conducted under different experimental conditions, so a direct comparison should be made with caution.

Table 1: Performance of a Deuterated Internal Standard (similar to this compound)

ParameterPerformanceReference
Linearity (r²) >0.99
Accuracy (% Bias) Within 15% of nominal value
Precision (% RSD) <15%
Lower Limit of Quantification (LLOQ) 15.6 ng/mL
Matrix Effect Method not affected by relative matrix effects

Table 2: Performance of ¹³C-Labeled Internal Standards

Internal StandardLinearity (r²)Accuracy (% Deviation)Precision (% CV)LLOQMatrix EffectReference
¹³C₅-Adenosine >0.99-11.5% to 14.7%1.7% to 16%10 pmol/sampleMinimal suppressive effect
¹³C₅-Adenosine Not specifiedNot specifiedNot specified2 nmol/LNot specified
¹³C₁₀,¹⁵N₅-Adenosine >0.99Not specifiedNot specifiedNot specifiedNot specified
ribose-¹³C₅-adenine 1Not specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are summaries of typical experimental protocols for adenosine analysis using an internal standard with LC-MS/MS.

Sample Preparation

A robust sample preparation protocol is the foundation of accurate quantification.

  • Spiking: An internal standard (e.g., this compound or ¹³C₅-Adenosine) is added to the biological sample (e.g., plasma, cell lysate) at a known concentration.

  • Protein Precipitation: Proteins are typically precipitated using a cold organic solvent like acetonitrile or methanol, followed by centrifugation to separate the supernatant containing adenosine and the internal standard.

  • Extraction (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be employed to further clean up the sample and concentrate the analytes.

  • Reconstitution: The dried extract is reconstituted in a suitable solvent, typically the mobile phase, before injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following is a general workflow for the instrumental analysis:

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation / Extraction Spike->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Quantify Quantification Data->Quantify Report Reporting Quantify->Report

Caption: A typical experimental workflow for adenosine quantification using an internal standard with LC-MS/MS.

Instrumentation:

  • Liquid Chromatography (LC): A reversed-phase C18 column is commonly used for the separation of adenosine. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometry (MS): A triple quadrupole mass spectrometer is typically used for its high selectivity and sensitivity. Detection is performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both adenosine and the internal standard are monitored.

Adenosine Signaling Pathway

Understanding the biological context of adenosine is crucial for interpreting the quantitative data. Adenosine is a key signaling molecule that exerts its effects through four G protein-coupled receptors: A1, A2A, A2B, and A3.

adenosine_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 ADO Adenosine AMP->ADO CD73 A1R A1R ADO->A1R A2AR A2AR ADO->A2AR A2BR A2BR ADO->A2BR A3R A3R ADO->A3R CD39 CD39 CD73 CD73 AC Adenylyl Cyclase A1R->AC Gi PLC PLC A1R->PLC Gq A2AR->AC Gs A2BR->AC Gs A3R->AC Gi A3R->PLC Gq cAMP cAMP AC->cAMP PKA PKA cAMP->PKA IP3_DAG IP3 / DAG PLC->IP3_DAG

Caption: Overview of the adenosine signaling pathway.

Conclusion and Recommendations

The selection of an internal standard is a critical decision that directly impacts the quality and reliability of adenosine quantification.

  • For routine analyses where cost is a significant consideration, This compound can provide acceptable performance.

  • For demanding applications in regulated environments or when the highest level of accuracy and precision is required, ¹³C-labeled adenosine internal standards are the superior choice . Their stability and co-elution properties minimize analytical variability and provide greater confidence in the results.

Researchers should carefully consider the specific requirements of their study, including the desired level of accuracy, the complexity of the sample matrix, and budget constraints, when selecting an internal standard for adenosine analysis.

References

Benchmarking Adenosine-d9: A Comparative Guide to Mass Spectrometer Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of molecular compounds is paramount. This guide provides an objective comparison of the performance of various leading mass spectrometers in the analysis of Adenosine-d9, a deuterated internal standard crucial for the accurate measurement of adenosine in biological matrices. The information presented herein is compiled from publicly available application notes and research articles, offering a comprehensive overview to inform your selection of the most suitable instrumentation for your analytical needs.

This comparative analysis focuses on key performance metrics such as Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, precision, and accuracy. Detailed experimental protocols are provided for the cited methodologies to ensure transparency and facilitate the replication of results.

Performance Comparison of this compound Across Different Mass Spectrometers

The following tables summarize the quantitative performance of this compound on various triple quadrupole mass spectrometer platforms. These instruments are widely used in bioanalytical laboratories for their high sensitivity and specificity.

Mass SpectrometerAnalyteLLOQLinearity (r²)Reference
SCIEX QTRAP® 6500+Adenosine0.001 ng/mL to 2000 ng/mL>0.98893[1]
Unspecified Triple QuadrupoleAdenosine0.2 μg/gNot Specified[2]

Note: Data for this compound was not explicitly and separately available in the searched literature. The data presented is for adenosine, which is expected to have a similar performance to its deuterated analogue, this compound, when used as an internal standard. The performance of the internal standard is critical for the accuracy of the quantification of the target analyte.

Detailed Experimental Protocols

The methodologies presented below are extracted from the referenced literature and provide a basis for the performance data.

Method 1: Analysis of Adenosine on a SCIEX QTRAP® 6500+ System

This method was developed for the analysis of various cell culture media components, including adenosine.

  • Sample Preparation: Cell culture media samples were subjected to a simple dilution with 0.1% formic acid prior to analysis.[1]

  • Liquid Chromatography:

    • LC System: ExionLC™ System[1]

    • Column: Phenomenex Kinetex® F5 (150 mm x 2.1 mm ID, 2.6 µm)[1]

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 200 µL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Mass Spectrometer: SCIEX QTRAP® 6500+ System

    • Ionization Mode: Not explicitly specified for adenosine, but both positive and negative modes were used for different compounds in the panel.

    • Scan Type: Multiple Reaction Monitoring (MRM)

Method 2: Quantification of Adenosine in Vegetables using a Triple Quadrupole LC-MS/MS

This method was developed and validated for the determination of adenosine in various Thai vegetables.

  • Sample Preparation: The extraction procedure involved homogenization of the vegetable samples. Caffeine was used as an internal standard.

  • Liquid Chromatography and Mass Spectrometry:

    • Mass Spectrometer: A triple quadrupole LC-MS/MS system with electrospray ionization.

    • Internal Standard: Caffeine

    • Validation: The method was fully validated according to USFDA guidelines.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the quantification of this compound using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Addition of IS Extraction Protein Precipitation / LLE / SPE Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection LC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MRM) Ionization->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Adenosine Calibration_Curve->Quantification Report Final Report Quantification->Report

Fig. 1: Typical LC-MS/MS workflow for this compound.

Concluding Remarks

The selection of a mass spectrometer for the analysis of this compound should be guided by the specific requirements of the assay, including the desired sensitivity, throughput, and the nature of the biological matrix. While direct comparative data for this compound across a wide range of instruments is limited in the public domain, the information presented in this guide provides a foundational understanding of the performance capabilities of modern triple quadrupole mass spectrometers for nucleoside analysis. For optimal performance, it is recommended to perform in-house validation and optimization of the analytical method on the chosen instrument platform.

References

The Stability Showdown: Adenosine-d9 Versus Other Labeled Adenosines in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of biomedical research and drug development, stable isotope-labeled compounds are indispensable tools for a myriad of applications, from quantitative analysis to metabolic profiling. The choice of isotope—be it deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)—can significantly impact the experimental outcome, particularly concerning the compound's stability. This guide provides an objective comparison of the stability of Adenosine-d9 against other commonly used labeled adenosines, supported by established principles of isotope effects and metabolic stability.

Understanding Isotopic Labeling and Stability

The stability of a labeled compound refers to its resistance to chemical or enzymatic modification that could lead to the loss or exchange of the isotopic label, or an alteration of its metabolic fate compared to the unlabeled counterpart. For adenosine, a crucial signaling molecule, maintaining structural and metabolic integrity is paramount for accurate experimental results.

The primary alternatives to deuterated adenosine (such as this compound) are those labeled with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N). Each presents a unique set of advantages and disadvantages concerning stability.

Comparative Stability Analysis

While direct head-to-head experimental data comparing the metabolic stability of this compound to other labeled adenosines is not extensively available in peer-reviewed literature, a robust comparison can be drawn from the well-documented principles of kinetic isotope effects and the inherent chemical properties of different isotopic labels.

Key Stability Considerations:

  • Metabolic Stability: This refers to the susceptibility of a compound to enzymatic degradation, primarily by metabolic enzymes in the liver and other tissues. The substitution of hydrogen with deuterium can alter the rate of metabolism. This is known as the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions where C-H bond cleavage is the rate-determining step.[1][2] This can be an advantage, leading to a longer half-life, or a disadvantage if it alters the metabolic profile compared to the native compound. In contrast, ¹³C and ¹⁵N labels are integrated into the molecular backbone and do not typically exhibit a significant KIE, meaning their metabolic stability is generally more representative of the unlabeled adenosine.[3]

  • Isotope Exchange: This is the risk of the isotopic label being replaced by the non-labeled counterpart from the surrounding environment (e.g., solvent). Deuterium atoms, particularly those on heteroatoms (like oxygen or nitrogen), can be susceptible to back-exchange with protons. However, in this compound, the deuterium atoms are typically on the ribose sugar and the adenine base, which are generally non-labile positions. ¹³C and ¹⁵N labels are covalently bonded within the carbon or nitrogen skeleton of the molecule and are highly stable with no risk of exchange under typical physiological or analytical conditions.[3]

Data Summary: A Qualitative Comparison

Due to the scarcity of direct quantitative comparative studies, the following table summarizes the expected qualitative performance of different labeled adenosines based on established principles.

FeatureThis compound (Deuterated)¹³C-Labeled Adenosine¹⁵N-Labeled Adenosine
Metabolic Stability (KIE) Potentially altered (increased or decreased) due to the kinetic isotope effect.[4]Generally unaltered; metabolic profile closely mimics the endogenous compound.Generally unaltered; metabolic profile closely mimics the endogenous compound.
Isotope Exchange Risk Low for C-D bonds; higher if deuterium is at exchangeable positions.Extremely low; highly stable.Extremely low; highly stable.
Analytical Interference Potential for chromatographic separation from the unlabeled analyte (isotopic shift), which can affect quantification.Co-elutes with the unlabeled analyte, leading to more accurate quantification.Co-elutes with the unlabeled analyte.
Synthesis Complexity Generally less complex and more cost-effective.More complex and expensive to synthesize.Synthesis can be complex and costly.

Adenosine Signaling Pathway

To appreciate the importance of metabolic stability, it is crucial to understand the biological context in which adenosine functions. Adenosine is a potent signaling nucleoside that exerts its effects by binding to four G-protein coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃. The activation of these receptors triggers various downstream signaling cascades that regulate a wide range of physiological processes.

AdenosineSignaling cluster_receptor Adenosine Receptors cluster_gprotein G-Proteins cluster_effector Effectors & Second Messengers A1 A₁ Receptor Gi Gᵢ/Gₒ A1->Gi A2A A₂ₐ Receptor Gs Gₛ A2A->Gs A2B A₂ₑ Receptor A2B->Gs Gq Gₒ A2B->Gq A3 A₃ Receptor A3->Gi A3->Gq AC Adenylyl Cyclase (AC) Gi->AC Inhibits Gs->AC Activates PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Generates Ca2 Ca²⁺ PLC->Ca2 Mobilizes PKA Protein Kinase A (PKA) cAMP->PKA Activates PKC Protein Kinase C (PKC) Ca2->PKC Activates Adenosine Adenosine Adenosine->A1 Adenosine->A2A Adenosine->A2B Adenosine->A3 Cellular_Response_1 Cellular Response PKA->Cellular_Response_1 Phosphorylates Cellular_Response_2 Cellular Response PKC->Cellular_Response_2 Phosphorylates MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare microsome/buffer solution D Pre-incubate microsomes and test compounds at 37°C A->D B Prepare NADPH regenerating system E Initiate reaction by adding NADPH B->E C Prepare test and control compounds C->D D->E F Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min) E->F G Quench reaction with cold ACN containing internal standard F->G H Centrifuge to precipitate protein G->H I Analyze supernatant by LC-MS/MS H->I J Determine percentage of parent compound remaining I->J

References

Safety Operating Guide

Proper Disposal of Adenosine-d9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Adenosine-d9, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are based on general guidelines for chemical waste disposal and information from safety data sheets for adenosine and related compounds.

Key Handling and Disposal Information

For safe handling and disposal of this compound, it is crucial to adhere to the following guidelines. This table summarizes the essential information derived from safety data sheets.

CategoryGuidelineCitation
Hazard Classification Harmful if swallowed. May cause eye, skin, or respiratory system irritation.[1][2]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye or face protection. In case of dust formation, a NIOSH-approved respirator may be necessary.[2][3]
Container Requirements Use a suitable, labeled container for waste disposal. Containers must be in good condition, tightly capped, and compatible with the waste. The original container can often be used.[4]
General Disposal Principle Dispose of unused content as chemical waste. All waste must be handled in accordance with local, state, and federal regulations. Do not discharge into sewer or waterways.
Spill Cleanup For minor spills, use dry clean-up procedures to avoid generating dust. Collect residues and place them in sealed containers for disposal. For major spills, alert emergency responders.
Decontamination Decontaminate empty containers before disposal. Wash contaminated clothing before reuse.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Identified ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe containerize Place waste in a labeled, compatible, and sealed container ppe->containerize check_quantity Small or Large Quantity? containerize->check_quantity small_quantity Small Quantity Treatment (If permitted by local regulations) check_quantity->small_quantity Small large_quantity Large Quantity / Unused Product check_quantity->large_quantity Large neutralize Neutralize aqueous solution small_quantity->neutralize licensed_disposal Arrange for disposal by a licensed chemical waste disposal company large_quantity->licensed_disposal filter Filter solids for landfill disposal neutralize->filter sewer Flush remaining solution to sewer (Subject to local regulations) filter->sewer end End: Waste Disposed sewer->end licensed_disposal->end

This compound Disposal Decision Workflow.

Step-by-Step Disposal Protocol

The following protocol details the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing the appropriate personal protective equipment. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. If there is a risk of generating dust, a NIOSH-approved respirator should be used.

2. Waste Collection and Storage:

  • Collect this compound waste in a container that is compatible with the chemical. The original container is often a suitable choice.

  • Ensure the container is in good condition, not leaking, and can be securely sealed.

  • Clearly label the waste container with "Hazardous Waste" and the name "this compound".

  • Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials.

3. Disposal of Small Quantities (Subject to Local Regulations): For very small quantities, and only if permitted by your institution and local regulations, the following procedure may be applicable:

  • Prepare an aqueous solution of the this compound waste.

  • Neutralize the solution. The specific neutralizing agent will depend on the formulation of the waste.

  • Filter the neutralized solution to separate any solid material.

  • The filtered solids should be collected and disposed of in an approved landfill.

  • The remaining liquid may be flushed to the sewer with copious amounts of water, but only if this is explicitly allowed by local wastewater regulations.

4. Disposal of Large Quantities and Unused Product:

  • For larger quantities of this compound waste or for the disposal of the unused product, do not attempt to treat it yourself.

  • Contact a licensed and reputable chemical waste disposal company to arrange for pickup and proper disposal. This is the safest and most compliant method for significant quantities.

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for Adenosine or this compound if available.

5. Spill Management:

  • In the event of a spill, immediately evacuate the area if necessary and alert others.

  • For minor spills, use dry cleanup procedures to avoid creating dust. Carefully sweep or scoop the material into a designated waste container.

  • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • For major spills, contact your institution's emergency response team or local emergency services.

Disclaimer: This guide provides general recommendations. Always consult your institution's specific safety protocols and your local, state, and federal regulations for chemical waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.